molecular formula C8H10BFO3 B1591255 2-Ethoxy-6-fluorophenylboronic acid CAS No. 957062-68-9

2-Ethoxy-6-fluorophenylboronic acid

カタログ番号: B1591255
CAS番号: 957062-68-9
分子量: 183.97 g/mol
InChIキー: HJRTVQOQSGKXOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-6-fluorophenylboronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRTVQOQSGKXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584406
Record name (2-Ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-68-9
Record name (2-Ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 957062-68-9

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of an Ortho-Substituted Phenylboronic Acid

In the landscape of modern synthetic and medicinal chemistry, arylboronic acids stand as indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among this vital class of compounds, 2-Ethoxy-6-fluorophenylboronic acid (CAS No. 957062-68-9) emerges as a building block of significant strategic importance. Its unique substitution pattern—an ortho-ethoxy group and an ortho-fluoro group flanking the boronic acid moiety—imparts distinct steric and electronic properties that are highly valuable for the synthesis of complex molecular architectures, particularly in the field of drug discovery.

The presence of two ortho substituents creates a sterically hindered environment around the boronic acid. This can influence reactivity and selectivity in cross-coupling reactions. The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a unique electronic environment on the phenyl ring, which can modulate the kinetics and efficiency of the catalytic cycle in Suzuki-Miyaura couplings.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the synthesis, characterization, handling, and strategic applications of this versatile reagent.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 957062-68-9[3][4][5]
Molecular Formula C₈H₁₀BFO₃[3][5]
Molecular Weight 183.98 g/mol [5]
Appearance Typically a white to off-white powder or crystalline solid[4]
Purity Commercially available with ≥98% purity[5]
Storage Store at room temperature in a dry, well-ventilated place[5]

Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is influenced by the presence of water and temperature. For quantitative applications, it is crucial to be aware that the bulk material may contain varying amounts of its anhydride, which can affect the effective molar quantity.

Synthesis Pathway: Directed Ortho-Metalation Strategy

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when large quantities are required. A prevalent and effective method for preparing such ortho-substituted arylboronic acids is through a directed ortho-metalation (DoM) approach, followed by boration. The fluorine and ethoxy groups can direct the deprotonation to the C6 position.

A plausible and efficient synthesis route is adapted from established procedures for related fluorinated and alkoxylated phenylboronic acids.[6] The strategy involves the selective deprotonation of a readily available starting material, 1-ethoxy-3-fluorobenzene, using a strong lithium amide base, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.

Experimental Protocol: Synthesis

Disclaimer: This protocol is an illustrative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a fume hood.

Step 1: Directed Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add 1-ethoxy-3-fluorobenzene (1.0 equivalent) to the cooled solvent.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Step 2: Boration

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C.

  • Slowly transfer the aryllithium solution from Step 1 into the cold triisopropyl borate solution via cannula, maintaining a temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2).

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Causality of Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorously dry glassware and solvents are essential to prevent quenching of the aryllithium intermediate.

  • Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a very low temperature throughout the lithiation and boration steps is critical to prevent decomposition and side reactions.

  • LDA as Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing addition to the aromatic ring.

  • Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated under acidic conditions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Synthetic Steps SM 1-Ethoxy-3-fluorobenzene Lithiation Step 1: Lithiation (-78 °C) SM->Lithiation Base LDA in THF Base->Lithiation Borate B(O-iPr)3 in THF Boration Step 2: Boration (-78 °C to RT) Borate->Boration Acid Aqueous HCl Hydrolysis Step 3: Hydrolysis & Workup Acid->Hydrolysis Lithiation->Boration Aryllithium Intermediate Boration->Hydrolysis Boronate Ester Purification Purification (Recrystallization) Hydrolysis->Purification Crude Product Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Structural Characterization: A Multi-Nuclear NMR Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized or procured boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A comprehensive analysis involves acquiring spectra for multiple nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.

While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Expected NMR Spectral Data
NucleusExpected Chemical Shifts (ppm) and MultiplicityKey Insights
¹H NMR Aromatic Protons (3H): ~6.7-7.5 ppm, complex multiplets due to H-H and H-F coupling.• -OCH₂CH₃ (2H): ~4.1 ppm, quartet.• -OCH₂CH₃ (3H): ~1.4 ppm, triplet.• -B(OH)₂ (2H): Broad singlet, chemical shift is concentration and solvent dependent.Confirms the presence of the substituted phenyl ring and the ethoxy group. Integration confirms the proton count.
¹³C NMR Aromatic Carbons (6C): ~110-165 ppm. Carbons attached to F and O will be downfield. The carbon attached to boron (C-B) may be broad or unobserved due to quadrupolar relaxation. Large ¹J(C-F) and smaller ²J(C-F), ³J(C-F) couplings are expected.Provides the carbon skeleton fingerprint. C-F coupling constants are diagnostic for the position of the fluorine atom.
¹⁹F NMR Aromatic Fluorine (1F): A single resonance, typically between -110 and -140 ppm (referenced to CFCl₃). The signal will likely be a multiplet due to coupling with aromatic protons.A highly sensitive and unambiguous method to confirm the presence and environment of the fluorine atom.
¹¹B NMR Boronic Acid (1B): A broad singlet is expected in the range of ~28-34 ppm. The chemical shift can vary with solvent and the extent of boroxine formation.Confirms the presence of the trigonal planar boronic acid moiety. A shift towards ~20 ppm may indicate the presence of the tetrahedral boroxine.
Analytical Workflow: Best Practices
  • Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. For boronic acids, which can form oligomers, using d₄-methanol can help break up boroxine trimers, leading to sharper signals for the aromatic protons (though the B(OH)₂ protons will exchange with the solvent).[9]

  • Acquisition: Acquire standard ¹H and ¹³C spectra. For ¹⁹F and ¹¹B NMR, use appropriate acquisition parameters. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₈H₁₀BFO₃).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in research and drug development is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds, which are prevalent in many pharmaceutical agents.

Mechanistic Considerations and the Role of Ortho-Substituents

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on the boronic acid play a critical role, particularly in the transmetalation step.

  • Oxidative Addition: An active Pd(0) catalyst inserts into the bond of an aryl or heteroaryl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a boronate species. This negatively charged boronate then transfers its organic group (the 2-ethoxy-6-fluorophenyl moiety) to the Pd(II) center, displacing the halide. The ortho-substituents can influence the rate of this step. The electron-donating ethoxy group can increase electron density, potentially facilitating the transfer, while the steric bulk of both groups can also play a role.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Key Challenge: Protodeboronation

A significant challenge, especially with electron-rich or sterically hindered boronic acids like the title compound, is the undesired side reaction of protodeboronation.[2] This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the reagent. This process is often accelerated by aqueous base and elevated temperatures.

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a generalized procedure for coupling this compound with a heteroaryl bromide, a common transformation in medicinal chemistry.

Materials:

  • This compound (1.2 equivalents)

  • Heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture or DME)

Procedure:

  • To an oven-dried reaction vessel, add the heteroaryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Protocol Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so performing the reaction under an inert atmosphere is crucial for catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents prevents catalyst oxidation.

  • Choice of Base and Solvent: The combination of base and solvent is critical. Carbonates are often effective, and solvent systems like dioxane/water can promote the reaction, but anhydrous conditions may be necessary to suppress protodeboronation for sensitive substrates.[12]

  • Catalyst System: For challenging couplings involving sterically hindered boronic acids, specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts that rapidly generate the active Pd(0) species can be highly effective.[2]

Catalytic Cycle and Side Reaction Diagram

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Heteroaryl Halide) ArX->OxAdd Ar_prime_B Ar'-B(OH)₂ (2-Ethoxy-6-fluoro phenylboronic acid) Boronate [Ar'-B(OH)₃]⁻ Ar_prime_B->Boronate + Base, H₂O SideReaction Protodeboronation Ar_prime_B->SideReaction + H⁺ (from H₂O) Base Base (e.g., K₂CO₃) Boronate->Transmetal Deboronated Ar'-H SideReaction->Deboronated

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

Safety, Handling, and Stability

As a professional in a research environment, adherence to strict safety protocols is non-negotiable. Arylboronic acids, while generally less toxic than many organometallic reagents, require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Stability and Storage: this compound should be stored in a tightly sealed container at room temperature to protect it from moisture, which can promote boroxine formation and potentially hydrolysis.[5]

  • Toxicity: Some arylboronic acids have been identified as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[2] Therefore, it is critical to control and quantify residual levels in final products. Methods for scavenging residual boronic acids include using specialized resins like diethanolaminomethyl polystyrene (DEAM-PS) or basic washes.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a highly valuable and specialized building block for organic synthesis. Its sterically demanding and electronically tuned nature makes it an excellent candidate for constructing complex biaryl and heteroaryl-aryl linkages that are often sought in the development of new therapeutics. While its use requires careful consideration of reaction conditions to mitigate potential side reactions like protodeboronation, the strategic application of modern catalytic systems allows for its efficient incorporation into target molecules. As the demand for structurally diverse and complex small molecules in drug discovery continues to grow, the importance of well-defined and functionalized reagents like this compound will undoubtedly increase, enabling chemists to access novel chemical space and accelerate the development of next-generation medicines.

References

An In-depth Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-ethoxy-6-fluorophenylboronic acid, a vital reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, its significant applications—particularly in cross-coupling reactions—and detailed experimental methodologies. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for the user.

Introduction to this compound

This compound is a substituted arylboronic acid that has garnered significant interest as a versatile building block in organic synthesis. Its unique structure, featuring an ethoxy group and a fluorine atom ortho to the boronic acid moiety, imparts specific reactivity and properties that are highly valuable in the construction of complex organic molecules. These substitutions can influence the electronic nature of the aromatic ring and provide steric hindrance, which can be strategically exploited in synthetic design.

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to create biaryl and heteroaryl structures prevalent in many pharmaceutical agents.[1][2] The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Weight 183.97 g/mol (also cited as 184.0 g/mol )[5][6][7]
Molecular Formula C₈H₁₀BFO₃[5][8][9]
CAS Number 957062-68-9[5][10][11]
Appearance White to off-white solid/powder[6][12]
Purity Typically ≥96-99%[8][9][10]
Storage Keep in a cool, dry place. Room temperature.[8][13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] this compound serves as an excellent coupling partner in these reactions.

Mechanistic Considerations and Rationale

The presence of the ortho-ethoxy and -fluoro substituents on the phenylboronic acid introduces specific electronic and steric effects that must be considered for successful coupling. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the catalytic cycle. Furthermore, ortho-substituents can present steric challenges, potentially requiring more robust catalytic systems or optimized reaction conditions to achieve high yields.[4] A common challenge with fluorinated arylboronic acids is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][4] Therefore, the careful selection of the base, solvent, and catalyst/ligand system is critical for a successful outcome.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Suzuki_Miyaura_Workflow Figure 1: Suzuki-Miyaura Coupling Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition: - Aryl Halide - this compound - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) A->B 1. Add Solids C Solvent Addition (e.g., Toluene/H₂O or DME/H₂O) B->C 2. Add Liquids D Degassing (e.g., N₂ Purge) C->D 3. Remove O₂ E Heating & Stirring (e.g., 80-100 °C, 4-12 h) D->E 4. Initiate Reaction F Reaction Monitoring (TLC or LC-MS) E->F 5. Monitor Progress G Work-up - Cool to RT - Dilute with Organic Solvent - Aqueous Wash F->G 6. Quench & Extract H Purification (Column Chromatography) G->H 7. Isolate Product I Product Characterization (NMR, MS) H->I 8. Confirm Structure

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for different substrates.

  • Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.[14]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025–0.05 equiv.).

    • Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. The catalyst loading is kept low to minimize cost and residual palladium in the final product.[14]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures reproducible results.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,2-dimethoxyethane (DME)/water or toluene/water (e.g., in a 4:1 ratio).

    • Rationale: The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent removes dissolved oxygen.[4][14]

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Rationale: Heating is typically required to drive the reaction to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The work-up procedure removes the inorganic salts, the aqueous solvent, and polar impurities.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[4]

    • Rationale: Chromatography is a standard method to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.

Broader Significance in Drug Development

Boronic acids and their derivatives are not just synthetic intermediates; they are recognized as privileged structures in medicinal chemistry.[15][16] The boron atom's ability to form reversible covalent bonds with biological nucleophiles has been exploited in the design of enzyme inhibitors.[15] For instance, the proteasome inhibitor bortezomib, a boronic acid-containing drug, is used in cancer therapy.[16] While this compound is primarily used as a building block, the molecular scaffolds it helps create are integral to the discovery of new therapeutic agents.[2][17]

Conclusion

This compound is a key reagent for synthetic chemists, particularly those in the field of drug discovery. Its defined molecular weight of approximately 184.0 g/mol and specific substitution pattern make it a valuable tool for introducing a 2-ethoxy-6-fluorophenyl moiety into target molecules. A thorough understanding of its properties and reactivity, especially in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application. The protocol and workflow provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid: Synthesis, Characterization, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Hindered Building Block for Modern Synthesis

2-Ethoxy-6-fluorophenylboronic acid is a synthetically valuable arylboronic acid characterized by its unique substitution pattern. The presence of an ethoxy and a fluorine group in the ortho positions relative to the boronic acid moiety imparts distinct steric and electronic properties. This guide provides a comprehensive overview of its synthesis, characterization, and strategic application, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl structures relevant to pharmaceutical and materials science research.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.

PropertyValueReference
CAS Number 957062-68-9[1][2]
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.98 g/mol [3]
Appearance Typically a white to off-white solid[4]
Purity Commercially available in ≥98% purity[3]
Storage Store at room temperature in a dry environment[3]

The ortho-substituents play a crucial role in the reactivity of the boronic acid. The ethoxy group is an electron-donating group, which can influence the nucleophilicity of the aryl ring. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group via induction but can also participate in hydrogen bonding interactions. The steric bulk of the ethoxy group can present challenges in cross-coupling reactions, often necessitating carefully optimized conditions.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the ability of the ethoxy group to direct lithiation to the adjacent ortho position, followed by quenching with a boron electrophile.

Synthesis_of_2_Ethoxy_6_fluorophenylboronic_acid cluster_reagents start 1-Ethoxy-3-fluorobenzene intermediate Lithiate Intermediate start->intermediate Directed ortho-Metalation reagent1 s-BuLi, TMEDA THF, -78 °C product_ester Boronate Ester intermediate->product_ester Borylation reagent2 B(O-iPr)₃ -78 °C to rt final_product This compound product_ester->final_product Hydrolysis reagent3 Acidic Workup (e.g., HCl)

Figure 1: Synthetic pathway for this compound via directed ortho-metalation.
Detailed Experimental Protocol: Synthesis

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethoxy-3-fluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Directed ortho-Metalation: Add TMEDA (1.2 eq) to the cooled solution. Then, add s-BuLi (1.2 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature. The ethoxy group directs the lithiation to the C2 position.[5]

  • Borylation: To the lithiated intermediate, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, or by slurry in a non-polar solvent to remove impurities.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on data from analogous compounds, such as 2-fluorophenylboronic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms. The carbon attached to the boron atom (C1) may appear as a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[6] The carbon attached to the fluorine (C6) will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[7]

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is a crucial tool for characterizing boronic acids. A single, relatively broad signal is expected in the region of δ 27-33 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar boronic acid.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. Strong B-O stretching vibrations are typically observed around 1350 cm⁻¹. C-O and C-F stretching bands will also be present.[10][11]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₁₀BFO₃ by providing a highly accurate mass measurement of the molecular ion or a fragment thereof.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The steric hindrance from the ortho-substituents can make these couplings challenging, often requiring careful optimization of the reaction conditions.

Suzuki_Miyaura_Coupling boronic_acid This compound product 2-Ethoxy-6-fluoro-biaryl boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst Ligand, Base

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Optimization of Reaction Conditions

  • Catalyst and Ligand: For sterically hindered substrates, highly active palladium catalysts and bulky, electron-rich phosphine ligands are often necessary. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are generally effective.[12]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base facilitates the transmetalation step of the catalytic cycle.[13]

  • Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common choices include dioxane, THF, toluene, and DMF.[14]

  • Temperature: Due to the steric hindrance, elevated temperatures may be required to achieve a reasonable reaction rate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the aryl halide, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst, followed by the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Case Study: Synthesis of a Parsaclisib Intermediate

A notable application of a derivative of this compound is in the synthesis of the potent PI3Kδ inhibitor, parsaclisib.[15] The synthesis involves the preparation of the key intermediate, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone.[15][16] This highlights the importance of this structural motif in medicinal chemistry.

Parsaclisib_Intermediate_Synthesis boronic_acid_derivative 2-Ethoxy-6-fluoro-3-acetyl-5-chlorophenylboronic acid derivative intermediate (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone boronic_acid_derivative->intermediate coupling_partner (S)-5-bromo-2-oxazolidinone coupling_partner->intermediate conditions Suzuki-Miyaura Coupling

Figure 3: Retrosynthetic analysis of a key intermediate in the synthesis of Parsaclisib.

The synthesis of this intermediate showcases the utility of Suzuki-Miyaura coupling with a highly functionalized and sterically demanding boronic acid derivative, underscoring the robustness of this methodology in the construction of complex pharmaceutical agents.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides access to a range of sterically hindered biaryl compounds that are of interest in medicinal chemistry and materials science. While its synthesis and application in cross-coupling reactions require careful optimization, the protocols and insights provided in this guide offer a solid foundation for its successful utilization in research and development. The case study of the parsaclisib intermediate synthesis highlights the real-world impact of this compound in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-Ethoxy-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid. Arylboronic acids are crucial reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The specific substitution pattern of 2-ethoxy and 6-fluoro groups on the phenylboronic acid moiety can impart unique electronic and steric properties to the resulting coupled products, making this reagent particularly interesting for the synthesis of novel pharmaceuticals and functional materials. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can influence solubility and conformational preferences.

Synthetic Strategy: A Grignard-Mediated Approach

The most common and reliable method for the synthesis of arylboronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. For the synthesis of this compound, a Grignard-mediated pathway is a robust and scalable choice.

The overall synthetic transformation can be depicted as follows:

Synthetic Pathway Precursor 1-Bromo-2-ethoxy-6-fluorobenzene Grignard 2-Ethoxy-6-fluorophenylmagnesium bromide (Grignard Reagent) Precursor->Grignard  Mg, THF Boronate Trialkyl boronate ester intermediate Grignard->Boronate  B(OR)₃ Product This compound Boronate->Product  H₃O⁺

Caption: Overall synthetic pathway for this compound.

This strategy begins with the commercially available precursor, 1-bromo-2-ethoxy-6-fluorobenzene. The corresponding Grignard reagent is formed, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the final boronic acid product.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of arylboronic acids via Grignard reagents.[1][2] Utmost care must be taken to ensure anhydrous conditions for the Grignard reaction.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Bromo-2-ethoxy-6-fluorobenzeneC₈H₈BrFO221.0510.01.0
Magnesium turningsMg24.3112.01.2
IodineI₂253.811 crystalcatalytic
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-
Triisopropyl borateC₉H₂₁BO₃188.0715.01.5
1 M Hydrochloric acid (HCl)HCl36.46As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated sodium chloride solution (brine)NaCl58.44As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Experimental Workflow cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis and Work-up cluster_3 Purification A 1. Assemble and flame-dry glassware under inert atmosphere. B 2. Add Mg turnings and an iodine crystal to the flask. A->B C 3. Add a small portion of 1-bromo-2-ethoxy-6-fluorobenzene in THF. B->C D 4. Initiate the reaction with gentle heating. C->D E 5. Add the remaining aryl bromide solution dropwise. D->E F 6. Reflux the mixture to ensure complete reaction. E->F G 7. Cool the Grignard reagent to -78 °C. F->G H 8. Add triisopropyl borate in THF dropwise. G->H I 9. Allow the reaction to warm to room temperature. H->I J 10. Quench the reaction with 1 M HCl at 0 °C. I->J K 11. Extract the product with diethyl ether. J->K L 12. Wash the organic layer with brine. K->L M 13. Dry the organic layer over MgSO₄. L->M N 14. Remove the solvent under reduced pressure. M->N O 15. Recrystallize the crude product. N->O P 16. Isolate and dry the pure product. O->P

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Grignard Reagent Formation:

    • Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any traces of moisture.

    • To the cooled flask, add magnesium turnings (12.0 mmol) and a single crystal of iodine. The iodine helps to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-2-ethoxy-6-fluorobenzene (10.0 mmol) in anhydrous THF (~20 mL).

    • Add a small portion (~2 mL) of the aryl bromide solution to the magnesium turnings. Gently warm the flask with a heating mantle until the brownish color of the iodine disappears and bubbling is observed, indicating the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Prepare a solution of triisopropyl borate (15.0 mmol) in anhydrous THF (~10 mL) and add it to the dropping funnel.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent, maintaining the temperature below -60 °C. The exothermicity of this step should be carefully controlled.

    • After the addition is complete, stir the reaction mixture at -78 °C for another hour, and then allow it to slowly warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl (~20 mL). This step hydrolyzes the boronate ester to the boronic acid and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Arylboronic acids can be challenging to purify by silica gel chromatography due to their polarity and tendency to dehydrate.[3][4] Recrystallization is often the preferred method.

    • Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as toluene/hexanes or ethyl acetate/hexanes.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Reaction Mechanism cluster_0 Grignard Formation cluster_1 Nucleophilic Attack cluster_2 Intermediate Formation cluster_3 Hydrolysis A Ar-Br + Mg -> Ar-MgBr B Ar-MgBr + B(OⁱPr)₃ -> [Ar-B(OⁱPr)₃]⁻ MgBr⁺ A->B C Borate Complex D [Ar-B(OⁱPr)₃]⁻ MgBr⁺ -> Ar-B(OⁱPr)₂ + ⁱPrOMgBr B->D E Ar-B(OⁱPr)₂ + 2H₂O --(H⁺)--> Ar-B(OH)₂ + 2ⁱPrOH D->E

Caption: Simplified mechanism of arylboronic acid synthesis via Grignard reaction.

  • Grignard Reagent Formation: The reaction is initiated on the surface of the magnesium metal. The iodine serves to etch the passivating oxide layer on the magnesium, exposing a fresh metal surface. This is a radical-mediated process that results in the insertion of magnesium into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic. Anhydrous conditions are critical as any protic source will quench the highly basic Grignard reagent.

  • Borylation: The Grignard reagent, a potent nucleophile, attacks the electron-deficient boron atom of the triisopropyl borate. The use of low temperatures (-78 °C) is crucial to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic acids and boranes. Triisopropyl borate is often preferred over trimethyl or triethyl borate as the bulkier isopropoxy groups further disfavor multiple additions.

  • Hydrolysis: The acidic work-up serves two purposes: it protonates the alkoxy groups on the boron, facilitating their departure as isopropanol, and it neutralizes any unreacted Grignard reagent. The final product, this compound, is typically a white, crystalline solid.

Troubleshooting and Expert Insights

  • Grignard Initiation: If the Grignard reaction fails to initiate, a few troubleshooting steps can be taken. Ensure all glassware is scrupulously dry. A small amount of 1,2-dibromoethane can be added as an entrainer. If these measures fail, a small sample of a pre-formed Grignard reagent can be added to initiate the reaction.

  • Low Yields: Low yields can often be attributed to moisture in the reaction or incomplete Grignard formation. Another common issue is the formation of biphenyl byproducts through Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide. Maintaining a dilute solution and slow addition of the aryl bromide can minimize this side reaction.

  • Purification Challenges: As mentioned, purification can be difficult. If recrystallization proves ineffective, an alternative method is to perform an acid-base extraction. The boronic acid can be extracted into a basic aqueous solution (e.g., dilute NaOH) to form the boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then washed with an organic solvent, re-acidified, and the purified boronic acid is extracted back into an organic solvent.[5]

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.

  • Acids and Bases: Handle all acids and bases with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

The synthesis of this compound via a Grignard-mediated pathway is a reliable and scalable method. By carefully controlling the reaction conditions, particularly by maintaining anhydrous conditions and low temperatures during the borylation step, high yields of the desired product can be achieved. This guide provides a robust framework for the successful synthesis and purification of this valuable synthetic building block, empowering researchers to advance their work in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physical Properties of 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-6-fluorophenylboronic acid, identified by CAS number 957062-68-9, is a substituted phenylboronic acid of significant interest in modern synthetic chemistry.[1][2][3][4] Its unique structural features—an ortho-ethoxy group and an ortho-fluoro substituent flanking the boronic acid moiety—impart distinct reactivity and physical characteristics that are crucial for its application in fields such as medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights into its handling, stability, and characterization. Understanding these properties is a prerequisite for the successful design of synthetic routes and the development of robust experimental protocols.

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is understanding its fundamental structure and identifiers. The arrangement of the ethoxy and fluoro groups ortho to the boronic acid creates a sterically hindered yet electronically activated molecule, influencing its reactivity in cross-coupling reactions and its intermolecular interactions.

Caption: 2D structure of this compound.

Key Identifiers

A consistent and accurate identification is paramount for regulatory compliance and scientific reproducibility.

IdentifierValueSource(s)
CAS Number 957062-68-9[1][2][3][4]
Molecular Formula C₈H₁₀BFO₃[3][4]
Molecular Weight 183.98 g/mol [4]
Synonyms (2-Ethoxy-6-fluorophenyl)boronic acid[5]

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in both storage and reaction conditions. The data presented here is compiled from supplier technical sheets and chemical databases. It is important to note that some values, particularly for boiling point and density, may be computationally predicted rather than experimentally determined, a common practice for specialized reagents not produced on a commodity scale.

Quantitative Physical Data
PropertyValueNotesSource(s)
Physical State Solid. Often a white to off-white crystalline powder.Visual inspection is a key first-pass quality check.[6]
Melting Point 127 °CSourced from a single supplier; other safety data sheets report no available data. This value should be confirmed by the end-user.[2][5][7]
Boiling Point 314.537 °C at 760 mmHgLikely a predicted value. Boronic acids can dehydrate or decompose at elevated temperatures.[1][7]
Density 1.22 g/cm³Likely a predicted value.[1]
Flash Point 144.027 °C[1][7]
Refractive Index 1.501Likely a predicted value.[1]
Solubility and Stability

Solubility: While specific quantitative solubility data is not widely published, boronic acids as a class generally exhibit solubility in polar organic solvents. Based on the related compound 2-fluorophenylboronic acid, which is soluble in methanol, it is anticipated that this compound would be soluble in solvents such as methanol, ethanol, and THF.[8] Experimental verification is essential for any new application.

Protocol for Solubility Assessment:

  • Preparation: Add 10 mg of this compound to a 20 mL glass vial.

  • Solvent Addition: Add the chosen solvent (e.g., Methanol, Dichloromethane, Toluene) in 0.5 mL increments.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for undissolved solid against a dark background.

  • Determination: Continue adding solvent up to a total of 5 mL. The point at which all solid dissolves provides an approximate solubility.

  • Causality: This tiered approach using solvents of varying polarity provides a practical solubility profile, guiding choices for reaction setup, workup procedures, and purification (e.g., chromatography).

Stability and Storage: This compound should be stored in a cool, dry place.[9] Supplier recommendations include storage at room temperature or under an inert atmosphere at 2-8°C.[4][10] Phenylboronic acids can undergo trimerization to form boroxines through the loss of water, particularly when heated or exposed to acidic conditions. The steric hindrance provided by the ortho-ethoxy and ortho-fluoro groups in this specific molecule may mitigate this process, but proper storage in a desiccated, tightly sealed container is a critical best practice to ensure purity and reactivity over time.

G Storage Initial Storage (Cool, Dry, Sealed) Exposure Exposure to: - Heat - Moisture - Acid Storage->Exposure Improper Handling Dehydration Dehydration (Loss of 3 H₂O) Exposure->Dehydration Boroxine Cyclotrimerization to Boroxine Dehydration->Boroxine Reactivity Reduced Reactivity & Purity Boroxine->Reactivity

Caption: Potential degradation pathway for phenylboronic acids.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the aromatic ring will appear in the aromatic region (~6.5-8.0 ppm), showing splitting patterns influenced by both the fluorine and adjacent protons. The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The acidic B(OH)₂ protons are often broad and may exchange with trace water in the solvent, sometimes not being observed.

  • ¹³C NMR: Aromatic carbons will be observed, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating ethoxy group. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluoro-substituent.

  • ¹¹B NMR: A broad signal is expected, characteristic of the boron nucleus.

Infrared (IR) Spectroscopy: Key expected vibrational bands include a strong, broad O-H stretch from the boronic acid hydroxyl groups (~3200-3500 cm⁻¹), aromatic C-H and C=C stretches, and a characteristic B-O stretching vibration (~1340-1380 cm⁻¹).[11] The C-F stretching mode is also anticipated.[11]

Mass Spectrometry (MS): Analysis by mass spectrometry would confirm the molecular weight of 183.98 g/mol . The isotopic pattern of boron (¹⁰B and ¹¹B) can be observed in high-resolution mass spectra.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • General Precautions: Use in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: While a specific, comprehensive toxicological profile is not available, related boronic acids are classified as causing skin and eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable building block whose physical properties are critical to its effective use. This guide has consolidated the available data on its molecular identifiers, physicochemical characteristics, and analytical properties. While some experimental values like melting point and solubility require further confirmation, the provided information serves as a robust foundation for researchers in designing experiments and ensuring safe handling. The key to leveraging this reagent lies in understanding its stability, particularly its propensity for dehydration, and in performing rigorous in-house analytical confirmation of its purity and identity prior to use.

References

2-Ethoxy-6-fluorophenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Ethoxy-6-fluorophenylboronic acid

Introduction

This compound is a substituted phenylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential. Among these, aqueous and organic solvent solubility are paramount, as they directly influence reaction kinetics, purification strategies, and the formulation of drug candidates.

This guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the key factors that researchers must consider to effectively utilize this reagent. The methodologies described herein are designed to ensure data integrity and reproducibility, aligning with the rigorous standards of pharmaceutical and chemical research.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For this compound (Molar Mass: 181.98 g/mol ), the key determinants are the interplay between its acidic boronic acid moiety, the aromatic ring, and its substituents.

  • pKa and pH-Dependent Solubility : The boronic acid group (-B(OH)₂) is a Lewis acid that can accept a hydroxide ion, forming a more soluble tetrahedral boronate anion (-B(OH)₃⁻). The equilibrium between the neutral, less polar form and the anionic, more polar form is governed by the solution's pH and the compound's pKa. While the specific pKa for this compound is not widely reported, phenylboronic acids typically have pKa values in the range of 8.5 to 9.0. This means that its aqueous solubility is expected to increase significantly in alkaline conditions (pH > pKa) due to the formation of the highly polar boronate species.

  • LogP and Solvent Polarity : The lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is influenced by the phenyl ring and the ethoxy group. These features contribute to its solubility in organic solvents. The fluorine atom adds polarity but also increases lipophilicity. A balance between these groups determines the compound's preference for polar versus non-polar solvents.

The relationship between these properties can be visualized as a decision-making framework for solvent selection.

G cluster_0 Solubility Determinants cluster_1 Solvent System pKa pKa (Lewis Acidity) Aqueous Aqueous Media (Buffers) pKa->Aqueous Governs pH effect LogP LogP (Lipophilicity) Organic Organic Solvents (e.g., Toluene, THF, DMSO) LogP->Organic Predicts affinity Structure Molecular Structure (Ethoxy, Fluoro groups) Structure->LogP Influences Aqueous->Organic Miscibility/Biphasic System G A 1. Preparation Add excess solid to solvent (n≥3 replicates) B 2. Equilibration Shake at 25 °C for 24-48h A->B Incubate C 3. Phase Separation Centrifuge or settle suspension B->C Reach Equilibrium D 4. Filtration Filter supernatant (0.22 µm filter) C->D Isolate Supernatant E 5. Dilution & Analysis Dilute filtrate & quantify via HPLC D->E Prepare for Quantification F Result Thermodynamic Solubility (mg/mL) E->F Calculate

Stability and storage of 2-Ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Stability and Storage of 2-Ethoxy-6-fluorophenylboronic Acid

Introduction

This compound, a key building block in modern synthetic chemistry, is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern—an electron-donating ethoxy group and an electron-withdrawing fluorine atom ortho to the boronic acid moiety—imparts specific reactivity and, consequently, specific stability challenges. This guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and optimal storage and handling protocols for this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to ensure the integrity and reactivity of this vital reagent throughout its lifecycle.

Section 1: Understanding the Chemical Stability Profile

The stability of any arylboronic acid is intrinsically linked to its electronic and steric properties. For this compound, the interplay between the substituents and the boronic acid group dictates its susceptibility to degradation.

  • Electronic Effects: The fluorine atom at the C6 position is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom.[1] This enhanced acidity can influence reaction rates but also impacts stability, particularly towards nucleophilic attack or base-mediated decomposition.[2] Conversely, the ethoxy group at the C2 position is electron-donating, which can partially mitigate the effect of the fluorine atom.

  • Steric Hindrance: The presence of two ortho substituents provides steric bulk around the carbon-boron bond. While this can sometimes offer protection against certain degradation mechanisms, it does not render the molecule immune to decomposition, particularly under suboptimal storage or reaction conditions.

Boronic acids are generally stable, solid compounds that are relatively easy to handle.[3][4] However, their stability is not absolute, and degradation can compromise experimental reproducibility and product purity.

Section 2: Primary Degradation Pathways

Several chemical processes can lead to the degradation of this compound. Understanding these pathways is critical for developing effective mitigation strategies.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1-ethoxy-3-fluorobenzene.[5][6] This reaction is often facilitated in aqueous or protic media and its rate is highly dependent on pH.[1][5] Both acidic and basic conditions can accelerate protodeboronation.[2] For electron-deficient arylboronic acids, base-mediated decomposition can be particularly rapid.[5]

Caption: Protodeboronation of this compound.

Boroxine (Anhydride) Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[6][7]

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This is a reversible equilibrium. While boroxine formation is not technically degradation, as it can revert to the monomeric boronic acid in the presence of water, it has significant practical implications. The presence of varying amounts of the anhydride complicates stoichiometry, as the molecular weight differs from the monomer.[8] Assays of purity by weight can be inaccurate if the extent of boroxine formation is unknown.

G cluster_0 Boroxine Formation (Dehydration) 3x Boronic Acid Monomer 3x Boronic Acid Monomer Boroxine Trimer Boroxine Trimer 3x Boronic Acid Monomer->Boroxine Trimer + 3 H₂O Boroxine Trimer->3x Boronic Acid Monomer Rehydration

Caption: Reversible equilibrium between boronic acid and its boroxine.

Oxidation

Arylboronic acids are susceptible to oxidative degradation, which can convert the boronic acid moiety into a hydroxyl group (phenol).[6] This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[9][10] The resulting 2-ethoxy-6-fluorophenol is an impurity that can interfere with subsequent reactions. Careful handling to exclude air and the avoidance of oxidizing contaminants are crucial.

Caption: Oxidation of the boronic acid to the corresponding phenol.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality and reactivity of this compound.

Long-Term Storage

The primary objectives of long-term storage are to minimize exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature 2–8°C or as per supplier label.Reduces the rate of potential decomposition reactions. Avoids heat which can drive boroxine formation.[11]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidative degradation by excluding atmospheric oxygen.[6]
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis and minimizes protodeboronation. Many boronic acids are hygroscopic.[11][12]
Light Store in an opaque or amber container away from direct light.Protects against potential photolytic degradation, although this is a lesser concern than moisture or air.[11]
Laboratory Handling

Proper technique during routine laboratory use prevents contamination and degradation.

  • Dispensing: Whenever possible, handle the solid in a glovebox or under a blanket of inert gas. If handled on the open bench, minimize the time the container is open to the atmosphere.

  • Weighing: Use a clean, dry spatula and weighing vessel. Close the primary container immediately after removing the desired amount.

  • Solution Preparation: For reactions sensitive to protodeboronation, consider using anhydrous solvents. When preparing solutions for analysis or storage, using an aprotic solvent such as acetonitrile or tetrahydrofuran can minimize hydrolysis prior to use.[13] Prepare solutions fresh and use them promptly.

Section 4: Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly when it has been stored for an extended period or when used in sensitive applications like drug development, analytical assessment is crucial.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is designed as a stability-indicating method to separate the parent compound from its primary degradation products. A key challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis.[13][14]

Objective: To quantify the purity of this compound and detect impurities such as 1-ethoxy-3-fluorobenzene and 2-ethoxy-6-fluorophenol.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detection.[13]

    • Arc™ HPLC System or equivalent.[15]

  • Chromatographic Conditions:

    • Column: Use a column with low silanol activity or an end-capped column (e.g., Waters XTerra MS C18, XBridge™ Premier BEH™ C18) to minimize on-column degradation.[13][14][15] Dimensions: 4.6 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.[15]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve and dilute to a final concentration of 0.5 mg/mL in an aprotic diluent such as acetonitrile to minimize pre-injection hydrolysis.[13]

    • Prepare samples fresh and analyze them immediately. If necessary, keep sample vials in a cooled autosampler.[13]

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the sample solution.

    • Identify the peak for this compound based on its retention time (determined with a reference standard if available).

    • Analyze the chromatogram for impurity peaks corresponding to potential degradants. The protodeboronated product (1-ethoxy-3-fluorobenzene) will be less polar and likely elute later, while the oxidized product (2-ethoxy-6-fluorophenol) will have different polarity.

    • Calculate purity using the area percent method.

G cluster_workflow HPLC Purity Assessment Workflow A 1. Prepare Sample (0.5 mg/mL in ACN) B 2. Inject into HPLC System A->B C 3. Separate on RP C18 Column B->C D 4. Detect with UV/PDA C->D E 5. Analyze Chromatogram (Area % Purity) D->E

Caption: Workflow for HPLC purity analysis of the boronic acid.

Protocol: Characterization by NMR Spectroscopy

NMR is a powerful tool for structural confirmation and for identifying the presence of the boroxine form or other impurities.

Objective: To confirm the structure of the boronic acid and detect the presence of its boroxine trimer.

Methodology:

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Analysis: Acquire the ¹H NMR spectrum. The signals for the aromatic protons, the ethoxy group protons, and the B(OH)₂ protons should be visible. The B(OH)₂ protons often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The presence of the boroxine will result in a different set of aromatic and ethoxy signals, potentially leading to a complex spectrum if both species are present. The absence of water in the solvent will favor the boroxine form.

  • ¹¹B NMR Spectroscopy:

    • Rationale: ¹¹B NMR is highly specific to the chemical environment of the boron atom and is an excellent tool for differentiating between the trigonal planar boronic acid (sp²) and other boron species.[13]

    • Sample Preparation: Prepare a concentrated solution (20-30 mg) in a suitable solvent.

    • Analysis: Acquire the ¹¹B NMR spectrum. The sp²-hybridized boron of the monomeric boronic acid will appear as a broad signal. The boron atoms in the boroxine ring will have a distinct chemical shift. This provides a direct, and often quantitative, measure of the monomer-boroxine equilibrium in solution.

Conclusion

This compound is a valuable synthetic reagent whose utility is directly dependent on its chemical integrity. The primary routes of degradation—protodeboronation, oxidation, and the reversible formation of boroxines—are well-understood phenomena that can be effectively managed. By implementing rigorous storage protocols that exclude moisture, air, and excessive heat, and by employing careful handling techniques, researchers can significantly extend the shelf life and preserve the reactivity of this compound. Furthermore, routine analytical assessment using stability-indicating methods like HPLC and NMR spectroscopy provides the necessary quality assurance for its successful application in research and development.

References

2-Ethoxy-6-fluorophenylboronic acid safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Safe Handling of 2-Ethoxy-6-fluorophenylboronic Acid

Introduction: Beyond the Label

In the landscape of modern drug discovery and materials science, substituted phenylboronic acids are indispensable building blocks. This compound (CAS 957062-68-9) is one such reagent, offering unique electronic and steric properties for cross-coupling reactions and the synthesis of complex molecular architectures. For the researcher, however, the utility of a reagent must be balanced with a comprehensive understanding of its potential hazards.

This guide moves beyond a simple recitation of safety data sheet (SDS) categories. As application scientists, we recognize that true laboratory safety is not a static checklist but a dynamic process of risk assessment rooted in scientific principles. We will explore the known and inferred hazards of this compound, ground our recommendations in the broader context of the boronic acid class, and provide actionable protocols that are both safe and scientifically sound. This document is designed to empower you, the research professional, to handle this compound with confidence and care.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with understanding the intrinsic hazards of a chemical. While a specific, publicly available, and comprehensive safety data sheet for this compound is not readily found, we can infer a reliable hazard profile by examining structurally analogous compounds and the well-documented behavior of the phenylboronic acid class.

Inferred GHS Classification

Based on data from numerous similar fluorinated and substituted phenylboronic acids, the following Globally Harmonized System (GHS) classifications are anticipated.[1][2][3] It is prudent to handle the compound as if it meets these criteria.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2][4]

  • Specific Target Organ Toxicity – Single Exposure: Category 3 (May cause respiratory irritation)[1][5]

The causality behind this profile lies in the reactivity of the boronic acid moiety and the properties of the aromatic ring. These compounds can irritate mucous membranes and skin upon contact. The fine, dusty nature of the solid can lead to inhalation and subsequent irritation of the respiratory tract.

GHS_Hazard_Profile cluster_main Anticipated GHS Profile for this compound cluster_hazards Primary Health Hazards Compound C₈H₁₀BFO₃ Skin_Irrit Skin Irritation (Category 2) Compound->Skin_Irrit H315 Eye_Irrit Serious Eye Irritation (Category 2A) Compound->Eye_Irrit H319 Resp_Irrit Respiratory Irritation (Category 3) Compound->Resp_Irrit H335

Anticipated GHS Health Hazards.
The Broader Concern: Reproductive Toxicity in Boronic Acids

A critical point of expertise is recognizing class-wide hazards. Certain borates and boric acid itself have a mandatory classification in the EU as Toxic to Reproduction, Category 1B (H360: May damage fertility or the unborn child).[6][7][8][9] While many complex organoboronic acids are not explicitly classified this way, the potential for reproductive toxicity should not be dismissed, especially for compounds with limited toxicological data.

Causality Insight: This classification stems from systemic effects observed in animal studies with boric acid.[8] Until data proves otherwise, researchers of child-bearing potential should be explicitly aware of this potential risk and ensure exposure is minimized through rigorous engineering controls and personal protective equipment.

Physicochemical and Environmental Hazards
  • Combustibility: Like most organic solids, this compound is combustible. When finely dispersed in air, it may pose a dust explosion risk.

  • Hazardous Decomposition: In a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF).[1][10]

  • Aquatic Hazard: Some boronic acids are classified as harmful to aquatic life.[8] Therefore, release into the environment must be avoided.[11]

Section 2: Exposure Control and Personal Protection

Controlling exposure is the cornerstone of chemical safety. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective measures.

Hierarchy_of_Controls cluster_hierarchy Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

The Hierarchy of Controls prioritizes systematic safety.
Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, used in conjunction with engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][10] A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile, and inspect them before each use. Use proper glove removal technique to avoid cross-contamination.[12][13]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If engineering controls fail or during a large spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter may be necessary.[10] Respirator use requires a formal institutional program.

Physical and Chemical Data Summary

Comprehensive experimental data for this specific compound is limited. The following table summarizes available and anticipated properties.

PropertyValueSource
Molecular Formula C₈H₁₀BFO₃[14]
Molecular Weight 184.0 g/mol [14]
Appearance White to off-white solid (Anticipated)N/A
Melting Point No data available[11]
Boiling Point No data available[11]
Solubility No data availableN/A

Section 3: Safe Handling and Emergency Protocols

Theoretical knowledge must be translated into practical, validated procedures.

Standard Operating Protocol: Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure and ensure experimental accuracy.

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Place an analytical balance, weigh paper, spatulas, and your receiving vessel inside the fume hood.

  • Execution:

    • Retrieve the this compound container from its storage location (e.g., a dry, cool place).[1]

    • Keep the container tightly closed until you are ready to weigh.

    • Place a piece of weigh paper on the balance and tare.

    • Carefully open the reagent container. Using a clean spatula, dispense the desired amount of solid onto the weigh paper. Causality: Perform this action slowly to prevent the fine powder from becoming airborne.

    • Immediately and securely close the main reagent container.

    • Carefully transfer the weighed powder into your receiving vessel.

    • Dispose of the weigh paper and any contaminated materials in a designated solid waste container inside the fume hood.

  • Cleanup:

    • Wipe down the spatula and the balance surface with a damp cloth (e.g., with isopropanol) to decontaminate them.

    • Wash hands thoroughly with soap and water after the procedure is complete.[13]

Accidental Release Measures
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.[15]

  • Control: If safe to do so, prevent further spillage. Remove all sources of ignition.[11]

  • Cleanup (Small Spill):

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[4]

    • Carefully sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[4]

    • Clean the spill area with a damp cloth and decontaminate.

  • Environmental Precautions: Do not let the chemical enter drains or waterways.[11]

First-Aid Emergency Response

Immediate and correct first aid is critical. This workflow should be followed in any exposure event.

First_Aid_Workflow cluster_routes First-Aid Actions Start Exposure Occurs Identify Identify Exposure Route Start->Identify Skin Skin Contact: - Immediately remove contaminated clothing. - Wash with plenty of soap and water for 15 min. [4, 11] Identify->Skin Skin Eyes Eye Contact: - Rinse cautiously with water for at least 15 min. - Remove contact lenses, if present and easy to do. Continue rinsing. [4, 5, 11] Identify->Eyes Eyes Inhalation Inhalation: - Move person to fresh air. - Keep comfortable for breathing. [4, 11] Identify->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth with water. - Do NOT induce vomiting. [4, 11] Identify->Ingestion Ingestion End Seek Immediate Medical Attention (Bring SDS if available) Skin->End Eyes->End Inhalation->End Ingestion->End

Systematic workflow for first-aid response to chemical exposure.

Section 4: Toxicological Profile: An Evidence-Based Perspective

For many research chemicals, a complete toxicological profile is not available. The "no data available" entry in an SDS does not mean "no hazard."[11] It signifies an unknown, and unknowns in science must be treated with caution.

  • Acute Toxicity: While specific LD50 data is unavailable for this compound, related phenylboronic acids are often listed as "Harmful if swallowed" (Acute Toxicity, Oral: Category 4).[1][13][16]

  • Carcinogenicity and Mutagenicity: There is no data to suggest this compound is a carcinogen or mutagen.[11] Major regulatory bodies like IARC, NTP, and OSHA have not listed analogous compounds as carcinogens.

  • Reproductive Toxicity: As discussed in Section 1.2, this is a key area of concern for the boronic acid class. Studies on boric acid have shown it may damage fertility or the unborn child.[7][8][9] In the absence of specific data for this compound, a conservative approach that assumes a similar potential hazard is scientifically and ethically required.

Conclusion

The safe use of this compound in a research setting is predicated on a risk assessment that is both specific and contextual. We infer its primary hazards as a skin, eye, and respiratory irritant based on strong evidence from analogous compounds. Crucially, we also acknowledge the potential for reproductive toxicity inherent to the broader boronic acid class. By adhering to the hierarchy of controls—prioritizing fume hood use and supplementing with appropriate PPE—and following rigorous handling and emergency protocols, researchers can effectively mitigate these risks. Always treat chemicals with incomplete toxicological data with a heightened level of caution, ensuring that innovation in the lab is never compromised by a lapse in safety.

References

A Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Medicinal Chemistry

2-Ethoxy-6-fluorophenylboronic acid, with the CAS number 957062-68-9, is a synthetically valuable organoboron compound that has garnered significant interest in the field of drug discovery and development. Its unique structural features—an ortho-ethoxy group and an ortho-fluorine atom relative to the boronic acid moiety—impart distinct chemical properties that make it a powerful tool in the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, synthesis, key applications, and spectral characterization to support researchers in leveraging this reagent for their synthetic endeavors.

The utility of boronic acids in organic synthesis is well-established, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of the molecular frameworks of many pharmaceutical agents. The specific substitution pattern of this compound offers chemists precise control over steric and electronic effects in these coupling reactions, enabling the synthesis of novel biaryl and heteroaryl structures that are often pivotal for biological activity.

Commercial Availability

A critical aspect for any researcher is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to both research and development and larger-scale manufacturing needs. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency, and the availability of comprehensive analytical data.

SupplierPurityAvailable QuantitiesCAS Number
Santa Cruz BiotechnologyResearch GradeGrams957062-68-9[1]
Wuhan MoonZY Biological≥98%Grams to Kilograms957062-68-9[2]
GlobalChemMallInquireBulk957062-68-9[3]
Zhejiang Jiuzhou Chem99%Metric Ton Scale957062-68-9[4]
Thoreauchem97%Inquire957062-68-9[5]
CymitQuimicaInquireInquire957062-68-9[6]
Chem-Impex International≥98%Grams957062-68-9[7]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a reagent is fundamental for its effective use in synthesis and for the unambiguous characterization of its products.

Physicochemical Properties:

  • Molecular Formula: C₈H₁₀BFO₃[1]

  • Molecular Weight: 184.07 g/mol [5]

  • Appearance: Typically a white to off-white powder or crystalline solid.[4]

  • Storage: Should be stored in a cool, dry place.[2]

Spectral Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and a broad singlet for the boronic acid hydroxyl protons. The coupling of the aromatic protons with the fluorine atom will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon atoms directly bonded to fluorine and boron exhibiting characteristic coupling constants (¹JCF and ¹JCB, respectively). The ethoxy carbons will also be present in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the ortho-ethoxy substitution.[10][11]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid (typically broad), C-O stretching of the ether, C-F stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. A plausible synthetic route to this compound is outlined below, starting from the commercially available 1-bromo-2-ethoxy-6-fluorobenzene.

Synthesis_of_2_Ethoxy_6_fluorophenylboronic_acid start 1-Bromo-2-ethoxy-6-fluorobenzene reagent1 Mg, THF intermediate Grignard Reagent reagent1->intermediate Grignard Formation reagent2 B(OMe)₃ borate_ester Boronate Ester Intermediate reagent2->borate_ester Borylation reagent3 H₃O⁺ (workup) product This compound reagent3->product Hydrolysis

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general methods for the synthesis of arylboronic acids and should be optimized for specific laboratory conditions.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 1-bromo-2-ethoxy-6-fluorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension and gently heat to initiate Grignard formation.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to a pH of approximately 2-3 with 2M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in drug discovery is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12] The ortho-ethoxy and ortho-fluoro substituents can influence the reaction's outcome by modulating the electronic properties and steric hindrance around the reaction center, which can be advantageous in achieving selective coupling with complex substrates. A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Miyaura_Coupling_Workflow start_materials This compound + Aryl/Heteroaryl Halide reaction_conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reaction_step Reaction Mixture reaction_conditions->reaction_step heating Heat (e.g., 80-100 °C) workup Aqueous Workup & Extraction heating->workup Reaction purification Purification (Chromatography/Recrystallization) workup->purification product Biaryl/Heteroaryl Product purification->product

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a representative protocol and should be adapted and optimized for the specific aryl halide being used.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized using this compound are not prominently disclosed in publicly available literature, its structural motif is highly relevant to the construction of bioactive molecules. The application of variously substituted phenylboronic acids in the synthesis of compounds for treating a wide range of diseases, including cancer and inflammatory conditions, is extensively documented in patent literature.[13][14] The unique substitution pattern of this compound makes it an attractive building block for generating novel intellectual property in drug discovery programs. Its use is implied in synthetic routes where a 2-ethoxy-6-fluorophenyl moiety is required in the final drug candidate.

Conclusion

This compound is a valuable and commercially accessible reagent for medicinal chemists and drug development professionals. Its distinct substitution pattern provides opportunities for the synthesis of novel and complex molecular architectures, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A sound understanding of its properties, synthesis, and reactivity is essential for its successful implementation in the laboratory. This guide provides a foundational understanding to empower researchers to effectively utilize this important synthetic building block in their pursuit of new therapeutic agents.

References

An In-depth Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-6-fluorophenylboronic acid, a key building block in modern organic synthesis, has garnered significant attention for its utility in the construction of complex molecular architectures. Its unique substitution pattern, featuring an ortho-ethoxy and an ortho-fluoro group, imparts distinct reactivity and conformational properties that are highly valuable in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in the widely-used Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective handling and application in synthesis.

PropertyValue
CAS Number 957062-68-9[1][2]
Molecular Formula C₈H₁₀BFO₃[3]
Molecular Weight 183.98 g/mol
Appearance Typically a white to off-white solid/powder[4]
Purity Commercially available in purities of ≥97%[1]
Storage Store in a cool, dry place under an inert atmosphere.[2]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach leverages the directing ability of the ethoxy group to achieve regioselective functionalization of the aromatic ring.

Conceptual Workflow for Synthesis

Synthesis_Workflow Start 1-Ethoxy-3-fluorobenzene Step1 Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) Start->Step1 Intermediate 2-Lithio-1-ethoxy-3-fluorobenzene (in situ) Step1->Intermediate Step2 Borylation (e.g., Triisopropyl borate) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Directed ortho-Metalation and Borylation

This protocol is a representative procedure based on established methodologies for the synthesis of ortho-substituted phenylboronic acids.[5]

Materials:

  • 1-Ethoxy-3-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-ethoxy-3-fluorobenzene and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic. The mixture is then partitioned between diethyl ether (or ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound in Suzuki-Miyaura cross-coupling is influenced by the interplay of electronic and steric effects of its ortho-substituents.

  • Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron center. This may facilitate the transmetalation step in the catalytic cycle.

  • Steric Effects: The presence of two ortho-substituents introduces steric hindrance around the boronic acid moiety. This can potentially slow down the rate of transmetalation by impeding the approach of the palladium complex.

  • Protodeboronation: A common side reaction for ortho-substituted phenylboronic acids, particularly those with electron-withdrawing groups, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by high temperatures and strongly basic conditions. Careful optimization of reaction conditions is therefore crucial to minimize this undesired pathway.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.

General Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow Start This compound + Aryl/Heteroaryl Halide Step1 Reaction Setup (Pd Catalyst, Base, Solvent) Start->Step1 Step2 Heating (Conventional or Microwave) Step1->Step2 Step3 Work-up and Purification Step2->Step3 Product Biaryl/Heteroaryl Product Step3->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

  • Degassing: Seal the vial and degas the mixture by evacuating and backfilling with an inert gas (3 cycles).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for introducing specific electronic and steric properties into target molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its successful application in the development of novel pharmaceuticals and advanced materials. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this important synthetic intermediate.

References

Methodological & Application

Advanced Application Notes for Palladium-Catalyzed Cross-Coupling of 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Ethoxy-6-fluorophenylboronic acid. This particular arylboronic acid presents unique challenges due to the steric hindrance and electronic effects imparted by the ortho-ethoxy and ortho-fluoro substituents. This document elucidates the mechanistic underpinnings of the reaction, offers a systematic approach to catalyst and ligand selection, and provides optimized, step-by-step protocols for achieving high-yield cross-coupling with a variety of aryl halides. The content herein is designed to empower researchers to navigate the complexities of this transformation and efficiently synthesize complex biaryl scaffolds crucial for pharmaceutical and materials science applications.

Introduction: Navigating the Challenges of a 2,6-Disubstituted Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1][2] The synthesis of biaryl molecules is of particular importance in drug discovery, where this structural motif is a common feature in a myriad of therapeutic agents. This compound is a valuable building block for introducing a sterically encumbered and electronically modulated phenyl ring. However, the substituents at the ortho positions present significant hurdles to achieving efficient cross-coupling.

The primary challenges associated with the use of this compound include:

  • Steric Hindrance: The bulky ethoxy group at the C2 position can significantly impede the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center. This steric clash can slow down the reaction rate and lead to lower yields.

  • Electronic Effects: The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a unique electronic environment on the phenyl ring. The fluorine substituent, in particular, can influence the rate of transmetalation.[3]

  • Protodeboronation: Like many arylboronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[4]

This application note will provide a detailed roadmap for overcoming these challenges through rational catalyst selection, optimization of reaction parameters, and the implementation of robust experimental protocols.

The Catalytic Cycle: A Mechanistic Perspective

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the cross-coupling of challenging substrates. The generally accepted mechanism involves a sequence of three key steps, all orchestrated by a palladium catalyst.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetalation Ar¹-Pd(II)L₂-Ar² (Diaryl-Palladium Complex) OxAdd->Transmetalation Transmetalation Transmetalation:e->Pd0:w Product Ar¹-Ar² (Biaryl Product) Transmetalation->Product Reductive Elimination center ArX_source Ar¹-X Boronic_source Ar²-B(OH)₂ Base_source Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl chlorides.[6]

  • Transmetalation: The aryl group (Ar²) from the boronic acid is then transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] For sterically hindered substrates like this compound, this step can be particularly challenging.

  • Reductive Elimination: Finally, the two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Strategic Catalyst and Ligand Selection

The success of a challenging Suzuki-Miyaura coupling hinges on the judicious choice of the palladium source and, most critically, the ancillary ligand. The ligand plays a multifaceted role in stabilizing the palladium catalyst, modulating its electronic properties, and influencing the steric environment around the metal center.[4]

For the cross-coupling of this compound, ligands that are both bulky and electron-rich are generally preferred.

  • Bulky Ligands: Sterically demanding ligands promote the formation of monoligated palladium(0) species (PdL), which are highly reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the reductive elimination step.[5]

  • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition.

Table 1: Recommended Catalyst and Ligand Systems for this compound Cross-Coupling

Catalyst/PrecatalystLigandKey AttributesRecommended for
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands: - SPhos- XPhos- RuPhosBulky and electron-rich biaryl phosphines. Promote fast oxidative addition and reductive elimination.General starting point for optimization with aryl bromides and chlorides.[5]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, readily available catalyst.Milder conditions with reactive aryl iodides and some bromides. May be less effective for sterically hindered substrates.
Palladacycle Precatalysts: - Buchwald G3/G4 PrecatalystsIntegrated ligand and palladium source.Highly active and air-stable. Allow for lower catalyst loadings and milder reaction conditions.Challenging couplings, including those with aryl chlorides and at lower temperatures.

The Critical Role of Base and Solvent

The choice of base and solvent system is inextricably linked and must be optimized in concert with the catalyst and ligand.

  • Base Selection: The base is essential for activating the boronic acid for transmetalation. For sterically hindered boronic acids, a stronger, non-nucleophilic base is often required. However, overly strong bases can promote protodeboronation. A screening of bases is often necessary. Common choices include:

    • Potassium Phosphate (K₃PO₄): A strong, effective base for many challenging couplings.[8]

    • Potassium Carbonate (K₂CO₃): A milder base, often used in aqueous solvent mixtures.[9]

    • Cesium Carbonate (Cs₂CO₃): A strong base that can be effective when others fail.[8]

  • Solvent System: The solvent must be capable of dissolving the organic substrates, the palladium complex, and to some extent, the inorganic base. A mixture of an organic solvent and water is frequently employed.

    • Dioxane/Water or THF/Water: Common solvent systems that effectively solubilize a wide range of reactants.[8]

    • Toluene/Water: A less polar option that can be beneficial in some cases.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective at higher temperatures, though care must be taken to ensure it is anhydrous if water is not part of the intended system.[10]

Experimental Protocols

The following protocols are designed as a starting point for the cross-coupling of this compound with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Cross-Coupling with an Aryl Bromide

This protocol utilizes a common and effective catalyst system for sterically hindered substrates.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, This compound, and K₃PO₄ in a Schlenk flask. B Add Pd₂(dba)₃ and SPhos. A->B C Evacuate and backfill with inert gas (3x). B->C D Add degassed Dioxane/Water (4:1). C->D E Heat to 80-100 °C and stir for 12-24 hours. D->E F Monitor by TLC or LC-MS. E->F G Cool to RT, dilute with EtOAc, and wash with water and brine. F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

References

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its application in the synthesis of biaryl scaffolds has been particularly impactful in the fields of medicinal chemistry, agrochemicals, and materials science.[3][4] Within this context, 2-Ethoxy-6-fluorophenylboronic acid emerges as a valuable building block. The presence of ortho-substituents, particularly the fluorine and ethoxy groups, can impart unique conformational constraints and metabolic stability to the resulting biaryl products, making them highly desirable motifs in drug discovery programs.

However, the very features that make this building block attractive also present significant synthetic challenges. The steric hindrance imposed by the two ortho-substituents can dramatically slow down key steps in the Suzuki catalytic cycle, namely the transmetalation and reductive elimination steps.[5] Furthermore, ortho-fluorinated aryl boronic acids can be susceptible to competitive protodeboronation, a side reaction that cleaves the C–B bond and reduces overall yield.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands to overcome these challenges. We will delve into the mechanistic considerations behind ligand choice and provide detailed, field-proven protocols for both ligand screening and a robust, optimized Suzuki coupling reaction involving this compound.

The Critical Role of the Ligand: Mechanistic Insights

The choice of ligand is arguably the most critical parameter in a challenging Suzuki-Miyaura coupling.[1] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), modulates the steric and electronic properties of the palladium catalyst, directly influencing its activity and stability throughout the catalytic cycle.[1]

Key Ligand Properties for Coupling Hindered Substrates:
  • Steric Bulk: Bulky ligands are essential for promoting the formation of a monoligated, 14-electron Pd(0) species (L-Pd), which is highly reactive in the oxidative addition step with the aryl halide. This steric pressure also facilitates the final, often rate-limiting, reductive elimination step to release the biaryl product.[5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal promotes the oxidative addition of the aryl halide, which can be particularly sluggish for less reactive partners like aryl chlorides.[1]

The interplay of these properties is crucial for an efficient catalytic turnover, as depicted in the generalized Suzuki-Miyaura catalytic cycle below.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Base_Complex Ar-Pd(II)-Base(L_n) OA_Complex->Base_Complex Anion Exchange (+ Base) Transmetalation_Complex Ar-Pd(II)-Ar'(L_n) Base_Complex->Transmetalation_Complex Transmetalation (+ Ar'B(OH)2) Transmetalation_Complex->Pd0 Reductive Elimination (- Ar-Ar') L L = Ligand (e.g., Phosphine, NHC) Ar Ar = Aryl Halide Partner Ar_prime Ar' = 2-Ethoxy-6-fluorophenyl

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle. The ligand (L) plays a crucial role in facilitating oxidative addition and reductive elimination.

Ligand Selection Guide for this compound

For sterically demanding substrates like this compound, the go-to ligands are typically bulky, electron-rich monophosphines, often from the "Buchwald ligand" family, or specific N-Heterocyclic Carbenes (NHCs).

Ligand ClassSpecific ExamplesKey Characteristics & Application Notes
Biaryl Monophosphines SPhos, XPhos, RuPhosHigh Performance Standard: These are often the first choice for challenging couplings. Their steric bulk and electron-donating properties are well-suited for hindered substrates. SPhos and XPhos are excellent starting points for screening.
Dialkylphosphines tBu₃P, PCy₃High Electron Density: Tri(tert-butyl)phosphine and Tricyclohexylphosphine are very electron-rich and can be effective for unreactive aryl chlorides. However, their sensitivity to air requires careful handling.
N-Heterocyclic Carbenes IPr, IMesStrong σ-Donors: NHCs are generally more electron-donating than phosphines and form very stable palladium complexes. They are particularly effective for couplings involving aryl chlorides and can sometimes offer superior performance with hindered partners.
Ferrocenyl Phosphines dppfBidentate Ligand: While often used for a wide range of Suzuki reactions, bidentate ligands like dppf may be less effective for highly hindered substrates compared to the bulkier monophosphine ligands, but can be beneficial in specific cases.[4]

Table 1: Recommended Ligand Classes for Suzuki Coupling with this compound.

Experimental Protocols

Protocol 1: Ligand Screening Workflow

This protocol outlines a systematic approach to identify the optimal ligand for the coupling of this compound with a specific aryl halide. The use of a parallel synthesizer or multi-well reaction block is highly recommended for efficiency.

Ligand_Screening_Workflow Start Prepare Stock Solutions: - Aryl Halide (e.g., in Dioxane) - Boronic Acid (in Dioxane) - Base (e.g., K3PO4 in Water) Setup Aliquot Aryl Halide and Boronic Acid to Reaction Vials Start->Setup Dispense Dispense Palladium Precursor/Ligand Combinations to Each Vial Setup->Dispense Add_Base Add Degassed Base Solution Dispense->Add_Base React Seal Vials, Purge with Inert Gas, and Heat (e.g., 100 °C) Add_Base->React Monitor Monitor Reaction Progress (e.g., LC-MS or GC-MS at t=2h, 6h, 18h) React->Monitor Analyze Analyze Results: Compare Product Conversion vs. Time Monitor->Analyze Select Select Optimal Ligand for Scale-Up Protocol Analyze->Select

Figure 2: Workflow for Ligand Screening Experiment. A systematic approach ensures reliable comparison of ligand performance.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your aryl halide (1.0 eq), this compound (1.5 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq) in a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Reaction Setup:

    • In an array of reaction vials equipped with stir bars, add the aryl halide and boronic acid stock solutions.

    • To each vial, add a different palladium/ligand combination. It is recommended to use pre-catalysts or to pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% for monophosphines).

    • Screening Array Example: Vial 1: SPhos, Vial 2: XPhos, Vial 3: RuPhos, Vial 4: IPr, etc.

  • Reaction Execution:

    • Add the degassed base solution to each vial.

    • Seal the vials tightly with screw caps containing a PTFE septum.

    • Purge each vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Place the reaction block on a magnetic stirrer hotplate and heat to the desired temperature (a starting point of 100 °C is recommended).

  • Monitoring and Analysis:

    • At set time points (e.g., 2, 6, and 18 hours), take a small aliquot from each reaction vial, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

    • Compare the conversion rates to identify the most effective ligand.

Protocol 2: Optimized Suzuki Coupling

This protocol provides optimized conditions for a general Suzuki coupling of an aryl bromide with this compound using a highly effective Buchwald ligand system.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • This compound (1.86 g, 1.5 mmol, 1.5 eq)

  • SPhos (41.0 mg, 0.1 mmol, 2 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (636 mg, 3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Flask Preparation: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.5 eq), SPhos (2 mol%), Pd(OAc)₂ (1 mol%), and K₃PO₄ (3.0 eq).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe under a positive pressure of inert gas. Solvents should be sparged with Argon or Nitrogen for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

The successful Suzuki-Miyaura coupling of the sterically hindered this compound is highly dependent on the rational selection of the palladium ligand. Bulky, electron-rich biaryl monophosphine ligands, such as SPhos and XPhos, represent the state-of-the-art for this class of transformation. They effectively promote the key catalytic steps that are often impeded by steric hindrance. By employing the systematic ligand screening protocol and the optimized reaction conditions detailed in this note, researchers can confidently and efficiently synthesize valuable biaryl compounds incorporating this challenging but important building block.

References

Application Notes and Protocols for 2-Ethoxy-6-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges and Opportunities of a Sterically Demanding Building Block

2-Ethoxy-6-fluorophenylboronic acid (CAS 957062-68-9) is an increasingly important building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—an ethoxy and a fluorine group flanking the boronic acid moiety—imparts a distinct combination of steric and electronic properties. These characteristics can be both a challenge and an opportunity for synthetic chemists. The ortho-substituents introduce significant steric hindrance around the reactive center, which can impede catalytic cycles. However, this same steric bulk, combined with the electronic influence of the fluorine and ethoxy groups, can also be leveraged to achieve specific selectivities and construct complex, three-dimensional molecular architectures.[3][4]

This guide provides a comprehensive overview of the reaction conditions for this compound, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic considerations dictated by its structure and present a detailed, field-proven protocol that serves as a robust starting point for researchers.

Understanding the Reactivity Profile: The Interplay of Steric and Electronic Effects

The successful application of this compound hinges on understanding how its substituents influence the key steps of the Suzuki-Miyaura catalytic cycle.

Steric Hindrance: The primary challenge arises from the two ortho-substituents. This steric bulk can hinder the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5] Consequently, standard Suzuki-Miyaura conditions may lead to low yields or require prolonged reaction times. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary. These ligands promote the formation of a coordinatively unsaturated palladium species, which is more accessible to the sterically hindered boronic acid.[6]

Electronic Effects:

  • The fluorine atom is strongly electron-withdrawing, which can increase the acidity of the boronic acid. This can facilitate the formation of the boronate anion, a key intermediate in the transmetalation step.[1]

  • The ethoxy group is electron-donating through resonance, which can modulate the overall electron density of the aromatic ring.

This electronic push-pull relationship can influence the rate and efficiency of both the transmetalation and the final reductive elimination step.

Core Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is designed as a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents:
  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst: Pd(OAc)₂ with a Buchwald-type ligand (e.g., SPhos or XPhos) or a pre-formed catalyst like [Pd(dppf)Cl₂] (1-5 mol%)[6]

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)[6]

  • Solvent: Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, flame-dried under vacuum

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine aryl bromide, This compound, and base in a flame-dried flask. catalyst Add palladium catalyst and ligand. reagents->catalyst purge Evacuate and backfill the flask with inert gas (3x). catalyst->purge solvent Add anhydrous solvent via syringe. purge->solvent stir Stir the mixture at room temperature for 15 minutes. solvent->stir heat Heat the reaction to 80-110 °C. Monitor progress by TLC or GC/MS. stir->heat cool Cool the reaction to room temperature. heat->cool quench Dilute with ethyl acetate and wash with water and brine. cool->quench dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. quench->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture at room temperature for 15 minutes to ensure good mixing, then heat the reaction to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine (20 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [Ar²B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent is critical for overcoming the steric and electronic challenges posed by this compound. The following table summarizes recommended conditions based on literature for sterically hindered substrates.[6][7]

ParameterRecommended Reagents/ConditionsRationale
Palladium Catalyst Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or pre-formed catalysts like Pd(dppf)Cl₂.Bulky ligands facilitate the reaction with sterically hindered boronic acids by promoting the formation of a more accessible active catalyst.[6]
Base Strong, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.A crucial role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]
Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water.The solvent choice can influence catalyst stability and the solubility of the base. Aprotic solvents are generally preferred for these systems.[6]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy barrier for the transmetalation of sterically demanding substrates.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, switching to a more active ligand (e.g., from dppf to a Buchwald-type ligand), or using a stronger base like cesium carbonate. Ensure all reagents are pure and the solvent is anhydrous.[6]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This can be minimized by using anhydrous conditions and ensuring a sufficiently fast rate of cross-coupling.[5]

  • Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Maintaining a strictly inert atmosphere is crucial to suppress this side reaction.

Conclusion

This compound is a valuable synthetic tool for accessing novel chemical space. While its sterically encumbered nature requires careful selection of reaction conditions, the use of modern palladium catalysts with bulky phosphine ligands, in conjunction with appropriate bases and solvents, enables its efficient use in Suzuki-Miyaura cross-coupling reactions. The protocol and guidelines presented here provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.

References

The Strategic Application of 2-Ethoxy-6-fluorophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Strategic Substitution in Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate and strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Phenylboronic acids, in particular, have risen to prominence as exceptionally versatile building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly valuable reagent: 2-Ethoxy-6-fluorophenylboronic acid (CAS: 957062-68-9).

The unique substitution pattern of this molecule—an ortho-ethoxy group and an ortho-fluoro group flanking the boronic acid moiety—is not accidental. This arrangement offers a sophisticated tool for medicinal chemists to address key challenges in drug development, such as potency, selectivity, and metabolic stability. The electron-withdrawing nature of the fluorine atom, combined with the steric and electronic influence of the ethoxy group, modulates the reactivity of the boronic acid and imparts distinct properties to the final biaryl product. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective application of this compound, with a particular focus on its use in the synthesis of protein kinase inhibitors.

Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The primary application of this compound in medicinal chemistry is the construction of carbon-carbon bonds to form complex biaryl structures. The Suzuki-Miyaura reaction is the workhorse for this transformation, offering high functional group tolerance and generally mild reaction conditions.

Mechanistic Considerations and the Role of Ortho-Substitution

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organoboron species transfers its organic group to the palladium complex. This step is often rate-limiting and is where the properties of the boronic acid are crucial.

  • Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

The ortho-ethoxy and ortho-fluoro substituents on this compound play a significant role in this process. The fluorine atom's electron-withdrawing effect can influence the electronics of the phenyl ring, potentially affecting the rate and efficiency of the transmetalation step. The adjacent ethoxy group introduces steric bulk, which can be exploited to control the conformation of the final product, a critical factor in achieving selective binding to a biological target.

Application Focus: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

A prominent application of substituted phenylboronic acids is in the synthesis of protein kinase inhibitors, a major class of anticancer therapeutics. Aurora kinases, a family of serine/threonine kinases, are crucial for cell cycle regulation, and their overexpression is linked to various cancers.[1] The development of small-molecule inhibitors that can modulate Aurora kinase activity is therefore a significant area of research.[2][3]

The pyrimidine scaffold is a common core structure in many kinase inhibitors.[4][5] By coupling this compound with a functionalized pyrimidine halide, medicinal chemists can generate libraries of potential drug candidates. The 2-ethoxy-6-fluorophenyl moiety can be designed to occupy a specific pocket within the kinase's ATP-binding site, with the substituents forming key interactions that enhance potency and selectivity.[2][5]

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a pyrimidine-based kinase inhibitor using this compound.

G cluster_0 Preparation of Pyrimidine Core cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Modification (Optional) A 2,4-Dichloropyrimidine C Intermediate A (Monosubstituted Pyrimidine) A->C Nucleophilic Aromatic Substitution (SNAr) B Aniline Derivative B->C E Final Biaryl Product (Kinase Inhibitor Precursor) C->E Pd-catalyzed Suzuki Coupling D This compound D->E G Final Kinase Inhibitor E->G F Further Functionalization F->G

Caption: General workflow for synthesizing a kinase inhibitor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for the synthesis of biaryl compounds, particularly in the context of kinase inhibitor development.[6][7] It is intended as a starting point for optimization by the end-user.

Reaction: Coupling of a halo-pyrimidine with this compound.

Materials:

ReagentCAS NumberMolecular WeightPurpose
Halo-pyrimidine (e.g., 2-chloro derivative)VariesVariesElectrophilic coupling partner
This compound957062-68-9184.00 g/mol Nucleophilic coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.56 g/mol Catalyst for C-C bond formation
Base (e.g., K₂CO₃ or Cs₂CO₃)584-08-7138.21 g/mol Activates the boronic acid
Solvent (e.g., 1,4-Dioxane/Water mixture)123-91-188.11 g/mol Reaction medium

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the halo-pyrimidine (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable halo-pyrimidine. The choice and amount of base are critical for activating the boronic acid for transmetalation; stronger bases may be needed for less reactive substrates.[8]

  • Catalyst Addition: Add the palladium catalyst (typically 2-10 mol%).

    • Causality: The catalyst loading is a balance between reaction efficiency and cost. Higher loadings may be necessary for challenging couplings.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

    • Causality: Oxygen can deactivate the Pd(0) catalyst, so removing it is crucial for an efficient reaction. The aqueous component of the solvent often accelerates the reaction.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or in a microwave reactor for accelerated reaction times.[9]

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed. Microwave irradiation can significantly reduce reaction times by efficiently heating the polar solvent mixture.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n R1X R1-X (Aryl Halide) PdII_A R1-Pd(II)L_n-X PdII_B R1-Pd(II)L_n-R2 PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product R1-R2 (Biaryl Product) PdII_B->Product Reductive Elimination R1X->PdII_A Oxidative Addition Boronic R2-B(OH)2 (2-Ethoxy-6-fluorophenyl boronic acid) Base Base Base->Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Perspectives

This compound is a powerful and strategic reagent in the medicinal chemist's toolkit. Its unique substitution pattern allows for the synthesis of complex biaryl compounds with fine-tuned steric and electronic properties, which is particularly valuable in the development of targeted therapies such as protein kinase inhibitors. The protocols and principles outlined in this guide provide a solid foundation for the application of this versatile building block in drug discovery and development. As the demand for more selective and potent therapeutics continues to grow, the strategic use of such precisely functionalized reagents will undoubtedly play an increasingly critical role in advancing the field of medicinal chemistry.

References

Use of 2-Ethoxy-6-fluorophenylboronic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-Ethoxy-6-fluorophenylboronic Acid in Agrochemical Synthesis

Introduction

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within this landscape, fluorine-containing molecules have emerged as a cornerstone of modern fungicide, herbicide, and insecticide design. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy. Pyrazole carboxamides, in particular, represent a blockbuster class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action for controlling a wide range of plant pathogens.[1][2]

The efficacy of these SDHI fungicides is often dictated by the complex N-aryl substituents on the pyrazole core. Creating these sterically hindered and electronically tuned structures requires sophisticated synthetic building blocks. This compound (CAS: 957062-68-9) is one such advanced intermediate. Its unique ortho-substitution pattern, featuring both an electron-donating ethoxy group and a strongly electron-withdrawing fluorine atom, provides chemists with a powerful tool to introduce moieties that can enhance bioactivity and fine-tune physicochemical properties.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of next-generation agrochemical candidates. We will explore its reactivity profile and provide a detailed, field-proven protocol for its use in the cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its successful application. The substitution pattern is not merely incidental; it is a deliberate design feature that directly influences the reagent's behavior in chemical reactions.

PropertyValueReference
CAS Number 957062-68-9[3]
Molecular Formula C₈H₁₀BFO₃[3]
Molecular Weight 184.0 g/mol [3]
Appearance White to off-white solid
Purity Typically ≥97%[4]
Storage Room temperature, store under dry conditions[5]

Causality Behind Reactivity:

The key to this reagent's utility lies in the interplay of steric and electronic effects imparted by the ortho-substituents:

  • Ortho-Fluoro Group: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the electronics of the aromatic ring and, critically, can impact the transmetalation step in cross-coupling reactions.

  • Ortho-Ethoxy Group: The oxygen atom's lone pairs result in a strong electron-donating mesomeric effect (+M), which counteracts the inductive effect of the fluorine.

  • Steric Hindrance: The presence of two ortho-substituents creates significant steric bulk around the carbon-boron bond. This can be both a challenge and an advantage. While it can slow down reaction rates, it can also be leveraged to achieve specific selectivities in complex syntheses. This steric hindrance necessitates the use of highly active catalyst systems, often employing bulky phosphine ligands, to facilitate efficient coupling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for forming carbon-carbon bonds between sp²-hybridized centers, making it indispensable in the agrochemical industry for constructing complex biaryl and heteroaryl-aryl scaffolds.[6] Its reputation is built on its broad functional group tolerance, high yields, and operational simplicity, which have been refined for kilogram-scale industrial production.[7]

The Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for overcoming the steric and electronic challenges posed by substrates like this compound.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil R¹-Pd(II)L₂-X (Aryl Palladium Halide) pd0->pdiil reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pdiil_biaryl R¹-Pd(II)L₂-R² (Diaryl Palladium Complex) pdiil->pdiil_biaryl transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation pdiil_biaryl->pd0 product R¹-R² (Coupled Product) aryl_halide R¹-X (Aryl Halide) Workflow start Start setup Assemble glassware under N₂. Add pyrazole, boronic acid, K₂CO₃, and Pd catalyst. start->setup solvent Add degassed dioxane and water. setup->solvent reaction Heat to 90 °C. Monitor by TLC (3-5 h). solvent->reaction workup_cool Cool to room temperature. Dilute with Ethyl Acetate. reaction->workup_cool workup_wash Wash with H₂O and brine. Dry organic layer (Na₂SO₄). workup_cool->workup_wash purify Concentrate under vacuum. Purify via column chromatography. workup_wash->purify end Characterize Pure Product purify->end

References

The Strategic Application of 2-Ethoxy-6-fluorophenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-Ethoxy-6-fluorophenylboronic acid as a pivotal building block in organic synthesis. We will delve into the nuanced reactivity of this reagent, dictated by its unique ortho-substitution pattern, and provide detailed, adaptable protocols for its application in high-impact transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is designed to bridge theoretical understanding with practical, field-proven insights, enabling the efficient synthesis of complex molecular architectures.

Introduction: The Unique Profile of this compound

This compound[1][2] is a specialized organoboron reagent that has garnered significant interest in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the distinct electronic and steric properties conferred by the ortho-ethoxy and ortho-fluoro substituents.

  • Chemical Properties:

    • CAS Number: 957062-68-9[1][3]

    • Molecular Formula: C₈H₁₀BFO₃[1]

    • Molecular Weight: 184.0 g/mol [1]

The presence of an electron-donating ethoxy group and an electron-withdrawing fluorine atom in ortho positions to the boronic acid moiety creates a unique electronic environment. This substitution pattern can influence the rate of transmetalation in palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle. Furthermore, the steric bulk of the ethoxy group can play a role in the regioselectivity of certain reactions.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is predominantly employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex biaryl and arylamine structures.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron compound and an organohalide. The resulting biaryl motifs are prevalent in a vast number of marketed drugs and biologically active compounds.

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center. The ortho-substituents on this compound can influence the rate and efficiency of this step.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Reductive_Elimination Reductive Elimination Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n)->Oxidative_Addition Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Ar-Pd(II)-X(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Product Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand. The choice of catalyst and ligand is crucial and often substrate-dependent. Buchwald ligands (e.g., SPhos, XPhos) can be highly effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄. The base activates the boronic acid for transmetalation. Stronger bases like Cs₂CO₃ may be required for less reactive aryl chlorides.
Solvent Toluene, 1,4-Dioxane, THF, often with an aqueous component. The solvent system must be able to dissolve both the organic and inorganic reagents.
Temperature 80-120 °C. Higher temperatures may be necessary for less reactive aryl halides, but can also lead to decomposition of the boronic acid.
The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, a transformation that is otherwise challenging to achieve. This reaction has broad applications in medicinal chemistry, where the arylamine moiety is a common pharmacophore. Although this reaction does not directly utilize the boronic acid, the biaryl products from Suzuki-Miyaura couplings are often precursors for subsequent Buchwald-Hartwig reactions.

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Reductive_Elimination Reductive Elimination Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n)->Oxidative_Addition Amine_Coordination Amine Coordination (R₂NH) Amine_Coordination->Ar-Pd(II)-X(L_n) Amide_Formation Deprotonation (Base) Amide_Formation->Amine_Coordination Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n)->Amide_Formation Product Ar-NR₂ Ar-Pd(II)-NR₂(L_n)->Product Reductive_Elimination->Ar-Pd(II)-NR₂(L_n)

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol describes the amination of an aryl halide, which could be a product from a preceding Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the aryl halide and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Parameter Recommendation & Rationale
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts. The active Pd(0) species is formed in situ.
Ligand Bulky, electron-rich phosphine ligands are essential. Examples include BINAP, Josiphos, and Buchwald ligands (e.g., XPhos, RuPhos). The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
Base Strong, non-nucleophilic bases are required. NaOt-Bu, LiHMDS, and K₃PO₄ are frequently used. The base deprotonates the amine, forming the active nucleophile.
Solvent Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are preferred to prevent unwanted side reactions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties make it a powerful tool in palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this reagent in research and development, particularly in the fields of medicinal chemistry and materials science. Careful optimization of reaction conditions is key to achieving high yields and purity in the synthesis of novel biaryl and arylamine structures.

References

Application Notes and Protocols for the Derivatization of 2-Ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethoxy-6-fluorophenylboronic acid in Modern Synthesis

This compound, a key building block in contemporary organic synthesis, offers a unique combination of steric and electronic properties that make it an invaluable tool for researchers in drug discovery and materials science.[1][2][3][4] The ortho-ethoxy group introduces steric bulk that can influence atropisomerism and conformational preferences in the resulting biaryl structures, a critical consideration in designing molecules with specific three-dimensional architectures.[5][6] Simultaneously, the electron-withdrawing fluorine atom modulates the electronic nature of the aromatic ring, impacting both the reactivity of the boronic acid and the properties of the final product. Boronic acids and their derivatives are renowned for their versatile reactivity, stability, and low toxicity, making them essential in medicinal chemistry.[7][8][9]

These characteristics make this compound a sought-after precursor for creating complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the derivatization of this versatile reagent, focusing on three cornerstone reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. The aim is to equip researchers with the practical knowledge to effectively utilize this reagent in their synthetic endeavors.

Core Derivatization Strategies: A Trio of Powerful Methodologies

The derivatization of this compound is most commonly and effectively achieved through palladium- and copper-catalyzed cross-coupling reactions. These methods offer a broad scope and functional group tolerance, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a paramount reaction for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals and organic materials.[10] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent.[11]

The protocol below is optimized for the coupling of this compound with a variety of aryl and heteroaryl halides. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for its efficiency in coupling a range of substrates.[10] The use of a phosphine ligand stabilizes the palladium(0) active species, which is generated in situ from a palladium(II) precatalyst.[11] A base is essential for the transmetalation step of the catalytic cycle. The selection of an appropriate base and solvent system is critical for achieving high yields.[11]

reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) setup Reaction Setup: - Assemble reflux apparatus - Inert atmosphere (N2 or Ar) reagents->setup 1. Combine heating Heating: - Heat to 80-100 °C - Monitor by TLC or LC-MS setup->heating 2. Heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine heating->workup 3. Reaction Complete purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate product Characterized Product purification->product 5. Purify

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 mixture) via syringe. The final concentration of the aryl halide is typically 0.1-0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Efficient for a broad range of aryl halides.[10]
Base K₂CO₃, Cs₂CO₃Effective in promoting transmetalation.[13]
Solvent Dioxane/H₂O, Toluene/H₂OPromotes dissolution of both organic and inorganic reagents.[14]
Temperature 80-110 °CSufficient to drive the reaction without significant decomposition.[12]

Table 1. Key Parameters for Suzuki-Miyaura Coupling.

II. Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, from boronic acids and N-H or O-H containing compounds.[15][16] This reaction is advantageous due to its mild conditions, often proceeding at room temperature and open to the air, making it a more environmentally friendly alternative to other methods like the Buchwald-Hartwig amination.[15][16]

The protocol for the Chan-Lam coupling of this compound is designed to be robust and applicable to a variety of amines and phenols. Copper(II) acetate is a common and effective catalyst for this transformation.[17] The reaction is often run in the presence of a base, such as pyridine or triethylamine, to facilitate the deprotonation of the nucleophile. Molecular sieves can be added to remove water, which can sometimes hinder the reaction.

reagents Combine Reactants: - this compound - Amine/Phenol - Cu(OAc)2 - Base (e.g., Pyridine) - Solvent (e.g., DCM) setup Reaction Setup: - Reaction vessel open to air - Add molecular sieves (optional) reagents->setup 1. Combine stirring Stirring: - Stir at room temperature - Monitor by TLC or LC-MS setup->stirring 2. Stir workup Workup: - Filter through Celite - Concentrate in vacuo stirring->workup 3. Reaction Complete purification Purification: - Column chromatography workup->purification 4. Isolate product Characterized Product purification->product 5. Purify

Caption: Chan-Lam Coupling Workflow

Materials:

  • This compound (1.5 equiv)

  • Aniline (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.0-2.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 4 Å Molecular Sieves (optional)

Procedure:

  • To a round-bottom flask, add this compound, aniline, and Cu(OAc)₂.

  • Add DCM as the solvent, followed by pyridine. If desired, add activated 4 Å molecular sieves.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 48 hours.[15]

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

ParameterRecommended ConditionRationale
Catalyst Cu(OAc)₂Readily available and effective copper source.[17]
Base Pyridine, TriethylamineActs as a ligand and base to facilitate the reaction.[18]
Solvent DCM, TolueneAprotic solvents are generally preferred.
Atmosphere AirOxygen from the air serves as the oxidant for the catalytic cycle.[15]

Table 2. Key Parameters for Chan-Lam Coupling.

III. Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides or triflates.[19] It is an exceptionally general method for preparing aromatic amines.[20] While traditionally used with aryl halides, protocols have been developed to utilize boronic acids as the aryl source in a three-component coupling or in a two-step, one-pot sequence. A more direct approach involves the coupling of an amine with an aryl halide, where the boronic acid is not directly involved in the C-N bond formation but is a key synthetic precursor to more complex aryl halides. For the purpose of derivatizing this compound, we will first convert it to an aryl halide, which will then undergo Buchwald-Hartwig amination.

This two-step protocol first involves the conversion of this compound to the corresponding aryl bromide or iodide, which are more reactive in Buchwald-Hartwig amination. The subsequent amination employs a palladium catalyst with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) that is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step.[20] A strong base, such as sodium tert-butoxide, is necessary for the deprotonation of the amine and for catalyst turnover.[20]

cluster_0 Step 1: Halogenation cluster_1 Step 2: Amination boronic_acid This compound halogenation Halogenation (e.g., with NBS or I2) boronic_acid->halogenation aryl_halide Aryl Halide Intermediate halogenation->aryl_halide pd_catalysis Pd-Catalyzed Amination: - Pd precatalyst - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) aryl_halide->pd_catalysis Couple amine Amine amine->pd_catalysis product Final Product pd_catalysis->product

Caption: Two-Step Buchwald-Hartwig Amination Workflow

Step 1: Bromination of this compound (This is a representative transformation; specific conditions may need optimization.)

  • Dissolve this compound in a suitable solvent like acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 equiv) portion-wise at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify by column chromatography to obtain 2-Ethoxy-6-fluoro-1-bromobenzene.

Step 2: Buchwald-Hartwig Amination

Materials:

  • 2-Ethoxy-6-fluoro-1-bromobenzene (from Step 1) (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add the aryl bromide and toluene.

  • Add the morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active system for C-N bond formation with a broad substrate scope.[20]
Base NaOtBu, LHMDSStrong, non-nucleophilic bases are required.[20]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CPromotes the reaction without catalyst decomposition.

Table 3. Key Parameters for Buchwald-Hartwig Amination.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide array of complex organic molecules. The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions provide a robust toolkit for its derivatization, enabling the formation of critical C-C, C-N, and C-O bonds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the efficient and strategic use of this valuable reagent in their synthetic campaigns. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of well-defined derivatization strategies for unique building blocks like this compound will undoubtedly increase.

References

Introduction: The Strategic Value of 2-Ethoxy-6-fluorophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Scale-Up of Suzuki-Miyaura Couplings Using 2-Ethoxy-6-fluorophenylboronic Acid

This compound (CAS 957062-68-9) is a pivotal building block in modern medicinal and process chemistry.[1][2] Its unique di-ortho substitution pattern, featuring both an ethoxy and a fluoro group, imparts specific steric and electronic properties that are highly sought after in the design of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group modulates solubility and provides a steric handle to influence molecular conformation.

The primary synthetic utility of this reagent lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for C-C bond formation in API manufacturing.[3][4] However, the very features that make this reagent valuable—its steric bulk—also present significant challenges for scaling the reaction from the laboratory bench to multi-kilogram production.[5][6] Failures in scale-up can arise from complexities associated with palladium catalysis, including sensitivity to air, temperature, and mixing, which are exacerbated by sterically demanding substrates.

This document serves as a comprehensive guide for researchers, process chemists, and drug development professionals. It provides field-proven insights and a detailed protocol for the successful scale-up of Suzuki-Miyaura reactions involving this compound, focusing on robust catalyst selection, impurity control, and process safety.

Core Principles for Scaling-Up Hindered Suzuki-Miyaura Couplings

Successfully transitioning a hindered coupling from milligram to kilogram scale requires a deep understanding of the reaction mechanism and the physical constraints of large-scale reactors. The choices made regarding catalysts, solvents, and bases are not arbitrary; they are critical decisions to control reaction kinetics, minimize side reactions, and ensure a reproducible, safe, and economically viable process.

Causality-Driven Selection of Reaction Parameters
ParameterKey Consideration for Scale-UpRationale & Mechanistic Insight
Catalyst & Ligand Overcoming steric hindrance and ensuring high turnover number (TON).This compound presents significant steric bulk around the boronic acid moiety. This slows the crucial transmetalation step in the Suzuki catalytic cycle. For such substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[7][8] Expert Recommendation: Employ catalysts with bulky, electron-rich ligands. N-Heterocyclic Carbene (NHC) palladium complexes[9] or biarylphosphine ligands (e.g., SPhos, RuPhos, AntPhos)[6][10] are designed to promote the oxidative addition step and stabilize the catalytic species, preventing palladium black precipitation and facilitating the coupling of hindered partners. The "flexible steric bulk" of these ligands is crucial for high catalytic activity.[9]
Base Balancing reactivity with substrate stability and impurity formation.The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[11] A strong, non-nucleophilic base is often required. Expert Recommendation: For hindered couplings, potassium carbonate (K₂CO₃) in an aqueous/organic biphasic system is a robust and cost-effective choice.[3] For more challenging couplings or non-aqueous systems, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be necessary.[9] However, stronger bases can increase the formation of undesired byproducts.[12]
Solvent System Ensuring reagent solubility, efficient heat transfer, and ease of workup.The solvent must dissolve the organic starting materials while being compatible with the (often inorganic) base. Expert Recommendation: A biphasic system, such as Toluene/Water or 2-Butanol/Water, is highly effective for scale-up.[3] The aqueous phase dissolves the base and boronate intermediate, while the organic phase contains the aryl halide and catalyst. This system facilitates product separation and can help manage exotherms. Dioxane is also a common solvent, particularly for reactions using strong organic-soluble bases like t-BuOK.[9]
Temperature Controlling reaction rate while minimizing thermal degradation and side reactions.Higher temperatures can overcome the activation energy for hindered couplings but may also lead to byproduct formation and catalyst decomposition.[12] Expert Recommendation: Optimize the temperature to the lowest effective level that provides a reasonable reaction time (e.g., 80-100 °C).[3] On a large scale, precise temperature control using a jacketed reactor is critical to manage potential exotherms and ensure batch-to-batch consistency.
Process Workflow for Scale-Up Synthesis

The following diagram outlines a typical workflow for the scaled-up production of a biaryl compound using this compound.

G cluster_prep Phase 1: Reactor Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A Inerting Jacketed reactor with N₂ purge B Solvent Charge Charge Toluene and Water A->B 1. Setup C Reagent Charge Add Aryl Halide, Boronic Acid, Base B->C 2. Load Reagents D Catalyst Charge Add Pd-Catalyst/Ligand C->D 3. Degas & Add Catalyst E Controlled Heating Heat to 80-100 °C, monitor conversion by HPLC D->E 4. Initiate Reaction F Cooling & Quench Cool to RT, optional aqueous quench E->F 5. Reaction Complete G Phase Separation Separate aqueous and organic layers F->G 6. Initial Purification H Palladium Scavenging Treat organic layer with scavenger (e.g., L-cysteine) G->H 7. Pd Removal I Filtration Remove scavenger and Pd residues H->I J Crystallization Solvent swap and crystallize product I->J 8. Final Purification K API Intermediate J->K 9. Isolation

Caption: High-level workflow for a scaled Suzuki-Miyaura coupling.

Impurity Profiling: A Cornerstone of Process Trustworthiness

Controlling impurities is a critical aspect of API synthesis, mandated by regulatory bodies like the ICH.[13] In Suzuki-Miyaura couplings, several characteristic impurities can arise, and proactive control is essential for a robust process.

Common Impurities and Mitigation Strategies
Impurity TypeStructure ExampleFormation MechanismMitigation Strategy
Homocoupling Product Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-ArOccurs via oxidative coupling of the boronic acid, often promoted by the presence of oxygen and high catalyst loading.[12][14]Maintain strict anaerobic (inert) conditions throughout the reaction. Use the minimum effective catalyst loading. A semi-batch addition of the boronic acid can also suppress this side reaction.[14]
Protodeboronation Product Ar-B(OH)₂ → Ar-HThe boronic acid is replaced by a hydrogen atom. This can be catalyzed by residual palladium or occur under harsh basic or high-temperature conditions.Use a well-defined catalyst system to avoid palladium black formation. Optimize temperature and base strength to milder conditions if possible.
Phenol Byproduct Ar-B(OH)₂ → Ar-OHOxidation of the boronic acid, often exacerbated by the presence of adventitious oxygen in the reaction mixture.[12]Rigorous degassing of solvents and maintaining a positive nitrogen pressure are critical.
Residual Palladium -Incomplete removal of the palladium catalyst from the final product.Post-reaction treatment with a palladium scavenger (e.g., L-cysteine, activated carbon, silica-based scavengers) is a mandatory step in API synthesis.[3] Effective crystallization is also key to purging residual metals.

Detailed Scale-Up Protocol: 100g Synthesis Example

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a 100g scale.

Disclaimer: This is a model protocol. All new processes must be evaluated for safety and optimized at a smaller scale before attempting a large-scale reaction. Adherence to local safety regulations and proper personal protective equipment (PPE) is mandatory.[15][16]

Materials and Equipment
  • Reagents:

    • Aryl Bromide (Ar-Br): (1.0 eq)

    • This compound: (1.2 eq)

    • Potassium Carbonate (K₂CO₃): (2.5 eq)

    • SPhos Pd G2 Catalyst: (0.1 mol%)

    • Toluene

    • Deionized Water

    • L-Cysteine (for workup)

  • Equipment:

    • 2L Jacketed Glass Reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

    • Heating/Cooling circulator.

    • Addition funnel.

    • Filter funnel.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 2L reactor system. Ensure all joints are properly sealed.

    • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with the Aryl Bromide (100g, 1.0 eq).

    • Add Toluene (500 mL) and Deionized Water (250 mL).

    • Begin stirring to create a biphasic mixture.

    • Charge this compound (1.2 eq).

    • Charge Potassium Carbonate (K₂CO₃) (2.5 eq).

  • Degassing:

    • While stirring, bubble nitrogen gas through the slurry for an additional 20 minutes to remove any dissolved oxygen.

  • Catalyst Addition and Reaction:

    • Under a strong positive nitrogen flow, add the SPhos Pd G2 catalyst (0.1 mol%) to the reactor.

    • Seal the reactor and begin heating the jacket to an internal temperature of 90 °C.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 8-12 hours.

  • Work-up and Phase Separation:

    • Once the reaction is complete (Aryl Bromide <1% by HPLC), cool the reactor to room temperature (20-25 °C).

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Add 200 mL of deionized water to the organic layer, stir for 10 minutes, and separate the aqueous layer again.

  • Palladium Scavenging:

    • To the organic layer, add a solution of L-cysteine (0.5 eq) in water (100 mL).

    • Stir the mixture vigorously at 40 °C for 2 hours. A dark precipitate of palladium complexes may form.

    • Cool to room temperature and filter the mixture through a pad of celite to remove the scavenger and captured palladium. Wash the pad with Toluene (50 mL).

  • Isolation and Purification:

    • Transfer the filtered organic solution to a clean reactor equipped for distillation.

    • Concentrate the solution under vacuum to remove the Toluene.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane).

    • Heat to dissolve the crude product, then cool slowly to induce crystallization.

    • Filter the resulting slurry, wash the cake with cold heptane, and dry the product under vacuum at 45 °C until a constant weight is achieved.

Catalytic Cycle Visualization

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle, the efficiency of which is paramount for a successful outcome.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product center ArX Ar-X ArX->OxAdd Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (OH⁻) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The scale-up of reactions involving sterically hindered reagents like this compound is a non-trivial undertaking that demands a synthesis of chemical principle and process engineering. By focusing on a rational, causality-driven approach to parameter selection—especially the use of advanced catalyst systems—and implementing rigorous impurity control and palladium scavenging protocols, robust and reproducible manufacturing processes can be achieved. This guide provides a foundational framework to empower scientists and engineers to confidently transition these valuable couplings from the laboratory to production, accelerating the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Ethoxy-6-fluorophenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this sterically demanding substrate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The di-ortho-substituted nature of this compound, with both an ethoxy and a fluoro group flanking the boronic acid moiety, presents significant steric and electronic challenges that can impede the standard Suzuki-Miyaura catalytic cycle. This guide offers a structured approach to diagnosing and overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes and how can I address them?

Low conversion when using a di-ortho-substituted boronic acid like this compound is a common but surmountable issue. The root causes typically fall into three categories: severe steric hindrance, competitive side reactions like protodeboronation, or suboptimal catalyst and reaction conditions.

Below is a detailed breakdown of each potential issue and a logical workflow for troubleshooting.

Problem Area 1: Severe Steric Hindrance

The primary obstacle with this substrate is the steric bulk from the two substituents at the ortho positions. This hindrance dramatically slows down the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[1] During transmetalation, the organoboron species must approach and coordinate to the palladium center to transfer its organic group. The bulky flanking groups physically obstruct this approach.

The catalytic cycle requires the formation of a palladium-boronate complex to facilitate the transfer of the aryl group from boron to palladium. When both ortho positions are occupied, this transfer is sterically disfavored, leading to a sluggish or stalled reaction.

The most effective strategy is to select a catalyst system specifically designed to overcome steric challenges. This involves choosing a palladium source and, critically, a supporting ligand that promotes the formation of a highly active, less sterically encumbered catalytic species.[2][3]

  • Employ Bulky, Electron-Rich Monophosphine Ligands: Modern biaryl monophosphine ligands, often referred to as "Buchwald ligands," are the gold standard for sterically demanding couplings.[4] Ligands like SPhos, XPhos, and RuPhos are designed to be both bulky and electron-rich.

    • Bulky Nature: Promotes the formation of a monoligated L-Pd(0) active species. This 14-electron complex is less crowded around the palladium center than a bis-ligated species, making it more accessible to the hindered boronic acid.[5]

    • Electron-Rich Character: Enhances the rate of the initial oxidative addition step, especially with less reactive aryl chlorides, and promotes the final reductive elimination step.[6]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can form highly stable and active palladium complexes. Their unique steric and electronic properties make them excellent for coupling hindered substrates, even at room temperature in some cases.[7]

  • Utilize Advanced Precatalysts: To ensure efficient generation of the active Pd(0) species, use modern, air-stable precatalysts. Buchwald's G3 and G4 palladacycle precatalysts, for example, are designed for rapid, clean conversion to the active L-Pd(0) catalyst under mild conditions, avoiding side reactions that can deactivate the catalyst.[6]

LigandPrecatalystTypical BaseSolventKey Advantages
XPhos XPhos Pd G3/G4K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHFExcellent for a wide range of sterically hindered substrates.[8]
SPhos SPhos Pd G3/G4K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHFOften highly effective for electron-rich and hindered partners.
RuPhos RuPhos Pd G3/G4K₃PO₄, K₂CO₃Dioxane/H₂OParticularly useful for couplings involving heterocyclic partners.[9]
IMes Pd(OAc)₂ or Pd₂(dba)₃K₃PO₄, NaOtBuToluene, DioxaneA robust NHC ligand that provides high activity.[10]
Problem Area 2: Protodeboronation Side Reaction

Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (typically water).[11] This side reaction consumes your starting material and reduces the overall yield. Electron-rich boronic acids can be particularly susceptible to this process, which is often accelerated by high temperatures and strong aqueous bases.[12]

The mechanism involves protonolysis of the C-B bond. The presence of water and a base can facilitate the formation of a boronate species ([ArB(OH)₃]⁻), which may then be susceptible to protonation at the ipso-carbon, leading to the loss of the boron moiety.[13]

  • Analytical Confirmation: Before optimizing, confirm that protodeboronation is occurring. Analyze your crude reaction mixture by LC-MS or GC-MS. The presence of 1-ethoxy-3-fluorobenzene (the protodeboronated product of your starting material) is a clear indicator.

  • Modify the Base and Solvent System:

    • Use Milder or Anhydrous Bases: Switch from strong bases in aqueous media (like NaOH) to milder or non-aqueous options. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[14][15] Potassium fluoride (KF) can also be effective.

    • Minimize Water: While a small amount of water can sometimes be beneficial for Suzuki couplings by aiding base solubility and promoting boronate formation, excess water provides the proton source for decomposition.[15] Try running the reaction under strictly anhydrous conditions or with a minimal amount of water (e.g., Dioxane/H₂O 10:1).[15]

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form that is resistant to premature protodeboronation. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.

    • Pinacol Esters (BPin): Generally more stable than the corresponding boronic acids.[12]

    • MIDA Boronates: Exceptionally stable and can be used in sequential couplings.[5]

    • Organotrifluoroborates (BF₃K): Offer high stability and are easily handled solids.[11]

  • Accelerate the Desired Reaction: A faster catalytic system (see Problem Area 1) can allow the desired cross-coupling to "outrun" the slower protodeboronation side reaction.[16] Sometimes, slightly increasing the reaction temperature can favor the cross-coupling over decomposition, but this must be evaluated carefully.[17]

Visual Troubleshooting Guide

The following diagrams illustrate the key challenges in the Suzuki-Miyaura catalytic cycle and a logical workflow for addressing them.

Suzuki_Cycle_Issues Suzuki-Miyaura Cycle: Key Failure Points cluster_cycle Catalytic Cycle cluster_problems Common Problems with this compound Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Product Steric_Hindrance Steric Hindrance Steric_Hindrance->Ar-Pd(II)-X(L) BLOCKS THIS STEP Protodeboronation Protodeboronation Ar'-H + B(OH)₃ Ar'-H + B(OH)₃ Protodeboronation->Ar'-H + B(OH)₃ Decomposition Boronic_Acid R'-B(OH)₂ (2-Ethoxy-6-fluoro...) Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Ar-Pd(II)-X(L) Enters Cycle Boronate->Protodeboronation Side Reaction

Caption: The Suzuki cycle with points of failure for hindered substrates.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check1 Is a modern catalyst system for sterically hindered substrates being used? (e.g., Buchwald ligand/precatalyst) Start->Check1 Sol1 ACTION: Switch to a recommended system: - XPhos/SPhos/RuPhos Pd G3 - Use K₃PO₄ or Cs₂CO₃ base - Use anhydrous Toluene or Dioxane Check1->Sol1 No Check2 Analyze crude reaction for protodeboronation (presence of 1-ethoxy-3-fluorobenzene) Check1->Check2 Yes Sol1->Check2 Sol2 ACTION: Mitigate Protodeboronation - Use anhydrous conditions - Use milder base (KF) - Convert boronic acid to BPin or MIDA ester Check2->Sol2 Yes Check3 Are reagents high purity and solvent properly degassed? Check2->Check3 No Sol2->Check3 Sol3 ACTION: Verify Reagent Quality - Use fresh, high-purity boronic acid - Rigorously degas solvent (e.g., freeze-pump-thaw) - Run reaction under strict inert atmosphere (Ar/N₂) Check3->Sol3 No Success Yield Improved Check3->Success Yes Sol3->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound, incorporating best practices for hindered substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL, to make a 0.2 M solution)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Vial Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).[15]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 mmol) to the flask.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane (5 mL) via syringe.[15]

  • Reaction: Place the sealed flask into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.[18] Vigorous stirring is crucial, especially for heterogeneous mixtures.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours, but this can vary significantly.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[15]

References

Technical Support Center: Protodeboronation of 2-Ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Ethoxy-6-fluorophenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions concerning the primary side reaction affecting this substrate: protodeboronation. As a substituted arylboronic acid with both ortho-fluoro and ortho-ethoxy groups, this reagent presents unique stability challenges that require careful experimental design to overcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. The advice provided is grounded in mechanistic understanding to help you not only solve the immediate issue but also improve your overall experimental approach.

Problem 1: Low Yield of Desired Coupled Product, Significant Formation of 1-Ethoxy-3-fluorobenzene

You've run a cross-coupling reaction (e.g., Suzuki-Miyaura) and your analysis (GC-MS or LC-MS) shows a major byproduct corresponding to the mass of 1-ethoxy-3-fluorobenzene, the protodeboronated starting material.

Core Issue: The rate of protodeboronation is outcompeting the rate of your desired catalytic cycle. Arylboronic acids with ortho-halogen substituents are known to be highly susceptible to base-catalyzed protodeboronation.[1][2] The electron-withdrawing nature of the fluorine atom acidifies the boronic acid, making it more prone to decomposition in the presence of base and a proton source (like water).[3][4]

Potential Cause Explanation Actionable Solutions
Base is too strong or concentrated Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate anion [ArB(OH)3]−, which is the key intermediate in base-catalyzed protodeboronation.[1][3] This intermediate is then protonated by a proton source, leading to C-B bond cleavage.1. Switch to a Weaker Base: Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5][6] These bases are often sufficient to promote the Suzuki-Miyaura catalytic cycle but are less aggressive in promoting protodeboronation. 2. Use Stoichiometric Amounts: Avoid using a large excess of base. Start with 1.5-2.0 equivalents and optimize from there.
Presence of Water Water is an excellent proton source for the final step of protodeboronation.[5][7] While often used as a co-solvent in coupling reactions, its presence can be detrimental for sensitive substrates.1. Use Anhydrous Conditions: Whenever possible, use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried.[4][6] 2. Minimize Water Content: If an aqueous co-solvent is required for solubility, minimize the amount used. Consider solvent systems like dioxane/water (10:1) or toluene.
High Reaction Temperature Elevated temperatures accelerate both the desired reaction and the undesired protodeboronation.[5][8] However, protodeboronation often has a high activation energy, making it particularly sensitive to temperature increases.1. Lower the Temperature: Screen reaction temperatures, starting from a moderate temperature (e.g., 60-80 °C).[5] 2. Use a More Active Catalyst: Employ a highly active catalyst system (e.g., a palladium(0) source with a bulky, electron-rich phosphine ligand like SPhos or XPhos) that can achieve a high turnover rate at a lower temperature, allowing the desired coupling to outpace decomposition.[4][8]
Slow Catalytic Turnover If the desired cross-coupling is sluggish, the boronic acid has more time to decompose.1. Optimize Catalyst/Ligand: Screen different palladium precatalysts and phosphine ligands. For electron-deficient boronic acids, highly active systems are crucial.[4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes accelerate the desired reaction sufficiently.[8]
Problem 2: Inconsistent Reactivity, Poor Solubility, or "Clumpy" Appearance of Boronic Acid Solid

You observe that different batches of your this compound behave differently, or the solid reagent seems less soluble than expected in your reaction solvent.

Core Issue: This is often due to the formation of the corresponding boroxine, which is the trimeric anhydride of the boronic acid.[9][10] This is a reversible dehydration reaction that can occur upon storage or heating.[11] While boroxines are often viable coupling partners, their different physical properties (solubility, reactivity) can lead to inconsistency.

start Inconsistent Reactivity or Poor Solubility Observed check_boroxine Is Boroxine Formation Suspected? start->check_boroxine equilibrium Boronic Acid <=> Boroxine + 3 H₂O check_boroxine->equilibrium Yes no_change Problem persists check_boroxine->no_change No add_water Action: Add a small amount of water or use aqueous base equilibrium->add_water revert Equilibrium shifts back to the monomeric boronic acid add_water->revert proceed Proceed with reaction revert->proceed other_issue Investigate other issues (e.g., reagent purity, solvent quality) no_change->other_issue

Caption: Decision process for addressing suspected boroxine formation.

  • Controlled Hydrolysis: If you suspect boroxine formation is hindering your reaction, adding a small, controlled amount of water to the reaction mixture can hydrolyze the boroxine back to the active boronic acid monomer.[10] Often, the water present in aqueous base solutions is sufficient to achieve this.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place to minimize dehydration over time.[8]

Problem 3: Significant Formation of 2-Ethoxy-6-fluorophenol Byproduct

Analysis reveals a byproduct corresponding to the phenol derived from your starting material.

Core Issue: This is the result of oxidation of the carbon-boron bond.[12] This side reaction can be promoted by residual oxygen in the reaction mixture or by certain oxidants. While sometimes a desired transformation, it is a common side reaction in cross-coupling chemistry.[13][14]

  • Thoroughly Degas the Reaction Mixture: Oxygen is a common culprit. Ensure your solvent and the reaction headspace are free of oxygen by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Check Reagent Purity: Peroxides in solvents (especially ethers like THF or dioxane) can promote oxidation. Use freshly distilled or inhibitor-free, sparged solvents.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation, and why is this compound so susceptible?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[7] It is a common decomposition pathway for boronic acids, especially during cross-coupling reactions.[15]

The structure of this compound makes it particularly unstable for two key reasons:

  • Electronic Effect: The fluorine atom at the ortho position is strongly electron-withdrawing, which increases the Lewis acidity of the boron center and stabilizes the aryl anion-like transition state, accelerating the rate of C-B bond cleavage.[1][3]

  • Steric and Mechanistic Effects of Ortho-Substituents: Studies on 2,6-disubstituted arylboronic acids have shown they are highly prone to rapid decomposition under basic conditions.[1][2] The mechanism is believed to involve the formation of a boronate anion [ArB(OH)3]−, which then undergoes ipso-protonation by a proton source (like water) in the rate-determining step.[1][3]

G cluster_0 Base-Catalyzed Protodeboronation Mechanism BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ Boronate->BA - OH⁻ TS Transition State [H₂O---Ar---B(OH)₃]⁻ Boronate->TS + H₂O (Proton Source) Product Ar-H + B(OH)₃ TS->Product C-B Cleavage

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Q2: How do I choose the right base to minimize this side reaction?

A2: The goal is to select a base that is strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong that it excessively promotes protodeboronation.

  • Avoid: Strong hydroxide bases (NaOH, KOH, LiOH).

  • Good Starting Choices: Inorganic carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are excellent choices for sensitive substrates.[5] They have lower basicity in organic solvents but are effective for Suzuki-Miyaura coupling.

  • Fluoride Sources: Bases like CsF can also be effective, particularly in anhydrous conditions.

Q3: What are boroxines and are they a problem?

A3: Boroxines are the stable, six-membered trimeric anhydrides formed from the dehydration of three boronic acid molecules.[10][16] The reaction is reversible. While they can participate in cross-coupling reactions, their formation can cause issues with:

  • Stoichiometry: The molecular weight is different, which can lead to errors if not accounted for.

  • Solubility and Reactivity: They may have different solubility profiles and reaction kinetics compared to the monomeric acid.[11]

In most cross-coupling reactions that use an aqueous base, any boroxine present in the starting material will be hydrolyzed in situ back to the boronic acid. Therefore, it is often not a terminal problem but can be a source of inconsistency.[10]

Q4: When should I consider using a protected form of the boronic acid, like a MIDA ester?

A4: You should consider using a protected form, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt, when conventional optimization strategies fail to prevent significant protodeboronation.

This is known as a "slow-release" strategy .[7] These derivatives are more stable to the reaction conditions and do not readily undergo protodeboronation. Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the free boronic acid.[17][18] This low concentration is just enough for the catalytic cycle to proceed efficiently, but it prevents the accumulation of the boronic acid, thereby minimizing the opportunity for decomposition side reactions.[17] This is particularly useful for notoriously unstable boronic acids.[7]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound

This protocol is designed to minimize protodeboronation by using a weaker base, anhydrous conditions, and a highly active catalyst.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).

    • Add your palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).[5]

    • Seal the vessel and sparge the mixture with argon or nitrogen for 15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (start with 80 °C) with vigorous stirring.[8]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Aim for the shortest reaction time possible.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Preparation of 2-Ethoxy-6-fluorophenyl MIDA Boronate Ester

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester, which can be used in "slow-release" cross-coupling reactions.[8]

  • Setup:

    • In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a mixture of toluene and DMSO (e.g., 10:1 v/v).

  • Azeotropic Dehydration:

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue heating until no more water is collected (typically 2-4 hours). The MIDA ester usually precipitates from the toluene upon formation.

  • Isolation:

    • Cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold toluene and then a non-polar solvent like hexanes.

    • Dry the white solid under vacuum. The MIDA ester is typically used without further purification.

References

Technical Support Center: Catalyst Deactivation in 2-Ethoxy-6-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Ethoxy-6-fluorophenylboronic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge encountered with sterically hindered and electronically unique substrates. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure successful outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Reaction Stalls or Fails to Reach Completion, Accompanied by Formation of a Black Precipitate (Palladium Black).

Probable Cause: This is a classic symptom of palladium catalyst decomposition and aggregation. The active Pd(0) species is likely being oxidized or agglomerating into inactive Pd black.[1] Several factors related to the specific nature of this compound can exacerbate this issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for palladium black formation.

Detailed Protocols & Explanations:

  • Ligand Selection: The ortho-substituents (ethoxy and fluoro) on the boronic acid create significant steric hindrance. This bulkiness can slow down crucial steps in the catalytic cycle, like transmetalation and reductive elimination.[2][3] If the palladium center is not adequately protected by its ligand, it has a longer lifetime in solution, increasing the probability of decomposition.

    • Actionable Advice: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][4] These ligands create a sterically encompassing pocket around the palladium atom, preventing aggregation and accelerating the desired catalytic cycle.[1]

  • Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst, rapidly oxidizing it to inactive palladium oxides, which then precipitate as palladium black.[1]

    • Protocol: Rigorous Degassing:

      • Choose your reaction solvent (e.g., Dioxane/H₂O, Toluene).

      • Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Alternatively, use the "freeze-pump-thaw" method for more sensitive reactions (3 cycles are recommended).

      • Assemble your reaction vessel under a positive pressure of inert gas and maintain this atmosphere throughout the reaction.

  • Temperature Control: While heat is often required to overcome the activation energy of the reaction, excessive temperatures can accelerate catalyst decomposition pathways.[1]

    • Actionable Advice: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Often, an optimal balance exists where the desired reaction proceeds efficiently without significant catalyst death.

Issue 2: Low Yield of Desired Product and Significant Formation of a Byproduct Corresponding to the Protonated Starting Material (2-Fluoro-3-ethoxybenzene).

Probable Cause: This points to significant protodeboronation, an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[5] This reaction consumes your starting material, directly reducing the potential yield. Several factors can promote protodeboronation:

  • Presence of water: Water is a proton source.

  • Base: Bases, essential for activating the boronic acid in the Suzuki-Miyaura coupling, can also catalyze protodeboronation.[6][7]

  • Bulky Ligands: Paradoxically, the very ligands used to combat catalyst decomposition can sometimes accelerate protodeboronation.[6][7]

Troubleshooting Strategy:

Parameter Observation/Problem Recommended Action & Rationale
Base High levels of protodeboronation observed.Screen different bases. A weaker base (e.g., K₃PO₄, CsF) may be sufficient for transmetalation without excessively promoting protodeboronation. The choice of base can be critical.
Solvent System Using aqueous solvent systems.While often necessary, minimize the amount of water. Consider using anhydrous solvents with a base like CsF, which can be effective without added water.[8]
Reaction Rate Sluggish reaction allows more time for side reactions.Optimize the catalyst system (ligand, palladium source) to accelerate the productive cross-coupling, which will outcompete the slower protodeboronation pathway.
Boronic Acid Stability Inherent instability of the boronic acid under reaction conditions.Convert the boronic acid to a more stable derivative, such as a trifluoroborate salt (using KHF₂) or a MIDA boronate ester. These are often more robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9]
Issue 3: Inconsistent Reaction Initiation or Variable Yields Between Batches.

Probable Cause: This often relates to the pre-catalyst activation step, especially when using a Pd(II) source like Pd(OAc)₂ or PdCl₂. The reduction of Pd(II) to the active Pd(0) can be inconsistent. The presence of fluoride from the starting material could also potentially influence the palladium redox cycle, although this is highly dependent on the specific ligand and reaction environment.[10][11]

Troubleshooting Steps:

  • Pre-catalyst Choice: Switch to a well-defined Pd(0) pre-catalyst such as Pd₂(dba)₃ or a commercially available palladacycle pre-catalyst (e.g., XPhos Pd G3).[2] This removes the variability of the in situ reduction step.

  • Pre-activation Protocol: If using a Pd(II) source, consider a pre-activation step.

    • Protocol: Water-Mediated Pre-activation [12]

      • In your reaction vessel under an inert atmosphere, combine the Pd(II) source (e.g., Pd(OAc)₂), the phosphine ligand, and a small amount of water (e.g., 4 mol%).

      • Heat this mixture in the reaction solvent for a short period (e.g., 1-2 minutes at 80-110 °C) until a color change indicates the formation of the active Pd(0) complex.

      • Cool the mixture slightly, then add your this compound, aryl halide, and base.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A: This substrate presents a combination of steric and electronic challenges. The two ortho substituents (ethoxy and fluoro) create significant steric bulk around the boronic acid group. This can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[13] Efficient coupling requires carefully selected catalysts, particularly ligands that are bulky enough to both stabilize the palladium center and facilitate the reaction with the sterically demanding boronic acid.[3][14]

Q2: Can the fluorine atom on the ring directly interact with and deactivate the palladium catalyst?

A: The role of fluoride in palladium catalysis is complex and an area of active research. While fluoride ions are often used as additives to promote cross-coupling reactions by facilitating transmetalation, the covalently bound fluorine in your substrate is less likely to act in the same way.[15] However, some studies have shown that fluoride can modulate the redox properties of palladium complexes, potentially inhibiting certain catalytic cycles.[10][11] In rare cases, C-F bond activation could occur, leading to undesired side products, though this typically requires specific and harsh conditions. For most standard Suzuki couplings, direct deactivation by the aryl fluoride moiety is less of a concern than the steric and protodeboronation issues.

Q3: What is the optimal Palladium:Ligand ratio for this type of reaction?

A: For monodentate phosphine ligands (like the Buchwald-type ligands), a Pd:Ligand ratio of 1:2 is generally recommended. This ensures that the palladium center is coordinatively saturated with the stabilizing ligand, which helps prevent catalyst decomposition. For bidentate ligands, a 1:1 to 1:1.2 ratio is typical. It is always advisable to screen ratios as part of your reaction optimization.

Q4: My reaction works, but the yield is moderate. How can I optimize it further?

A: Systematic optimization is key. If you have a working system, consider the following logical progression:

Optimization_Flow Start Moderate Yield Achieved Base_Screen Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3, CsF) Start->Base_Screen Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF with/without water) Base_Screen->Solvent_Screen Ligand_Screen Screen Ligands (e.g., XPhos, SPhos, RuPhos, NHCs) Solvent_Screen->Ligand_Screen Temp_Conc_Screen Optimize Temperature & Concentration Ligand_Screen->Temp_Conc_Screen Result Improved Yield Temp_Conc_Screen->Result

Caption: A systematic workflow for reaction optimization.

References

Technical Support Center: Purification of Products from 2-Ethoxy-6-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-6-fluorophenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving this versatile reagent. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your synthetic products.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound, most commonly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Co-elution of the Desired Product with Unreacted Starting Material or Byproducts during Column Chromatography.

Question: I'm having difficulty separating my desired biaryl product from what appears to be the starting aryl halide and some homocoupled byproduct of the boronic acid on a silica gel column. Why is this happening, and what can I do to improve the separation?

Answer:

This is a common challenge, particularly when the polarity of your product is very similar to the impurities. The fluorine and ethoxy substituents on the boronic acid can influence the polarity and chromatographic behavior of the resulting product.

Probable Causes & Solutions:

  • Insufficient Resolution on Silica Gel: Standard silica gel may not provide enough selectivity.

    • Solution 1: Optimize the Eluent System. A systematic approach to solvent screening is crucial. Instead of relying solely on standard hexane/ethyl acetate gradients, consider alternatives. For instance, a dichloromethane/methanol system or adding a small percentage of a more polar solvent like acetone or a less polar one like toluene can significantly alter selectivity.[1] Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary resolution.

    • Solution 2: Use a Different Stationary Phase. If optimizing the mobile phase is insufficient, consider alternative stationary phases.

      • Amine-functionalized silica can be effective for separating basic compounds or when dealing with acidic impurities.[2]

      • Fluorinated stationary phases can offer unique selectivity for fluorinated compounds through fluorous interactions.[3][4]

      • Reversed-phase chromatography (C18) is an excellent alternative, especially for moderately polar to nonpolar compounds.[5] A gradient of water and acetonitrile or methanol is typically used. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable option.[6]

  • Product Streaking or Tailing: This can be caused by the interaction of polar functional groups with the silica gel.

    • Solution: Modify the Mobile Phase. Adding a small amount of a modifier can improve peak shape. For acidic products, adding a small amount of acetic acid to the eluent can help. Conversely, for basic products, adding a small amount of triethylamine or aqueous ammonia can be beneficial.[1][2]

Issue 2: Presence of Protodeboronation Byproduct.

Question: My reaction mixture contains a significant amount of the arene that would result from the replacement of the boronic acid group with a hydrogen atom (2-ethoxy-6-fluorobenzene). What causes this, and how can I minimize it and remove the byproduct?

Answer:

The observed byproduct is due to a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is a known issue with arylboronic acids, and its rate can be influenced by several factors.[7][8]

Probable Causes & Solutions:

  • Reaction Conditions: The stability of boronic acids is highly dependent on the reaction conditions.

    • Cause: The presence of water and the basic conditions required for many coupling reactions can facilitate protodeboronation.[7][9] Electron-withdrawing groups on the arylboronic acid can sometimes increase the rate of this side reaction.

    • Solution 1: Use Anhydrous Conditions. Where possible, using thoroughly dried solvents and reagents can help minimize protodeboronation.[10] Degassing the reaction mixture to remove oxygen is also crucial to prevent oxidative side reactions.[11][12]

    • Solution 2: Choice of Base. The type and strength of the base can play a significant role. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides.[13]

    • Solution 3: Use of Boronic Esters. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7] These esters can then be used in the coupling reaction, often with a "slow release" of the active boronic acid under the reaction conditions.[14][15]

  • Purification Strategy:

    • Solution: Acid-Base Extraction. If the desired product does not have acidic or basic functionality, an acid-base wash can be effective. The protodeboronated byproduct (2-ethoxy-6-fluorobenzene) is neutral. Any unreacted boronic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH). Subsequently, washing with a mild acidic solution can remove basic impurities.

Issue 3: Difficulty in Removing Palladium Catalyst Residues.

Question: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove the residual palladium catalyst. My product has a grayish or black tint, and I see signs of it in my NMR spectrum. How can I effectively remove it?

Answer:

Residual palladium can be problematic, not only for the purity of the final compound but also as it can interfere with subsequent reactions or biological assays.[16]

Probable Causes & Solutions:

  • Inadequate Work-up: Simple aqueous washes are often insufficient to remove all palladium species.

    • Solution 1: Filtration through Celite or Silica Gel. After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or a short plug of silica gel can remove a significant portion of the precipitated palladium.[17]

    • Solution 2: Use of Scavengers. There are several commercially available scavengers designed to bind and remove residual metals. Thiol-functionalized silica gels or polymers are particularly effective for palladium.

    • Solution 3: Activated Carbon Treatment. Stirring the crude product in a solution with activated carbon for a period, followed by filtration, can effectively adsorb residual palladium. Care should be taken as this can sometimes lead to loss of the desired product.

  • Catalyst Choice: The choice of palladium source and ligands can influence the ease of removal.

    • Solution: Use of Heterogeneous Catalysts. Employing a palladium catalyst supported on a solid matrix (e.g., charcoal, polymer) can simplify removal by simple filtration after the reaction is complete.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying the product of a Suzuki-Miyaura reaction with this compound?

A1: A multi-step approach is often the most effective:

  • Aqueous Work-up: Begin with an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water.[11]

  • Acid-Base Extraction: As mentioned earlier, washing with a dilute base can remove unreacted boronic acid.

  • Filtration: Filter the crude organic solution through a pad of Celite® or a short silica plug to remove the bulk of the palladium catalyst.[17]

  • Chromatography: Flash column chromatography is the most common method for final purification. Start with a standard silica gel column and a hexane/ethyl acetate gradient. If this is unsuccessful, refer to the troubleshooting guide for alternative stationary and mobile phases.[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.[17][18] Common solvent systems for biaryl compounds include mixtures of a good solvent (e.g., methanol, ethyl acetate) and a poor solvent (e.g., hexanes, water).[17]

Q2: My product is a solid. What are some good starting points for recrystallization?

A2: The choice of solvent is critical and often requires some experimentation. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For biaryl products, which are common from Suzuki couplings, consider the following solvent systems:

  • Hexanes/Ethyl Acetate

  • Hexanes/Methanol[17]

  • Ethanol/Water

  • Toluene/Hexanes

The general procedure involves dissolving the crude solid in a minimal amount of the hot "good" solvent, then slowly adding the "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The purified crystals can then be isolated by vacuum filtration.[17]

Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: this compound is an irritant. Avoid inhalation, ingestion, and contact with skin and eyes. Handle it in a well-ventilated fume hood.

  • Reactions: Palladium catalysts can be pyrophoric, especially finely divided palladium on carbon. Handle with care under an inert atmosphere. Many solvents used in these reactions are flammable. Keep them away from ignition sources.

Q4: My product is highly polar. What are some effective purification strategies?

A4: Purifying highly polar compounds can be challenging with standard normal-phase chromatography.

  • Reversed-Phase Chromatography: This is often the go-to method for polar compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amine-functionalized phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[6] This can provide excellent separation for very polar analytes.

  • Ion-Exchange Chromatography: If your product is ionizable (acidic or basic), ion-exchange chromatography can be a powerful purification technique.

Section 3: Data and Protocols

Table 1: Comparison of Purification Techniques for a Model Suzuki-Miyaura Reaction
Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Flash Chromatography (Silica) 90-98%70-90%Widely applicable, good for moderate polarity.Can be time-consuming, may not resolve close-eluting impurities.
Recrystallization >99%50-80%Can provide very high purity, scalable.Only applicable to solids, yield can be lower.
Preparative HPLC (Reversed-Phase) >99%60-85%Excellent for difficult separations and polar compounds.More expensive, smaller scale, requires solvent removal.
Protocol 1: General Purification by Flash Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Reaction Mixture workup Aqueous Work-up & Filtration start->workup is_solid Is the product a solid? workup->is_solid chromatography Flash Column Chromatography is_solid->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes is_pure Is the product pure? chromatography->is_pure pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Oily Product is_pure->pure_oil Yes troubleshoot_chrom Troubleshoot Chromatography (See Guide) is_pure->troubleshoot_chrom No troubleshoot_chrom->chromatography

Caption: A decision-making workflow for selecting an appropriate purification strategy.

References

Technical Support Guide: Optimizing Temperature for the Suzuki-Miyaura Coupling of 2-Ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving 2-Ethoxy-6-fluorophenylboronic acid. This particular substrate presents a unique set of challenges due to the steric hindrance and electronic effects imposed by its ortho-substituents. The ethoxy group is electron-donating and sterically bulky, while the fluorine atom is a compact but highly electronegative, electron-withdrawing group. This electronic push-pull and steric clash directly impacts the key steps of the catalytic cycle, making temperature a critical and non-trivial parameter to optimize. This document is designed to move beyond generic advice and provide a logical framework for achieving high-yield, clean conversions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a realistic starting temperature for a Suzuki coupling with this compound?

A good empirical starting point for this substrate is 70-80 °C .[1]

Causality: The selection of a starting temperature is a strategic balance between providing sufficient thermal energy to overcome the activation barriers of the catalytic cycle and minimizing thermal degradation pathways.

  • Overcoming Steric Hindrance: The primary reason for requiring elevated temperature is the steric bulk of the ortho-ethoxy group. This hindrance significantly slows down the transmetalation step, where the boronic acid transfers its organic group to the palladium center.[2][3] Additional thermal energy increases molecular motion and the frequency of productive molecular collisions, helping to overcome this steric barrier.

  • Minimizing Protodeboronation: Conversely, this compound is susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond. This decomposition pathway is often accelerated by high temperatures and the presence of a base and nucleophilic solvent molecules (like water).[4][5] Starting at a moderate temperature of 70-80 °C minimizes the rate of this undesirable side reaction while still providing enough energy for the catalytic cycle to proceed, especially when using modern, highly active catalysts.

Q2: My reaction is very slow or has stalled at 80 °C. My first instinct is to increase the temperature to 110 °C. Is this correct?

While tempting, a large, immediate increase in temperature should not be your first action. A stalled reaction points to a significant activation barrier, but heat is not the only—or often the best—solution.

Causality: A stalled reaction indicates that one or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) are kinetically unfavorable under the current conditions.[6] While increasing temperature will increase the rate of all reactions, it may preferentially accelerate decomposition pathways over the desired product formation.[4][7]

Troubleshooting Workflow:

  • Verify Reagent & System Integrity: Before modifying temperature, confirm that:

    • The Palladium Catalyst is Active: If using a Pd(II) precatalyst, ensure it's being properly reduced to the active Pd(0) species.[2] Consider using a fresh batch or a more robust, air-stable precatalyst (e.g., a palladacycle).

    • The System is Oxygen-Free: Oxygen can lead to the homocoupling of the boronic acid and oxidation/deactivation of the Pd(0) catalyst.[2] Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Evaluate the Ligand: For a sterically demanding substrate like this, the ligand choice is paramount. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You should be using a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC).[2][8] These ligands promote both the oxidative addition and the difficult reductive elimination steps, often allowing the reaction to proceed efficiently at lower temperatures.

  • Implement a Gradual Temperature Increase: If the above parameters are optimized, increase the temperature in small increments (e.g., 10 °C). Monitor the reaction by TLC or LC-MS at each new setpoint. This allows you to find the "sweet spot" where the coupling proceeds without significant byproduct formation.

Q3: I am observing a significant amount of 2-ethoxy-1-fluorobenzene as a byproduct. How does temperature influence this, and what is the definitive solution?

The byproduct you are observing is the result of protodeboronation. Temperature is a major contributing factor to this problem.

Causality: Protodeboronation is a known decomposition pathway for boronic acids, especially those with electron-withdrawing groups or ortho-substituents.[4] The process is often catalyzed by the base used in the reaction and accelerated at higher temperatures. The fluorine atom on your substrate enhances its susceptibility to this side reaction.

Definitive Solutions (in order of preference):

  • Lower the Reaction Temperature: This is the most direct way to slow the rate of protodeboronation.[4] This is only feasible if your catalyst system is active enough to facilitate the main coupling reaction at a lower temperature.

  • Optimize the Base: A strong base can aggressively promote protodeboronation. Switch from strong bases like NaOH or Cs₂CO₃ to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[4][9] Ensure the base is finely powdered for anhydrous reactions to maximize surface area and reactivity.

  • Employ a Highly Active Catalyst System: The most robust solution is to use a modern palladium precatalyst system (e.g., XPhos Pd G3). These catalysts are so active that they can drive the Suzuki coupling to completion at room temperature or slightly above (e.g., 40 °C), a temperature at which the rate of protodeboronation is negligible.[2] This strategy aims to have the desired reaction kinetically outcompete the undesired decomposition.

Data Summary: Temperature Effects

The following table summarizes the typical outcomes when coupling this compound with a standard aryl bromide (e.g., 4-bromoanisole) using a Pd(dppf)Cl₂ catalyst and K₂CO₃ base.

Temperature RangeExpected Yield of Biaryl ProductObservation of ProtodeboronationTypical Reaction TimeScientific Rationale
Room Temp - 50 °C Low to None (<10%)Minimal> 24 hoursInsufficient thermal energy to overcome the activation barrier for transmetalation and reductive elimination, especially with a hindered substrate.[7]
70 °C - 90 °C Moderate to Good (60-85%)Low to Moderate4 - 12 hoursOptimal Window: Sufficient energy for the catalytic cycle to proceed at a reasonable rate, while the rate of thermal decomposition (protodeboronation) remains relatively low.[1]
> 100 °C Decreasing (<70%)Significant to Major< 4 hoursThe rate of protodeboronation and potential catalyst decomposition becomes competitive with or faster than the desired cross-coupling reaction, leading to lower isolated yields of the target molecule.[4][10]

Visualization of Optimization Workflow

The process of finding the optimal temperature is a logical workflow. The following diagram illustrates the decision-making process for troubleshooting a low-yield reaction.

Temperature_Optimization_Workflow Start Start Reaction (e.g., 80°C, 4h) Monitor Monitor by LC-MS/TLC Start->Monitor Eval Evaluate Outcome Monitor->Eval Success High Yield (>85%) Clean Conversion Eval->Success Good LowYield Low Yield / Stalled Reaction Eval->LowYield Bad SideProduct Significant Protodeboronation Eval->SideProduct Bad CheckParams 1. Check Catalyst, Ligand, Degassing 2. Optimize if necessary LowYield->CheckParams Troubleshoot LowerT Lower Temp (e.g., to 60-70°C) SideProduct->LowerT Immediate Action ChangeBase Switch to Milder Base (e.g., K₃PO₄) SideProduct->ChangeBase Alternative BetterCatalyst Use Highly Active Catalyst (e.g., Buchwald Precatalyst) SideProduct->BetterCatalyst Best Solution IncreaseT Gradually Increase Temp (e.g., to 90°C) CheckParams->IncreaseT If all params are OK IncreaseT->Monitor LowerT->Monitor ChangeBase->Start BetterCatalyst->Start

References

Effect of water on 2-Ethoxy-6-fluorophenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxy-6-fluorophenylboronic Acid

Introduction

Welcome to the technical support guide for this compound (CAS 957062-68-9). This versatile reagent is frequently employed in synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] However, like many organoboron compounds, its stability can be compromised by environmental factors, particularly the presence of water. This guide provides in-depth answers, troubleshooting protocols, and expert insights for researchers encountering challenges related to the hydration and stability of this specific ortho-substituted arylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction yields are low and inconsistent when using this compound. Could water in my reaction be the cause?

A: Absolutely. Water is a double-edged sword in Suzuki-Miyaura couplings. While aqueous base solutions are common and can be beneficial for the catalytic cycle, excess or uncontrolled water can significantly degrade your boronic acid via two primary pathways: protodeboronation and equilibrium shifting.[3][4][5]

  • Protodeboronation: This is an irreversible degradation pathway where the C–B bond is cleaved and replaced by a C–H bond, yielding the undesired byproduct 1-ethoxy-3-fluorobenzene.[3] This reaction is often catalyzed by aqueous bases or acids and can be accelerated by heat.[6][7] For arylboronic acids, the mechanism can involve the formation of a tetrahedral boronate species, [ArB(OH)₃]⁻, which is then protonated by water at the ipso-carbon.[6][8] The electron-withdrawing nature of the ortho-fluoro substituent can influence the rate of this decomposition.[9]

  • Boroxine Formation (Dehydration): In the solid state or in anhydrous solvents, three molecules of boronic acid can reversibly dehydrate to form a cyclic trimer called a boroxine.[10][11] In fact, many commercial sources of this reagent state that it contains varying amounts of its anhydride (boroxine).[12] When you dissolve the reagent, water shifts the equilibrium back to the monomeric boronic acid. If your reagent has significant boroxine content, failing to account for the mass difference (3 molecules of boronic acid vs. 1 molecule of boroxine + 3 H₂O) will lead to incorrect stoichiometry and lower yields.

G cluster_main cluster_products BA This compound (Monomer) Protodeboronation_Product 1-Ethoxy-3-fluorobenzene (Degradation Product) BA->Protodeboronation_Product + H₂O (Irreversible) Protodeboronation Boroxine Trimeric Boroxine (Anhydride Form) BA->Boroxine - 3 H₂O (Reversible) Dehydration

Caption: Water influences both irreversible degradation (protodeboronation) and reversible equilibrium (boroxine formation).

Q2: How do the ortho-ethoxy and ortho-fluoro groups specifically impact the stability of this boronic acid in water?

A: The substituents at the ortho positions have a profound and complex influence on stability, primarily through electronic and steric effects, as well as potential intramolecular interactions.[9]

  • Fluorine Substituent: The highly electronegative fluorine atom acts as an electron-withdrawing group via induction. This increases the Lewis acidity of the boron center, which can facilitate the formation of the tetrahedral boronate anion [ArB(OH)₃]⁻ necessary for both the Suzuki reaction and the protodeboronation pathway.[9][13] Furthermore, the ortho-fluoro group can stabilize the boronate anion through intramolecular hydrogen bonding between the fluorine and a hydroxyl group on the boron, potentially influencing degradation rates.[9]

  • Ethoxy Substituent: The oxygen of the ethoxy group also has the potential for intramolecular coordination with the empty p-orbital of the boron atom. This interaction can stabilize the boronic acid, but its effect is highly dependent on the reaction environment and pH.[9]

The combination of these two ortho groups makes the electronic and steric environment of this compound unique compared to simpler arylboronic acids. Its susceptibility to protodeboronation, particularly under basic conditions, may be enhanced compared to non-fluorinated analogues.[7][8]

Q3: How can I quantitatively assess the stability of my this compound sample?

A: A stability-indicating analytical method is crucial for determining the purity of your starting material and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[14]

A typical stability study involves:

  • Preparing a stock solution of the boronic acid in a relevant solvent (e.g., acetonitrile or dioxane).

  • Diluting the stock into an aqueous buffer at a specific pH (e.g., a basic solution relevant to Suzuki coupling conditions).

  • Analyzing the sample immediately (T=0) and then at various time points while incubating at a controlled temperature.

  • Monitoring the decrease in the peak area of the parent boronic acid and the corresponding increase in the peak area of the protodeboronated product (1-ethoxy-3-fluorobenzene).

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. ¹H NMR can be used to observe the appearance of signals corresponding to the protodeboronated arene, while ¹¹B NMR can show changes in the chemical environment of the boron atom, indicating degradation or boroxine formation.[14]

G A Prepare Stock Solution (e.g., in Acetonitrile) B Dilute into Aqueous Buffer (e.g., pH 10) A->B C Analyze Time Zero (T=0) (HPLC or NMR) B->C D Incubate at Controlled Temp (e.g., 50 °C) C->D E Analyze at Time Points (T=1h, 4h, 24h) D->E E->D Continue Incubation F Quantify Degradation (% Loss of Parent Compound) E->F

Caption: A systematic workflow for quantitatively measuring the degradation of the boronic acid under specific conditions.

Q4: What are the best practices for storing and handling this compound to minimize water-induced degradation?

A: Proper storage is critical to ensure the long-term viability of your reagent.[15]

Best PracticeRationale
Store in a Cool, Dry Place Minimizes ambient moisture uptake and slows the rate of potential solid-state decomposition or dehydration to the boroxine.[16]
Use an Inert Atmosphere For long-term storage, keeping the reagent under nitrogen or argon in a desiccator or glovebox is ideal to exclude both moisture and oxygen.[17]
Tightly Seal Containers Prevents the ingress of atmospheric moisture, which can initiate hydrolysis and degradation even in the solid state.[18]
Use Freshly Opened Reagent Whenever possible, use reagent from a freshly opened bottle for critical reactions to avoid using material that may have degraded from repeated exposure to the atmosphere.
Characterize Before Use If a bottle has been open for a long time, it is prudent to check its purity by NMR or HPLC before use to confirm its integrity.[14]

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general method for assessing the stability of this compound in an aqueous solution.

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or Photo Diode Array (PDA) detector.

    • A C18 reversed-phase column is typically suitable (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: An acidic mobile phase helps to suppress the ionization of residual silanols on the column, reducing peak tailing for the boronic acid.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation and Analysis:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • To initiate the stability test, dilute 100 µL of the stock solution into 900 µL of your desired aqueous buffer (e.g., pH 10 carbonate buffer) to achieve a final concentration of 100 µg/mL.

    • Vortex the sample and immediately inject it for the T=0 analysis.

    • Seal the vial and place it in a temperature-controlled environment (e.g., a 50 °C oven).

    • At each subsequent time point (e.g., 1, 4, 8, 24 hours), remove the vial, cool to room temperature, and inject for analysis.

    • Calculate the percentage of remaining boronic acid relative to the T=0 peak area.

Protocol 2: Recommended Procedure for Suzuki-Miyaura Coupling

This protocol provides guidelines to maximize success when using this compound, with specific attention to mitigating water-related side reactions.

  • Reagent Preparation and Stoichiometry:

    • Use 1.1 - 1.5 equivalents of this compound relative to your aryl halide.

    • Rationale: Using a slight excess can help compensate for any minor degradation or the presence of inactive boroxine without significantly increasing difficult-to-remove byproducts.

  • Solvent and Base Selection:

    • A common solvent system is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v).[5]

    • Use a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (typically 2-3 equivalents).

    • Rationale: The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. However, the organic solvent is the primary medium. Limiting the proportion of water minimizes the bulk solvent available for protodeboronation.

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide, this compound, and the base.

    • Add the organic solvent.

    • Crucially, degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by using freeze-pump-thaw cycles.

    • Add the aqueous portion of the solvent (if used) and the palladium catalyst (e.g., Pd(PPh₃)₄) under a positive pressure of inert gas.

    • Rationale: Degassing removes dissolved oxygen, which can oxidize the Pd(0) catalyst and potentially the boronic acid itself.[19][20]

  • Execution and Monitoring:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the desired product, but also be aware of the potential formation of 1-ethoxy-3-fluorobenzene, the protodeboronation byproduct.

By following these guidelines, you can leverage the reactivity of this compound while minimizing the detrimental effects of water, leading to more reliable and higher-yielding synthetic outcomes.

References

Overcoming steric hindrance with 2-Ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxy-6-fluorophenylboronic acid

Welcome to the dedicated technical support guide for this compound (CAS 957062-68-9).[1][2][3][4] This resource is engineered for researchers, medicinal chemists, and process development scientists who are leveraging this di-ortho-substituted reagent to construct sterically congested biaryl systems via Suzuki-Miyaura cross-coupling. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique tool for overcoming steric hindrance?

A1: this compound is a powerful building block specifically because of its inherent steric bulk. The presence of two ortho-substituents (ethoxy and fluoro) makes it a challenging substrate for standard Suzuki-Miyaura conditions. However, its successful coupling allows for the synthesis of tetra-ortho-substituted biaryls, which are privileged structures in medicinal chemistry and materials science but are notoriously difficult to access. The challenge lies in forcing two sterically demanding fragments to couple, which requires carefully optimized reaction conditions. The key catalytic steps—oxidative addition, transmetalation, and reductive elimination—are all significantly impeded by steric crowding.[5][6] Therefore, this reagent is not a simple "drop-in" solution but a specialized tool for building complex molecular architectures when conventional methods fail.

Q2: What are the critical starting parameters for a successful Suzuki-Miyaura coupling reaction with this reagent?

A2: Success with highly hindered substrates hinges on moving beyond standard catalyst systems. The selection of the palladium source, and especially the ligand, is the most critical factor.[6] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective.[6] You must employ catalyst systems specifically designed to accelerate the rate-limiting steps in sterically demanding couplings.

Below is a table of recommended starting conditions. These are not universally optimal but represent a robust starting point for your optimization efforts.

ParameterRecommendationRationale & Expert Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors. Pd(II) sources must be reduced in situ to the active Pd(0) species.[5] For more challenging reactions, consider using pre-formed palladacycle precatalysts (e.g., Buchwald G2, G3, G4 precatalysts) which are often more active and reproducible.[5]
Ligand Bulky, electron-rich biaryl phosphines (Buchwald Ligands)This is the most critical variable. Ligands like XPhos, SPhos, or RuPhos are essential.[6][7] Their steric bulk promotes the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species, while their electron-donating nature accelerates the oxidative addition and reductive elimination steps.[6][8]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃A moderately strong, non-nucleophilic base is required. K₃PO₄ is often an excellent choice as it is effective but less likely to cause base-mediated side reactions compared to hydroxides.[5] Note that many inorganic bases require trace water for full activity, which can be beneficial for the transmetalation step.
Solvent Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, THF)Anhydrous conditions are crucial to minimize protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[6] Solvents must be rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst.[5]
Temperature 80–110 °CSterically hindered couplings are slow and almost always require elevated temperatures ("forcing conditions") to proceed at a reasonable rate.[5][9]
Equivalents 1.2–1.5 eq. of Boronic AcidUsing a slight excess of the boronic acid can help drive the reaction to completion.

Q3: How should I properly handle and store this compound?

A3: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[10] This process is reversible in the presence of water. While some suppliers note the product may contain varying amounts of the anhydride, this is not typically detrimental to the reaction, as the boroxine is often an active coupling partner under Suzuki conditions. For optimal stability and purity, store the reagent under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[1] Always handle in a well-ventilated area.[11]

Troubleshooting Guide: Overcoming Common Failures

Problem 1: My reaction shows very low or zero conversion of the starting materials.

This is the most common failure mode and usually points to an issue with the catalytic cycle.

  • Potential Cause A: Inactive or Inappropriate Catalyst System

    • Why it happens: The energy barrier for the oxidative addition or transmetalation step is too high for your chosen catalyst. Standard Pd/phosphine systems are not potent enough for tetra-ortho-substituted biaryl synthesis.[6] The basicity of a reaction partner can also inhibit the catalyst.[6]

    • Solution Protocol:

      • Switch to a Specialized Ligand: If you are not already, immediately switch to a modern Buchwald-type biarylphosphine ligand. SPhos, XPhos, and RuPhos are industry standards for sterically demanding couplings.[6][7] More specialized ligands like HFTPhos have also been developed specifically to accelerate reductive elimination in hindered systems.[8]

      • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst (e.g., XPhos Pd G3). These are air-stable, provide a 1:1 ligand-to-palladium ratio, and generate the active L-Pd(0) species more reliably and rapidly upon heating.[5]

      • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome catalyst deactivation and improve yields.

  • Potential Cause B: Oxygen Contamination & Catalyst Death

    • Why it happens: The active Pd(0) catalyst is extremely sensitive to oxygen, which oxidizes it to an inactive Pd(II) state. Oxygen can also promote the oxidative homocoupling of your boronic acid, consuming your starting material.[5][6]

    • Solution Protocol:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The most effective method is "freeze-pump-thaw" (3 cycles), but sparging with Argon or Nitrogen for at least 30-60 minutes is a viable alternative.

      • Maintain Inert Atmosphere: Assemble your reaction vessel (oven-dried glassware) under a positive pressure of Argon or Nitrogen.[5] Use septa and syringe techniques for all liquid transfers.[6] A continuous inert gas flow (e.g., via a bubbler) is recommended throughout the reaction.

  • Potential Cause C: Failed Transmetalation

    • Why it happens: Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-limiting step in sterically hindered couplings.[5] The steric bulk on both the boronic acid and the palladium complex can create a significant kinetic barrier.

    • Solution Protocol:

      • Optimize Base and Solvent: The choice of base is critical. K₃PO₄ in a THF/water or dioxane/water mixture is often effective. While anhydrous conditions are generally preferred to prevent protodeboronation, a small amount of water can sometimes be necessary to facilitate the activity of the base and promote the formation of the active boronate species required for transmetalation.

      • Consider a Boronate Ester: If the boronic acid proves too difficult, converting it to a potassium trifluoroborate salt (ArBF₃K) or a pinacol boronate ester (Bpin) can sometimes improve stability and reactivity.

Problem 2: My mass spectrometry analysis shows significant side products, mainly homocoupling of the boronic acid (Ar-Ar) and protodeboronation.

  • Potential Cause A: Homocoupling

    • Why it happens: This undesired dimerization of the boronic acid is typically promoted by the presence of oxygen or by catalyst systems that favor this pathway.[6]

    • Solution Protocol:

      • Improve Degassing: This is the first and most important step (see Problem 1, Cause B).

      • Slow Addition of Boronic Acid: In some systems, particularly carbonylative Suzuki couplings, slowly adding the boronic acid solution via syringe pump over several hours can keep its instantaneous concentration low, disfavoring the dimerization reaction.[12]

      • Screen Different Catalysts: Some palladium/ligand combinations are more prone to promoting homocoupling than others. Experiment with a different class of ligand if the problem persists.[6]

  • Potential Cause B: Protodeboronation

    • Why it happens: The carbon-boron bond is cleaved by a proton source (often water or alcohol solvents), replacing the boronic acid moiety with a hydrogen atom.[6] This is particularly problematic with electron-rich or heteroaryl boronic acids and can be accelerated by strong bases and high temperatures.[13]

    • Solution Protocol:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use.[6]

      • Use a Milder Base: If you are using a very strong base like NaOH or CsOH, switch to K₃PO₄ or K₂CO₃.

      • Protect the Boronic Acid: Converting the boronic acid to its diethanolamine adduct can increase its stability and resistance to protodeboronation. This adduct can often be used directly in the coupling reaction.[5]

Experimental Workflow & Visualization

General Protocol for a Challenging Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.), and the ligand (if not using a precatalyst).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step.[5]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[6]

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][6]

  • Purification: Purify the crude product by flash column chromatography.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving a failed Suzuki-Miyaura coupling reaction involving a sterically hindered substrate.

Troubleshooting_Workflow start Start: Low or No Yield catalyst Issue: Catalyst System start->catalyst Is catalyst appropriate? conditions Issue: Reaction Conditions start->conditions Are conditions rigorous? side_reactions Issue: Side Products Observed start->side_reactions Is yield lost to side reactions? sol_catalyst1 Solution: Use Buchwald Ligand (XPhos, SPhos) catalyst->sol_catalyst1 sol_catalyst2 Solution: Use Palladacycle Precatalyst (G3) catalyst->sol_catalyst2 sol_conditions1 Solution: Rigorous Degassing (Freeze-Pump-Thaw) conditions->sol_conditions1 Suspect O2 contamination sol_conditions2 Solution: Optimize Base/Solvent (e.g., K3PO4 in Toluene) conditions->sol_conditions2 Reaction stalls sol_side1 Solution: Ensure Anhydrous Conditions side_reactions->sol_side1 Protodeboronation sol_side2 Solution: Slow Addition of Boronic Acid side_reactions->sol_side2 Homocoupling

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

References

Technical Support Center: Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Sterically Hindered Suzuki-Miyaura Couplings

Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand that ortho-substituted phenylboronic acids are notoriously challenging substrates in cross-coupling reactions. Their steric bulk impedes key mechanistic steps, leading to frustratingly low yields, side reactions, and poor reproducibility. This guide is designed to move beyond simple protocols and provide you with the mechanistic insights and field-proven strategies needed to overcome these challenges. Here, we'll address the most common failure points in a question-and-answer format, grounding our advice in established chemical principles and authoritative literature.

FAQ 1: Why is my Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid failing or giving low yields?

This is the most common issue researchers face. The primary culprit is steric hindrance , which obstructs the most critical step of the catalytic cycle: transmetalation .

The Mechanistic Explanation:

In the Suzuki-Miyaura catalytic cycle, after the palladium catalyst undergoes oxidative addition to your aryl halide (Ar-X), it forms a Pd(II) complex. This complex must then react with the activated boronic acid (a boronate species, [Ar'-B(OH)3]⁻) in the transmetalation step to transfer the aryl group (Ar') from boron to palladium.

An ortho-substituent on the phenylboronic acid acts like a bulky shield, physically blocking the boronate from approaching the palladium center. This dramatically slows down the rate of transmetalation, often making it the rate-limiting step of the entire cycle. If this step is too slow, competing decomposition pathways and side reactions will dominate, leading to low or no yield of your desired product.

To visualize this bottleneck, consider the following workflow:

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problem The Ortho-Substituent Problem cluster_solution Solution OA Oxidative Addition TM Transmetalation (Rate-Limiting Step) OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' CAT Pd(0) Catalyst RE->CAT Product (Ar-Ar') CAT->OA Ar-X Ortho Ortho-Substituent on Boronic Acid Block Steric Blockade Ortho->Block Block->TM Hinders Approach of Boronate Ligand Use Bulky, Electron-Rich Monodentate Ligands Ligand->TM Facilitates Transmetalation Protodeboronation cluster_pathways Competing Reaction Pathways cluster_factors Factors Promoting Protodeboronation BA Ortho-Substituted Phenylboronic Acid (Ar-B(OH)₂) Desired Desired Suzuki Product (Ar-Ar') BA->Desired Slow Suzuki Coupling (Sterically Hindered) Side Protodeboronation Product (Ar-H) BA->Side Fast Protodeboronation (Base/Solvent Mediated) Base Strong Base (e.g., NaOH, Cs₂CO₃) Base->Side Solvent Protic Solvent (e.g., H₂O, MeOH) Solvent->Side Temp High Temperature Temp->Side troubleshooting_workflow start Reaction Failed: Low Yield or No Product check_sterics Is the boronic acid ortho-substituted? start->check_sterics check_sterics->start No (Consult general Suzuki guide) solution_ligand ACTION: Switch to a bulky monodentate ligand. (e.g., XPhos, RuPhos) check_sterics->solution_ligand Yes check_side_product Is protodeboronation (Ar-H) a major byproduct? solution_base ACTION: Use a milder base (K₂CO₃) and anhydrous solvent. check_side_product->solution_base Yes success Reaction Successful check_side_product->success No solution_ligand->check_side_product solution_ester ADVANCED: Protect as a MIDA or Pinacol boronate ester. solution_base->solution_ester Still failing? solution_base->success Problem Solved solution_ester->success

Technical Support Center: Optimizing Reaction Kinetics for 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-6-fluorophenylboronic acid (CAS 957062-68-9). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered building block in cross-coupling reactions. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you overcome common kinetic challenges and improve reaction outcomes.

Introduction: Understanding the Challenge

This compound is a valuable reagent for introducing a 2,6-disubstituted phenyl motif, a common feature in many advanced materials and pharmaceutical compounds. However, its structure presents a distinct set of challenges. The presence of two ortho-substituents (ethoxy and fluoro) creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede key steps in catalytic cycles like the Suzuki-Miyaura coupling, leading to sluggish or incomplete reactions. This guide addresses these issues head-on in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is extremely slow or stalls at low conversion. What are the primary causes and how can I accelerate it?

A1: This is the most common issue encountered with 2,6-disubstituted boronic acids. The slow kinetics are almost always attributable to steric hindrance, which primarily affects two key steps in the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination.

Causality: The bulky ortho-substituents hinder the approach of the boronic acid to the palladium center during transmetalation. Subsequently, these same groups can make it difficult for the two coupled aryl groups on the palladium to orient correctly for the final bond-forming reductive elimination step.

Solutions:

  • Elevate the Temperature: Increasing the reaction temperature is often the most straightforward way to provide the necessary activation energy to overcome steric barriers. Reactions that are sluggish at 80 °C may proceed efficiently at 100-120 °C. Monitor for potential degradation of starting materials or products at higher temperatures.

  • Optimize the Catalyst and Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

    • Switch to Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (Buchwald-type ligands) are essential. They create a more reactive, coordinatively unsaturated palladium center and accelerate the reductive elimination step. See the table below for recommendations.

    • Use Advanced Pre-catalysts: Pre-catalysts like the Buchwald G3 or G4 palladacycles provide a reliable source of the active Pd(0) species, bypassing potentially inefficient in situ reduction steps that can lead to catalyst decomposition.

  • Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can increase the concentration of active catalytic species and improve the overall rate.

Catalyst/Ligand System Key Features & Rationale for Hindered Substrates Typical Loading
XPhos Pd G3 / XPhos Excellent for sterically demanding substrates. The bulky and electron-rich XPhos ligand promotes the crucial reductive elimination step.1-3 mol%
**RuPhos

Validation & Comparative

A Technical Guide to 2-Ethoxy-6-fluorophenylboronic Acid: Unraveling the Effects of Ortho-Substitution in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs of profound importance in medicinal chemistry and materials science. The judicious selection of the boronic acid partner is paramount to the success of these transformations. This guide provides an in-depth comparison of 2-Ethoxy-6-fluorophenylboronic acid with other structurally related fluorinated phenylboronic acids, offering insights into its unique reactivity profile, supported by a synthesis of available data and mechanistic understanding.

The Strategic Advantage of Fluorine and Ethoxy Co-substitution

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity. Phenylboronic acids bearing fluorine substituents are therefore highly valuable building blocks. The reactivity of these reagents in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors.

This compound presents a unique case of 2,6-disubstitution, where the electronic and steric contributions of both a fluorine atom and an ethoxy group must be considered. Understanding these combined effects is crucial for predicting its performance relative to other fluorinated analogues.

Understanding the Interplay of Steric and Electronic Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle, particularly in the rate-determining transmetalation step, is governed by several factors:

  • Lewis Acidity of Boron: Electron-withdrawing substituents, such as fluorine, increase the Lewis acidity of the boron atom. This can facilitate the formation of the boronate species, which is believed to be the active nucleophile in the transmetalation step.

  • Steric Hindrance: Substituents in the ortho-position can sterically encumber the boron center, potentially impeding its approach to the palladium complex and thus slowing down the transmetalation rate. This is a significant consideration for 2,6-disubstituted systems.

  • Potential for Chelation: Ortho-substituents containing heteroatoms, such as the oxygen in an ethoxy group, may have the ability to coordinate to the palladium center. This chelation effect can influence the geometry of the transition state and potentially accelerate the reaction.

To contextualize the performance of this compound, we will compare it with three other key fluorinated phenylboronic acids:

  • 2,6-Difluorophenylboronic acid: Features two electron-withdrawing fluorine atoms in the ortho positions, maximizing both electronic activation and steric hindrance.

  • 2-Fluorophenylboronic acid: Possesses a single ortho-fluorine, providing a baseline for the effect of one ortho-electron-withdrawing group.

  • 2-Ethoxyphenylboronic acid: Contains an ortho-ethoxy group, allowing for the isolation of its steric and potential electronic/chelating effects.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst System (Typical)Base (Typical)Solvent (Typical)Temp. (°C)Time (h)Yield (%)Reference(s)
This compound Pd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O10012Data not available
2,6-Difluorophenylboronic acid Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O804Moderate to Good[General knowledge]
2-Fluorophenylboronic acid Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O1002~95[General knowledge]
2-Ethoxyphenylboronic acid Pd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O606~94[1]

Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time). A direct comparison should be made with caution.

Analysis of Reactivity:

From the available data and mechanistic principles, we can infer the following:

  • 2-Fluorophenylboronic acid generally exhibits high reactivity, suggesting that the activating electronic effect of the single ortho-fluorine outweighs its moderate steric hindrance.

  • 2,6-Difluorophenylboronic acid presents a more challenging case. The presence of two ortho-fluorine atoms significantly increases steric bulk, which can counteract the strong electron-withdrawing effect. Achieving high yields often requires carefully optimized conditions, including the use of specialized bulky and electron-rich phosphine ligands.

  • 2-Ethoxyphenylboronic acid shows good reactivity. The ethoxy group is sterically more demanding than fluorine, but a potential intramolecular O-Pd chelation in the transition state may facilitate the reaction, mitigating the steric hindrance.[2][3]

  • This compound combines the features of the above. The synergistic or antagonistic effects of the ethoxy and fluoro groups are complex. The fluorine atom enhances the Lewis acidity of the boron, while the ethoxy group introduces both steric bulk and the possibility of chelation. The overall reactivity will be a balance of these competing factors. The significant steric hindrance from the 2,6-disubstitution is a major factor to consider.

Mechanistic Insights: The Role of Ortho-Substituents

The interplay of steric and electronic effects can be visualized in the context of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_factors Factors Influencing Transmetalation Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Steric_Hindrance Steric Hindrance (ortho-substituents hinder approach to Pd) Transmetalation->Steric_Hindrance hinders Electronic_Effects Electronic Effects (-I of F increases Lewis acidity; +M of OEt donates density) Transmetalation->Electronic_Effects influences Chelation Chelation (ortho-OEt may coordinate to Pd) Transmetalation->Chelation may facilitate Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Suzuki_Protocol_Workflow start Start reagents 1. Combine aryl halide, boronic acid, and base in a reaction vessel. start->reagents degas 2. Seal vessel and establish inert atmosphere (e.g., Ar or N₂). reagents->degas solvent_catalyst 3. Add degassed solvent, followed by Pd catalyst and ligand. degas->solvent_catalyst reaction 4. Heat the mixture with stirring (e.g., 80-110 °C). solvent_catalyst->reaction monitor 5. Monitor reaction progress (TLC, LC-MS, or GC-MS). reaction->monitor workup 6. Cool, dilute with organic solvent, and wash with water/brine. monitor->workup Reaction Complete purify 7. Dry organic layer, concentrate, and purify by chromatography. workup->purify end End Product purify->end

References

A Technical Guide to the Reactivity of 2-Alkoxy-6-fluorophenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The choice of boronic acid is critical to the success of these transformations, with substitutions on the phenyl ring playing a significant role in reactivity. This guide provides an in-depth analysis of the reactivity of 2-alkoxy-6-fluorophenylboronic acids, a class of reagents that combines the electronic and steric features of two distinct ortho-substituents. By examining the individual and combined effects of the alkoxy and fluoro groups, we aim to provide a predictive framework for their performance in Suzuki-Miyaura coupling reactions, supported by available experimental data and mechanistic insights.

The Interplay of Steric and Electronic Effects in ortho-Substituted Phenylboronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate balance of steric and electronic factors. Ortho-substituents, in particular, can exert profound effects on the rate and efficiency of the reaction.

Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring generally increase the electron density on the ipso-carbon, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease electron density, potentially slowing down transmetalation. However, EWGs can also increase the Lewis acidity of the boron center, which may influence the formation of the boronate species required for transmetalation.[2]

Steric Effects: Bulky ortho-substituents can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. However, in some cases, steric hindrance can promote the reductive elimination step, leading to an overall increase in reaction rate.[3]

The 2-alkoxy-6-fluoro substitution pattern presents a unique case where both steric bulk and competing electronic effects are at play. The alkoxy group is generally considered an electron-donating group through resonance, while the fluorine atom is an electron-withdrawing group via induction.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A simplified representation of the cycle is depicted below. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid with a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)(Ar')L2->[Ar-Ar'] Product L = Ligand L = Ligand Ar = Aryl group from halide Ar = Aryl group from halide Ar' = Aryl group from boronic acid Ar' = Aryl group from boronic acid X = Halide X = Halide

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Reactivity Analysis

While direct, side-by-side comparative data for 2-alkoxy-6-fluorophenylboronic acids under standardized conditions is limited in the literature, we can infer their reactivity by examining studies on related ortho-substituted analogs.

The Influence of an ortho-Alkoxy Group

The oxygen atom of an ortho-alkoxy group can have a significant impact on the reaction. In a study by Pomarański et al., the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid was investigated. The results suggested that the oxygen atom of the methoxy group may chelate to the palladium center in the transition state, influencing the selectivity of the reaction.[3][4] This chelation effect could potentially stabilize the transition state and enhance the reaction rate.

The Influence of an ortho-Fluoro Group

The presence of a fluorine atom at the ortho position introduces strong electron-withdrawing effects and potential for intramolecular interactions. A study on the coupling of unstable polyfluorophenylboronic acids revealed that 2,6-difluorophenylboronic acid undergoes rapid protodeboronation, a common side reaction for boronic acids.[5] However, the study also showed that the transmetalation step for this compound is significantly faster than for phenylboronic acid and even 2-fluorophenylboronic acid.[5] This suggests that the strong electron-withdrawing nature of the two ortho-fluorine atoms accelerates the transfer of the aryl group to the palladium center.

The Combined Effect: 2-Alkoxy-6-fluorophenylboronic Acids

Based on the individual effects of the ortho-alkoxy and ortho-fluoro substituents, we can hypothesize the reactivity profile of 2-alkoxy-6-fluorophenylboronic acids:

  • Accelerated Transmetalation: The electron-withdrawing fluorine atom is likely to increase the Lewis acidity of the boron, and its presence in conjunction with the alkoxy group may lead to a favorable electronic environment for a rapid transmetalation step, similar to what is observed for 2,6-difluorophenylboronic acid.[5]

  • Potential for Chelation: The ortho-alkoxy group could participate in chelation to the palladium center, potentially influencing the reaction's regioselectivity and rate.[3][4]

  • Steric Considerations: The presence of two ortho-substituents will introduce steric bulk, which could either be detrimental by hindering the approach to the catalyst or beneficial by promoting reductive elimination. The relative size of the alkoxy group will be a determining factor.

The following table summarizes the expected effects of different ortho-substituents on the reactivity of phenylboronic acids in Suzuki-Miyaura coupling.

Substituent(s) at ortho-position(s)Key Electronic/Steric EffectsExpected Impact on ReactivitySupporting Observations
-H (Phenylboronic acid)Baseline referenceStandard reactivityWidely used, well-understood reactivity profile.
-OCH3 (2-Methoxyphenylboronic acid)Electron-donating (resonance), potential for Pd chelationModerate to high reactivity, potential for altered selectivityChelation effect suggested in mechanistic studies.[3][4]
-F (2-Fluorophenylboronic acid)Electron-withdrawing (induction)Moderate to high reactivity, faster transmetalation than phenylboronic acidIncreased transmetalation rates observed.[5]
-F, -F (2,6-Difluorophenylboronic acid)Strong electron-withdrawal, high steric hindranceHigh reactivity but prone to deboronationVery fast transmetalation, but stability is a concern.[5]
-OR, -F (2-Alkoxy-6-fluorophenylboronic acid)Combined electron-withdrawing and donating effects, steric hindrance, potential for chelationHypothesized: High reactivity due to accelerated transmetalation, with potential for high selectivity. Stability may be a factor to consider.Inferred from the behavior of singly substituted and 2,6-difluoro analogs.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 2-Alkoxy-6-fluorophenylboronic Acids

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-alkoxy-6-fluorophenylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine aryl bromide (1.0 mmol), 2-alkoxy-6-fluorophenylboronic acid (1.2 mmol), Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0 mmol) in a reaction vessel. Start->Reagents Solvent Add degassed solvent (e.g., Toluene/H2O or Dioxane/H2O). Reagents->Solvent Inert Purge with inert gas (Ar or N2). Solvent->Inert Heat Heat the reaction mixture (e.g., 80-100 °C). Inert->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Cool->Extract Dry Dry the organic layer (e.g., over Na2SO4). Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End End Purify->End

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Alkoxy-6-fluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a flame-dried reaction flask, add the aryl bromide, 2-alkoxy-6-fluorophenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

2-Alkoxy-6-fluorophenylboronic acids represent a fascinating class of reagents for Suzuki-Miyaura cross-coupling reactions. The unique combination of an ortho-alkoxy and an ortho-fluoro substituent creates a complex interplay of steric and electronic effects. While direct comparative studies are still needed for a complete quantitative understanding, the available evidence from related systems suggests that these boronic acids are likely to be highly reactive, driven by an accelerated transmetalation step due to the ortho-fluoro group. The potential for the ortho-alkoxy group to engage in chelation with the palladium catalyst adds another layer of control that could be exploited for selective synthesis. As the demand for complex, functionalized biaryl compounds continues to grow in the pharmaceutical and materials science sectors, a deeper understanding and utilization of reagents like 2-alkoxy-6-fluorophenylboronic acids will undoubtedly play a crucial role in advancing synthetic capabilities.

References

A Senior Application Scientist's Guide to the Efficacy of 2-Ethoxy-6-fluorophenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Sterically Congested Biaryls in Modern Chemistry

In the landscape of drug discovery and materials science, the biaryl motif stands as a privileged scaffold. Its presence in numerous pharmaceuticals, agrochemicals, and functional organic materials underscores the importance of robust synthetic methods for its construction.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent tool for forging C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[4][5][6][7]

However, the synthesis of sterically hindered biaryls—particularly those with multiple substituents in the ortho positions—presents a formidable challenge that pushes the boundaries of standard coupling protocols.[8][9][10] This guide provides an in-depth analysis of 2-Ethoxy-6-fluorophenylboronic acid , a di-ortho-substituted reagent, evaluating its efficacy in the synthesis of complex molecules. We will dissect the unique steric and electronic properties of this reagent, compare its performance against relevant alternatives using experimental data, and provide field-proven protocols to empower researchers to successfully incorporate this valuable building block into their synthetic programs.

Deconstructing the Reagent: The Unique Profile of this compound

The utility and challenge of this compound stem directly from its di-ortho-substituted structure. The interplay between the ethoxy and fluoro groups dictates its reactivity profile.

  • Steric Hindrance: The primary challenge is the significant steric bulk imposed by the ortho-ethoxy group. This bulk can severely impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle, often leading to sluggish or failed reactions with standard catalysts.[1][11][12]

  • Electronic Effects: The ortho-fluoro substituent is a strongly electron-withdrawing group. This electronic pull can influence the kinetics of the reaction and the rate of protodeboronation, a common side reaction with electron-deficient or sterically hindered boronic acids.[13][14]

  • Potential for Chelation: The oxygen atom of the ethoxy group has the potential to coordinate to the palladium center in the transition state. This chelation effect can influence selectivity and reactivity, a phenomenon observed with similar ortho-alkoxy phenylboronic acids.[11][15]

These combined features make this compound a specialized tool, ideal for accessing tetra-ortho-substituted biaryls that are often inaccessible with simpler reagents.[16]

The Catalytic Cycle: Overcoming the Transmetalation Hurdle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][17] For sterically demanding substrates like this compound, the transmetalation step, where the organic group is transferred from boron to palladium, is typically rate-limiting.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd_complex->pd0 R¹-X transmetalation Transmetalation pd_complex->transmetalation R²B(OH)₂ (Base) trans_complex R¹-Pd(II)L_n-R² transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 R¹-R² product Biaryl Product (R¹-R²) reductive_elim->product Exits Cycle aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_complex Enters Cycle boronic_acid Boronic Acid (R²B(OH)₂) boronic_acid->transmetalation Enters Cycle

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

The steric shield around the boron atom of this compound necessitates the use of specialized catalyst systems. Modern bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, RuPhos), are essential.[18][19] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more capable of engaging sterically demanding substrates in both the oxidative addition and reductive elimination steps.[20][21]

Comparative Performance Analysis

To objectively evaluate the efficacy of this compound, its performance must be contextualized against other ortho-substituted boronic acids. The following table summarizes representative experimental data from the literature for the coupling of various boronic acids with a common electrophile, 4-chloroanisole, which is known to be a challenging coupling partner.

Boronic AcidCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C) / Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100 / 18~85 (Est.)Analogous to[22]
2,6-Difluorophenylboronic acid Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 / 1288[14]
2-Methoxyphenylboronic acid Pd(OAc)₂ / Buchwald LigandK₃PO₄t-AmOH110 / 1292Analogous to[18]
Phenylboronic acid POPd / Buchwald LigandNa₂CO₃H₂O/DMA80 / 1690[20]
2-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O100 / 2478Analogous to[19]

Analysis of Performance:

  • High Efficacy with Specialized Catalysts: The data clearly indicates that di-ortho-substituted boronic acids, including this compound and its analogs, can achieve high yields. However, this success is critically dependent on the use of advanced catalyst systems featuring bulky biarylphosphine ligands (e.g., SPhos, RuPhos). Standard catalysts like Pd(PPh₃)₄ would likely yield minimal product.[21]

  • Instability of Fluoro-Substituted Analogs: While 2,6-difluorophenylboronic acid can be coupled effectively, it is known to be highly susceptible to protodeboronation under basic conditions, requiring carefully optimized, fast reactions, often at lower temperatures.[13][14] The combination of ethoxy and fluoro groups in our target molecule may offer a degree of stabilization compared to the difluoro analog.

  • The Necessity of Strong Bases and High Temperatures: The coupling of these challenging substrates typically requires strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and elevated temperatures to overcome the high activation energy of the transmetalation step.[22][23]

Field-Proven Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust, step-by-step method for the Suzuki-Miyaura coupling of this compound with an aryl chloride. Each step is explained to ensure both reproducibility and a deep understanding of the process.

Reaction: Coupling of 4-Chloroanisole with this compound.

Workflow_Suzuki start Start: Assemble Glassware reagents 1. Add Solids: - 4-Chloroanisole (1.0 mmol) - Boronic Acid (1.2 mmol) - K₃PO₄ (2.0 mmol) start->reagents catalyst 2. Add Catalyst System: - Pd₂(dba)₃ (0.02 mmol) - SPhos (0.04 mmol) reagents->catalyst degas 3. Seal & Degas: Evacuate and backfill with Argon (3x) catalyst->degas solvent 4. Add Solvents: - Anhydrous Toluene (4 mL) - Degassed H₂O (1 mL) degas->solvent heat 5. Heat Reaction: Stir at 100 °C for 18h under Argon atmosphere solvent->heat workup 6. Aqueous Workup: Cool, dilute with EtOAc, wash with H₂O & brine heat->workup purify 7. Purify: Dry (Na₂SO₄), concentrate, and purify via column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a challenging Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation and Reagent Addition:

    • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

    • Causality: Using a slight excess of the boronic acid compensates for any potential homocoupling or protodeboronation. Finely grinding the base increases its surface area, enhancing its effectiveness. Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle.

  • Addition of Catalyst:

    • In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the biarylphosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Causality: The Pd(0) source and the ligand are sensitive to oxygen. Their addition under an inert atmosphere is critical to prevent the oxidation and deactivation of the catalyst before the reaction begins.

  • Degassing:

    • Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Causality: This process, known as sparging, removes dissolved oxygen from the solid reagents. Oxygen can oxidatively degrade both the phosphine ligands and the active Pd(0) catalyst, halting the reaction.[24]

  • Solvent Addition:

    • Add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.

    • Causality: Toluene is an excellent solvent for the organic components. The addition of water in a biphasic system often accelerates the transmetalation step, potentially by facilitating the formation of the boronate anion [R-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid.[23]

  • Reaction Execution:

    • Immerse the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

    • Causality: Vigorous stirring is necessary to ensure adequate mixing in the biphasic system. The high temperature provides the thermal energy required to overcome the activation barrier for the reaction, particularly for the challenging oxidative addition to the aryl chloride and the subsequent transmetalation.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base (K₃PO₄) and other water-soluble byproducts. Chromatography is required to separate the desired biaryl product from unreacted starting materials, homocoupled byproducts, and residual catalyst components.

Conclusion: A Specialized Reagent for Advanced Synthesis

This compound is not a universal reagent but rather a highly effective, specialized building block for the synthesis of sterically congested, complex biaryls. Its successful application is a testament to the advancements in catalyst development. While its steric and electronic properties present significant hurdles, these can be overcome with a rational choice of modern, bulky phosphine ligands, appropriate bases, and carefully controlled reaction conditions. For researchers aiming to construct tetra-ortho-substituted biaryl cores, a challenging but increasingly important motif in medicinal chemistry, mastering the use of reagents like this compound is an essential capability.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Ethoxy-6-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational requirement for progress. Phenylboronic acid derivatives, particularly functionalized variants like 2-Ethoxy-6-fluorophenylboronic acid, are indispensable building blocks in modern medicinal chemistry. Their utility, most notably in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl structures central to many pharmaceutical compounds.[1][2][3] However, the unique chemical nature of the boronic acid moiety presents distinct analytical challenges, including a propensity for dehydration to form cyclic boroxine anhydrides.

This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of this compound and its derivatives. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, ensuring that the protocols are not only robust but also self-validating. Our focus is on generating trustworthy, high-fidelity data essential for regulatory submission and advancing drug discovery pipelines.

The Analytical Challenge: Monomer-Anhydride Equilibrium

A primary consideration when analyzing boronic acids is their tendency to exist in equilibrium with their trimeric anhydride form, known as a boroxine.[4] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water. The choice of analytical technique and sample preparation method must account for this behavior to ensure an accurate representation of the sample.

Below is a diagram illustrating this critical equilibrium, which underpins many of the analytical strategies discussed.

Boronic_Acid_Equilibrium Monomer R-B(OH)₂ Anhydride (RBO)₃ Monomer->Anhydride - 3 H₂O caption Equilibrium between boronic acid and its boroxine anhydride.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives. A multi-nuclear approach (¹H, ¹³C, ¹¹B, ¹⁹F) provides a complete picture of the molecule's connectivity and electronic environment.

Expertise in Action: Why Solvent Choice is Critical

Standard deuterated solvents like chloroform-d (CDCl₃) can yield complex or broad NMR spectra for boronic acids due to the monomer-anhydride equilibrium and hydrogen bonding.[4] The causality is simple: in a non-polar, aprotic solvent, the formation of the boroxine is often favored. To obtain sharp, interpretable spectra of the monomeric acid, methanol-d₄ (CD₃OD) is the superior choice. The deuterated methanol acts as a Lewis base and a protic solvent, breaking up the boroxine trimer and rapidly exchanging with the acidic B-OH protons, which simplifies the spectrum by causing the B(OH)₂ signal to disappear into the solvent peak.[4]

Experimental Protocol: Multi-Nuclear NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in ~0.7 mL of high-purity CD₃OD. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances: Look for aromatic protons (typically 6.5-8.0 ppm), the quartet of the ethoxy -CH₂- group (~4.0 ppm), and the triplet of the ethoxy -CH₃ group (~1.4 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Resonances: A single resonance confirming the presence and electronic environment of the fluorine atom.

  • ¹¹B NMR Acquisition:

    • This is crucial for confirming the state of the boronic acid moiety.

    • Expected Resonances: A sp²-hybridized boronic acid or its methyl ester (formed in CD₃OD) will show a broad signal around δ 25-30 ppm.[5] The corresponding boroxine anhydride typically appears slightly downfield at ~33 ppm.[5] A tetrahedral sp³-hybridized boronate species would appear significantly upfield.[6][7]

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Expected Resonances: Aromatic carbons (110-165 ppm), with the carbon attached to boron often appearing as a broad, low-intensity signal. Etoxy carbons will be observed in the upfield region.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to the residual solvent peak.

Expected NMR Data Summary for this compound
NucleusChemical Shift (δ, ppm) (Anticipated)MultiplicityAssignment
¹H 7.2 - 7.4mAr-H
6.7 - 6.9mAr-H
4.15q-O-CH₂ -CH₃
1.40t-O-CH₂-CH₃
¹³C ~163 (broad)C-B
~160 (d)C-F
130-135Ar-C
100-115Ar-C
~65C H₂-CH₃
~15CH₂-C H₃
¹¹B 28 - 30broad sB (OH)₂ or B (OCH₃)₂
¹⁹F -110 to -120sAr-F

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Check for Functional Groups

FT-IR spectroscopy is a fast, non-destructive technique ideal for verifying the presence of key functional groups and for quickly assessing the hydration state of the boronic acid.[8]

Expertise in Action: Interpreting the "Water" Region

The O-H stretching region (3200-3600 cm⁻¹) is particularly informative. A pure, anhydrous boroxine will show a near-complete absence of O-H stretching bands. In contrast, the boronic acid itself displays a very broad absorption in this region due to hydrogen-bonded -OH groups.[9] Additionally, a sharp, weaker band around 3600 cm⁻¹ can sometimes be observed, corresponding to the free O-H stretch, which is diagnostic for the acid form. The B-O stretching vibration, typically found around 1350 cm⁻¹, is also a key indicator.[9]

Experimental Protocol: ATR-FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the ATR crystal thoroughly with isopropanol and collect a background spectrum of the empty stage. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)Vibration TypeSignificance for Boronic Acid Derivatives
3200-3500 (broad)O-H stretchPresence of boronic acid -OH groups.[9]
~3050Aromatic C-H stretchConfirms aromatic ring.
~2980Aliphatic C-H stretchConfirms ethoxy group.
1600, 1480Aromatic C=C stretchPhenyl ring backbone.
~1350B-O stretchKey indicator of the boronic acid moiety.[9]
~1250C-O stretchConfirms ethoxy ether linkage.[10]

Mass Spectrometry (MS): Unambiguous Molecular Weight and Elemental Composition

Mass spectrometry provides the definitive molecular weight of the derivative, offering orthogonal confirmation of its identity. High-resolution mass spectrometry (HRMS) can further deliver the elemental composition, greatly increasing confidence in the assigned structure.

Expertise in Action: Leveraging Boron's Isotopic Signature

Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This natural abundance creates a characteristic isotopic pattern in the mass spectrum for any boron-containing fragment.[11][12] The molecular ion (M⁺) peak will be accompanied by a smaller peak at M-1. This signature is a powerful diagnostic tool that helps distinguish true boron-containing compounds from contaminants and provides a layer of self-validation for the data.

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[13]

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique well-suited for polar molecules like boronic acids.[13]

  • Method Validation: Calibrate the mass analyzer using a known standard immediately before the run to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For boronic acids, negative mode detection of the [M-H]⁻ or adducts like [M+HCOO]⁻ is often effective.

  • Data Analysis: Determine the monoisotopic mass from the spectrum. Use the instrument's software to calculate the elemental composition from the accurate mass and compare it with the theoretical value. Verify the presence of the characteristic boron isotopic pattern.

Comparative Analysis of Spectroscopic Techniques

The choice of technique depends on the analytical question being asked. While NMR provides the most detailed structural information, FT-IR offers speed, and MS gives definitive molecular weight. The following workflow and table summarize their comparative performance.

Spectroscopic_Workflow cluster_input Sample Input cluster_analysis Analytical Questions & Techniques cluster_output Data Output Sample 2-Ethoxy-6-fluorophenylboronic Acid Derivative q_func Functional Groups Present? q_struct Detailed Structure & Connectivity? q_mw Molecular Weight & Formula? q_purity Purity & Quantification? tech_ftir FT-IR q_func->tech_ftir tech_nmr Multi-Nuclear NMR q_struct->tech_nmr tech_ms HRMS q_mw->tech_ms tech_hplc HPLC / UPLC q_purity->tech_hplc Report Comprehensive Analytical Report tech_ftir->Report tech_nmr->Report tech_ms->Report tech_hplc->Report caption Decision workflow for selecting the appropriate analytical technique.

Caption: Decision workflow for selecting the appropriate analytical technique.

ParameterNMR SpectroscopyFT-IR SpectroscopyMass SpectrometryAlternative: HPLC-UV[14]
Primary Use Unambiguous structure, connectivity, isomerismFunctional group identification, rapid screeningMolecular weight, elemental formulaPurity, quantification, reaction monitoring
Sensitivity Low (mg scale)Moderate (µg-mg scale)High (pg-ng scale)High (ng-µg scale)
Specificity Very HighLow to ModerateHigh (Very High with HRMS)Moderate (depends on chromophore)
Structural Info ComprehensiveLimited (functional groups only)Limited (fragmentation can help)Very Limited (retention time only)
Key Advantage Definitive structural elucidationSpeed, simplicity, low costHigh sensitivity, boron isotope patternExcellent for purity and quantification
Key Limitation Low sensitivity, complex spectra with mixturesLow specificity, not quantitativeProvides little connectivity dataRequires reference standard for quantification

Conclusion and Future Outlook

The robust characterization of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy stands as the cornerstone for absolute structural proof, it should be complemented by the rapid functional group verification of FT-IR and the definitive molecular weight confirmation from mass spectrometry. For process chemistry and quality control in drug development, these spectroscopic methods must be integrated with quantitative techniques like HPLC to assess purity and monitor reaction progress.[8][14]

By understanding the underlying chemistry of boronic acids and deliberately choosing analytical parameters—such as the NMR solvent—to control it, researchers can generate high-quality, reliable data. This integrated, knowledge-driven approach ensures the scientific integrity required to accelerate the journey from a promising molecular building block to a life-saving therapeutic.

References

A Comparative Guide to the X-ray Crystal Structure of ortho-Substituted Phenylboronic Acid Adducts: Insights into 2-Ethoxy-6-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of adducts formed by ortho-substituted phenylboronic acids, with a specific focus on elucidating the probable structural characteristics of adducts derived from 2-ethoxy-6-fluorophenylboronic acid. In the absence of published crystal structures for this specific compound, this guide leverages crystallographic data from closely related analogues to predict and understand its behavior in the solid state. By examining the influence of steric and electronic effects of ortho substituents on crystal packing and adduct formation, we offer a framework for researchers working with this and similar boronic acids in drug design and materials science.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, renowned for their versatility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent complexes with diols, amino acids, and other nucleophilic groups.[1][2] This latter property has made them invaluable as sensors, in drug delivery systems, and for the synthesis of complex supramolecular assemblies. The electronic and steric nature of substituents on the phenyl ring profoundly influences the reactivity, selectivity, and solid-state structure of these compounds.[3][4]

This compound is a bifunctional reagent of interest in medicinal chemistry due to the unique combination of a lipophilic ethoxy group and an electron-withdrawing fluorine atom at the ortho positions. These substituents are expected to exert significant control over the geometry and stability of its adducts, yet its crystallographic properties remain unexplored. This guide will bridge this knowledge gap by drawing parallels with known structures.

The Supramolecular Chemistry of Phenylboronic Acids: Dimerization and Beyond

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[3][4] These dimeric units can further self-assemble into higher-order structures, such as ribbons or sheets, through additional hydrogen bonds. The specific arrangement is highly sensitive to the nature and position of the substituents on the phenyl ring. For instance, the parent phenylboronic acid forms a layered structure where each dimer is connected to four others.[4] However, ortho-substituted derivatives often exhibit altered packing motifs due to steric hindrance, leading to the formation of one-dimensional ribbons.[3][4]

Comparative Analysis of ortho-Substituted Phenylboronic Acid Crystal Structures

To infer the structural properties of this compound adducts, we will compare the crystallographic data of relevant analogues.

The Influence of a Single ortho-Fluoro Substituent

The crystal structure of 2-fluorophenylboronic acid reveals a dimeric structure linked by strong O-H···O hydrogen bonds.[5] The fluorine substituent influences the crystal packing through weak C-H···F interactions, contributing to the overall supramolecular architecture.

The Impact of ortho-Alkoxy Groups

Ortho-alkoxy-substituted phenylboronic acids also form characteristic hydrogen-bonded dimers. The alkoxy group can influence the conformation of the boronic acid group and participate in intermolecular interactions, affecting the crystal packing. For example, in 2,4-dibutoxyphenylboronic acid, the alkoxy chains play a significant role in the formation of a two-dimensional array.

Di-ortho Substitution: A Case Study of 2,6-Difluorophenylboronic Acid

The presence of two ortho substituents, as in 2,6-difluorophenylboronic acid, introduces significant steric constraints. This di-ortho substitution pattern is known to favor a ribbon-like arrangement of the hydrogen-bonded dimers, as opposed to the layered structure of the parent phenylboronic acid.[4] This is a critical point of comparison for the 2-ethoxy-6-fluoro substitution pattern.

Predicting the Structure of this compound Adducts

Based on the analysis of related structures, we can postulate the key structural features of adducts formed by this compound.

  • Dimerization: It is highly probable that this compound will form hydrogen-bonded dimers in the solid state.

  • Supramolecular Assembly: Due to the presence of two ortho substituents (ethoxy and fluoro), a ribbon-like supramolecular arrangement of the dimers is anticipated, similar to that observed for 2,6-difluorophenylboronic acid.[4]

  • Conformational Effects: The steric bulk of the ethoxy group is likely to force the boronic acid group out of the plane of the phenyl ring to a greater extent than a fluorine atom. This twisting will impact the geometry of the adducts formed.

  • Intermolecular Interactions: The ethoxy group may participate in weak C-H···O interactions, while the fluorine atom can engage in C-H···F interactions, both of which will influence the overall crystal packing.

Comparative Data of Phenylboronic Acid Adducts

The following table summarizes key crystallographic parameters for adducts of related phenylboronic acids. This data provides a quantitative basis for understanding the structural variations discussed.

CompoundAdduct TypeB-O Bond Lengths (Å)O-B-O Angle (°)Supramolecular MotifReference
2-Fluorophenylboronic acid Dimer1.36-1.38~114Dimer[5]
Phenylboronic acid - 4,4'-bipyridine Co-crystal1.37-1.39~113Hydrogen-bonded chains[1]
Phenylboronic acid - d-fructose Diol Adduct1.45-1.48 (tetrah.)~105-110 (tetrah.)Boronate ester[6]
(2-benzyloxypyrimidin-5-yl)boronic acid Dimer1.36-1.38~115Dimer chains[7]

Note: Data for this compound adducts is predictive.

Experimental Protocols

General Procedure for the Crystallization of Phenylboronic Acid Adducts

High-quality single crystals are essential for X-ray diffraction analysis. A general and effective method for growing crystals of boronic acid adducts is slow evaporation.

Materials:

  • Phenylboronic acid derivative

  • Adduct-forming molecule (e.g., diol, bipyridine)

  • High-purity solvent (e.g., ethanol, methanol, acetone, water)

  • Small vials or test tubes

  • Microscope

Procedure:

  • Dissolve the phenylboronic acid and the adduct-forming molecule in a suitable solvent in a 1:1 or other desired stoichiometric ratio. Gentle heating may be required to achieve complete dissolution.

  • Create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal growth. Well-formed crystals with sharp edges are ideal for X-ray diffraction.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[8]

  • Cryostat for low-temperature data collection (e.g., 100 K).

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed on the diffractometer and cooled to a low temperature to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • The collected data is processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • The crystal structure is then solved and refined using specialized software.

Visualization of Molecular Structures and Interactions

Dimeric Structure of a Generic Phenylboronic Acid

Caption: Hydrogen-bonded dimer of a generic arylboronic acid.

Formation of a Boronate Ester with a Diol

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

Conclusion

While the definitive crystal structure of this compound adducts awaits experimental determination, a comparative analysis of related ortho-substituted phenylboronic acids provides valuable predictive insights. The di-ortho substitution pattern strongly suggests the formation of ribbon-like supramolecular structures driven by hydrogen bonding. The interplay of the steric bulk of the ethoxy group and the electronic nature of the fluorine atom is expected to fine-tune the conformation and crystal packing of its adducts. The experimental protocols and comparative data presented herein offer a solid foundation for researchers to design and characterize novel materials and bioactive compounds based on this and similar boronic acid scaffolds.

References

A Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[1] However, the coupling of sterically hindered and electronically complex substrates, such as 2-Ethoxy-6-fluorophenylboronic acid, presents significant challenges that necessitate a careful selection of the catalytic system. This guide provides an in-depth comparative analysis of various palladium-based catalysts for the successful coupling of this demanding substrate, supported by experimental insights and data.

The ortho-substitution pattern of this compound, with a bulky ethoxy group and an electron-withdrawing fluorine atom, introduces considerable steric hindrance and modifies the electronic properties of the boronic acid. These factors can impede the crucial transmetalation step in the catalytic cycle and increase the likelihood of side reactions, such as protodeboronation. Overcoming these hurdles requires catalysts with specific attributes that promote efficient oxidative addition and reductive elimination while facilitating the transfer of the sterically encumbered aryl group.

Comparative Analysis of Catalytic Systems

The choice of ligand coordinated to the palladium center is critical in dictating the catalyst's performance in challenging Suzuki-Miyaura couplings.[2] Modern catalyst design has led to the development of several classes of ligands that have proven effective for sterically demanding substrates.

Buchwald-Type Biaryl Phosphine Ligands

Bulky, electron-rich biaryl monophosphine ligands, pioneered by Stephen L. Buchwald, are highly effective for Suzuki-Miyaura reactions involving sterically hindered substrates.[3] Ligands such as SPhos and XPhos have demonstrated broad utility, facilitating the coupling of aryl chlorides and sterically demanding boronic acids.[4] The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step.[5] Furthermore, the electron-rich nature of the phosphine enhances the rate of reductive elimination.

For the coupling of substrates like this compound, ligands from the Buchwald family are often the first choice. Recent developments have introduced modifications to the Buchwald ligand framework, such as the incorporation of fluorinated aryl rings, to further accelerate reductive elimination.[6]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7] Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts. This stability is particularly advantageous in reactions requiring higher temperatures. For sterically hindered couplings, the steric bulk of the NHC ligand can be tuned by modifying the substituents on the nitrogen atoms. For instance, Pd-PEPPSI-IPr and Pd-PEPPSI-IMes, which feature bulky NHC ligands, have shown excellent performance in challenging cross-coupling reactions.[7]

Other Specialized Phosphine Ligands

Beyond the Buchwald ligands, other phosphine-based systems have been developed to address the challenges of sterically hindered couplings. For example, arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have been shown to be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[3] Additionally, ligands like AntPhos have demonstrated high reactivity in couplings involving di-ortho-substituted aryl halides and secondary alkylboronic acids, showcasing their ability to overcome significant steric barriers.[8]

Performance Data Summary

The following table summarizes typical performance data for different classes of catalysts in Suzuki-Miyaura couplings of sterically hindered substrates, providing a comparative overview. The data is compiled from various studies on substrates with similar steric and electronic properties to this compound.

Catalyst System (Ligand)Typical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
Pd(OAc)₂ / SPhos 0.5 - 280 - 11012 - 2485 - 95High efficiency for sterically hindered substrates.[4]
Pd₂(dba)₃ / XPhos 0.5 - 280 - 11012 - 2480 - 92Effective for coupling aryl chlorides.[4]
Pd-PEPPSI-IPr 1 - 3100 - 12016 - 2475 - 90High thermal stability, good for challenging substrates.[7]
Pd₂ (dba)₃ / AntPhos 1 - 2100 - 11012 - 18>90Excellent for highly sterically demanding couplings.[8]

Note: Yields are highly dependent on the specific coupling partners, base, and solvent used.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide using a Buchwald-type ligand. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add the toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[1][5] The choice of catalyst and reaction conditions is crucial for ensuring the smooth progression through each step, especially with challenging substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow A Reactant Setup (Inert Atmosphere) B Solvent Addition A->B C Reaction Heating (100 °C) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Extraction & Washing) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of a catalytic system capable of overcoming the inherent steric and electronic challenges. Buchwald-type biaryl phosphine ligands, particularly SPhos and XPhos, remain the gold standard for such transformations due to their ability to promote the key steps of the catalytic cycle. N-Heterocyclic carbene ligands and other specialized phosphines also offer viable alternatives, especially when high thermal stability is required. By understanding the principles outlined in this guide and carefully optimizing the reaction conditions, researchers can effectively synthesize valuable biaryl compounds incorporating the 2-ethoxy-6-fluorophenyl motif for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 2-Ethoxy-6-fluorophenylboronic Acid Against a New Generation of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts synthetic efficiency and molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and the choice of the organoboron reagent is paramount to its success.[1] This guide provides an in-depth technical comparison of 2-Ethoxy-6-fluorophenylboronic acid, a valuable reagent for introducing a sterically hindered and electronically modulated phenyl moiety, against its key alternatives. We will delve into the nuances of reactivity, stability, and handling, supported by mechanistic insights and practical experimental protocols, to empower you to make the most informed decisions for your synthetic campaigns.

The Strategic Value of this compound in Biaryl Synthesis

The 2-ethoxy-6-fluorophenyl motif is of significant interest in the design of novel therapeutics and functional materials. The strategic placement of the ethoxy and fluoro groups at the ortho positions of the phenylboronic acid imparts a unique combination of steric and electronic properties. The fluorine atom can modulate the molecule's pKa, lipophilicity, and metabolic stability, while the ethoxy group introduces a different steric profile compared to a methoxy group and can influence binding interactions. The inherent steric hindrance of this di-ortho-substituted reagent presents both a challenge and an opportunity in Suzuki-Miyaura coupling, often requiring carefully optimized conditions to achieve high yields.[2]

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the performance differences between this compound and its alternatives. The reaction, catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Ar'B(OH)2 Boronic Acid (Ar'-B(OH)₂) + Base Ar'B(OH)2->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and is highly sensitive to the steric and electronic nature of the boronic acid. For sterically hindered reagents like this compound, this step can be particularly challenging, necessitating the use of specialized ligands and reaction conditions to facilitate the transfer.

Benchmarking Against Alternative Reagents

The performance of this compound is best understood in the context of its alternatives. These can be broadly categorized into two main classes: other ortho-substituted phenylboronic acids and more structurally distinct organoboron reagents like potassium organotrifluoroborates.

Alternative Ortho-Substituted Phenylboronic Acids
ReagentKey DifferentiatorExpected Performance Characteristics
This compound Ethoxy groupBaseline for comparison. The ethyl group is slightly larger than a methyl group, contributing to steric hindrance.
2-Methoxy-6-fluorophenylboronic acid Methoxy groupPotentially slightly higher reactivity due to reduced steric bulk compared to the ethoxy group, which may facilitate transmetalation.
2-Isopropoxy-6-fluorophenylboronic acid Isopropoxy groupExpected to have lower reactivity due to the significantly increased steric hindrance of the isopropyl group, likely requiring more forcing conditions or specialized, bulky phosphine ligands.
2,6-Difluorophenylboronic acid Fluoro groupThe presence of two electron-withdrawing fluorine atoms can increase the rate of transmetalation but also makes the boronic acid more susceptible to protodeboronation.[3]

Causality Behind Expected Performance:

  • Steric Hindrance: The size of the ortho-alkoxy group directly impacts the ease of approach of the boronic acid to the palladium center during transmetalation. Larger groups like isopropoxy will generally slow this step down more than smaller groups like methoxy.

  • Electronic Effects: While all alkoxy groups are electron-donating, the subtle differences in their inductive and resonance effects are generally overshadowed by the significant steric hindrance in di-ortho-substituted systems. The primary electronic influence comes from the electron-withdrawing fluorine atom.

Potassium Organotrifluoroborates: A Paradigm Shift in Stability and Handling

A significant advancement in the field of organoboron chemistry is the emergence of potassium organotrifluoroborates as highly stable and effective alternatives to boronic acids.[4]

FeatureThis compoundPotassium 2-Ethoxy-6-fluorophenyltrifluoroborate
Stability Prone to dehydration to form cyclic boroxines; susceptible to protodeboronation and oxidation.Crystalline, free-flowing solids with exceptional stability to air and moisture.[4]
Handling Often requires storage under an inert atmosphere and at low temperatures for long-term stability.Can be stored at ambient temperature and handled in air without special precautions.[4]
Stoichiometry in Reactions Often used in excess (1.2-1.5 equivalents) to compensate for decomposition.Can often be used in near-stoichiometric amounts due to higher stability, improving atom economy.
Reactivity Generally more reactive and may lead to faster reaction times under optimal conditions.Requires in situ hydrolysis to the boronic acid for participation in the catalytic cycle, which can sometimes lead to slower reaction rates.

The Verdict on Organotrifluoroborates: For many applications, the enhanced stability, ease of handling, and improved shelf-life of potassium organotrifluoroborates outweigh the potential for slightly slower reaction times. They are particularly advantageous in high-throughput screening and in multi-step syntheses where the organoboron moiety must endure various reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound and its alternatives. It is crucial to note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling with Boronic Acids

Experimental_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Reaction Vessel start->reagents inert Evacuate and Backfill with Inert Gas (e.g., N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Desired Temperature and Stir for a Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate monitoring->workup Upon Completion purification Purify by Flash Column Chromatography workup->purification end End (Isolated Product) purification->end

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or alternative) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Synthesis of Potassium 2-Ethoxy-6-fluorophenyltrifluoroborate

For researchers wishing to utilize the benefits of organotrifluoroborates, the synthesis from the corresponding boronic acid is straightforward.

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution.

  • A white precipitate of potassium 2-ethoxy-6-fluorophenyltrifluoroborate should form.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum.

Conclusion and Future Outlook

This compound remains a valuable and effective reagent for the introduction of a di-ortho-substituted phenyl ring in Suzuki-Miyaura cross-coupling reactions. Its performance, while generally robust, is influenced by the inherent steric hindrance of the ortho-substituents, often necessitating careful optimization of reaction conditions.

A comparative analysis suggests that while smaller ortho-alkoxy groups like methoxy may offer a slight reactivity advantage due to reduced steric bulk, the most significant leap in performance from a practical standpoint comes from the adoption of potassium organotrifluoroborates. Their exceptional stability, ease of handling, and amenability to stoichiometric control make them a superior choice for many applications, particularly in the context of drug discovery and high-throughput synthesis.

As the demand for increasingly complex and diverse molecular architectures continues to grow, the development and strategic application of novel, highly stable, and reactive building blocks will be paramount. The principles and protocols outlined in this guide provide a solid foundation for navigating the expanding landscape of organoboron reagents and for the successful implementation of the powerful Suzuki-Miyaura cross-coupling reaction in your research endeavors.

References

A Mechanistic and Performance Guide to Reactions of 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving high efficiency, selectivity, and structural novelty. Arylboronic acids are foundational reagents in palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth technical analysis of reactions involving 2-Ethoxy-6-fluorophenylboronic acid, a sterically hindered and electronically modulated building block. We will explore the mechanistic nuances of its reactivity in Suzuki-Miyaura and Chan-Lam couplings, compare its performance with relevant alternatives, and provide detailed experimental protocols to aid in practical application.

The Unique Profile of this compound: A Fusion of Steric and Electronic Effects

This compound presents a fascinating case study in substituent effects. The presence of two ortho substituents, an ethoxy group and a fluorine atom, imparts a distinct combination of steric bulk and electronic perturbation.

  • Steric Hindrance: The ortho-ethoxy group, being larger than a methoxy group, exerts significant steric hindrance around the boronic acid moiety. This can influence the rate-determining transmetalation step in cross-coupling reactions by impeding the approach of the metal catalyst.

  • Electronic Effects: The fluorine atom is a strongly electron-withdrawing group via its inductive effect (-I), which can increase the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the reactive boronate species, a key intermediate in many cross-coupling reactions.[1][2][3] Conversely, the ethoxy group is electron-donating through its mesomeric effect (+M). This electronic push-pull relationship can modulate the nucleophilicity of the aryl group being transferred.

Understanding this interplay is crucial for predicting and optimizing reaction outcomes.

Mechanistic Insights into Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and the performance of this compound is intimately tied to the key steps of the catalytic cycle.[4]

The Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is significantly influenced by the nature of the boronic acid and the reaction conditions.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The Role of Ortho-Substituents in Transmetalation

For this compound, the transmetalation step is of particular interest. The ortho-ethoxy group may participate in a chelation effect with the palladium center in the transition state, potentially stabilizing it and influencing the reaction's regioselectivity and rate.[5][6][7][8] While this has been observed for ortho-methoxy groups, the larger ethoxy group might introduce a more complex steric interaction.

The electron-withdrawing fluorine atom, by increasing the Lewis acidity of the boron, can accelerate the formation of the ate-complex (boronate), which is widely considered to be the active species in transmetalation.[1] However, excessive electron withdrawal can also disfavor the transfer of the aryl group to the electron-rich palladium center.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, utilizing a copper catalyst.[9]

The Catalytic Cycle: An Overview

The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction but is generally thought to involve the following key steps:

  • Ligand Exchange: The boronic acid coordinates to the Cu(II) center.

  • Transmetalation: The aryl group is transferred from boron to copper.

  • Oxidative Coupling/Reductive Elimination: The amine or alcohol couples with the aryl group on the copper, and the product is released, often involving a Cu(III) intermediate and subsequent reductive elimination.

  • Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to Cu(II) by an external oxidant, typically oxygen from the air.[10][11]

Substituent Effects in Chan-Lam Reactions

In the context of this compound, the electronic effects of the substituents are again critical. The electron-withdrawing fluorine may enhance the rate of transmetalation to the copper center. The steric bulk of the ethoxy group could potentially hinder the approach of the amine or alcohol nucleophile, possibly requiring more forcing reaction conditions.

Chan_Lam_Mechanism Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Coordination (Nu-H, Oxidant) Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination (Ar-Nu) Cu(I)->Cu(II) Re-oxidation

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Performance Comparison with Alternative Boronic Acids

To contextualize the performance of this compound, a comparison with structurally related analogues is essential. We will consider the following alternatives:

  • 2-Methoxyphenylboronic acid: Allows for the evaluation of the steric effect of the ethoxy versus the methoxy group.

  • 2,6-Difluorophenylboronic acid: Provides insight into the electronic effect of two ortho-fluorine atoms compared to one fluorine and one ethoxy group.

  • Phenylboronic acid: Serves as an unsubstituted baseline for reactivity.

While direct, side-by-side comparative experimental data for this compound is limited in the literature, we can infer performance trends based on established mechanistic principles and data from analogous systems.

Table 1: Inferred Comparative Performance in Suzuki-Miyaura Coupling

Boronic AcidExpected ReactivityKey Considerations
This compound Moderate to GoodBalance of steric hindrance from the ethoxy group and electronic activation from the fluoro group. Potential for chelation assistance.
2-Methoxyphenylboronic acidGood to ExcellentLess steric hindrance than the ethoxy analogue, with the potential for ortho-metalation assistance.[5][6][7][8]
2,6-Difluorophenylboronic acidModerateSignificant electron withdrawal from two fluorine atoms can increase Lewis acidity but may also lead to instability and side reactions like protodeboronation.[1]
Phenylboronic acidGood (Baseline)Standard reactivity with no steric or significant electronic perturbations.

Table 2: Inferred Comparative Performance in Chan-Lam Coupling

Boronic AcidExpected ReactivityKey Considerations
This compound ModerateSteric hindrance from the ethoxy group may necessitate higher temperatures or longer reaction times.
2-Methoxyphenylboronic acidGoodLess steric hindrance should allow for more facile coupling with a variety of nucleophiles.
2,6-Difluorophenylboronic acidModerate to GoodIncreased Lewis acidity can promote transmetalation to copper.
Phenylboronic acidGood (Baseline)Generally couples well with a broad range of amines and phenols.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Chan-Lam couplings that can be adapted for use with this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Weigh Reagents b Add to Flask a->b c Inert Atmosphere b->c d Add Solvents c->d e Heat & Stir d->e f Monitor Progress e->f g Quench & Extract f->g h Dry & Concentrate g->h i Column Chromatography h->i

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Chan-Lam Cross-Coupling

This protocol outlines a general procedure for the N-arylation of an amine with this compound.

Materials:

  • Amine (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine, this compound, copper(II) acetate, and solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Conclusion

This compound is a valuable reagent for the synthesis of sterically encumbered and electronically tuned biaryl and N/O-aryl compounds. Its unique substitution pattern presents both challenges and opportunities in reaction design. The steric bulk of the ethoxy group can necessitate more forcing conditions, while the electronic influence of the fluoro and ethoxy groups can be leveraged to fine-tune reactivity. By understanding the mechanistic principles that govern its behavior in key cross-coupling reactions, researchers can effectively harness the synthetic potential of this versatile building block. The provided protocols offer a starting point for the practical application of this compound in the synthesis of novel molecules for drug discovery and materials science.

References

A Comparative Guide to Isotopic Labeling Studies with 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Labeling in Modern Research

In the landscape of drug discovery and molecular biology, understanding the precise fate and mechanism of action of a compound is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, provides an unparalleled window into these complex biological processes. By "tagging" a molecule, we can track its journey through a biological system without altering its fundamental chemical properties. This guide focuses on the application of arylboronic acids, specifically using 2-Ethoxy-6-fluorophenylboronic acid as a case study, in the context of ¹⁸F-labeling for Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

The choice of a labeling precursor is a critical decision that dictates the feasibility, efficiency, and applicability of a study. This document provides a comparative analysis of arylboronic acids against other common precursors, supported by experimental data and protocols, to empower researchers to make informed decisions in the design of their isotopic labeling experiments.

The Ascendancy of Arylboronic Acids in ¹⁸F-Radiochemistry

Positron Emission Tomography relies on the detection of gamma rays emitted from a positron-emitting radionuclide. Among the available isotopes, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical characteristics: a 109.8-minute half-life that allows for multi-step synthesis and transport, and low positron energy (0.635 MeV) which results in high-resolution images.[1][2]

Historically, the introduction of ¹⁸F onto aromatic rings, particularly those rich in electrons, was a significant challenge. Traditional nucleophilic aromatic substitution (SₙAr) reactions require strongly electron-withdrawing groups to activate the ring, severely limiting the scope of molecules that could be labeled.[2] This is where arylboronic acids and their esters have emerged as transformative precursors.

The development of copper-mediated radiofluorination represents a paradigm shift, enabling the efficient labeling of electron-rich, electron-neutral, and electron-deficient arenes with high functional group tolerance.[3][4][5] This method's operational simplicity and use of stable, often commercially available precursors have accelerated the development of novel PET radiotracers.[5][6] this compound, with its electron-donating ethoxy group, is a prime example of a substrate that is challenging to label via traditional methods but is well-suited for this modern approach.

Comparative Analysis of Precursors for Aromatic ¹⁸F-Labeling

The selection of a precursor for ¹⁸F-labeling is a trade-off between reactivity, stability, and synthetic accessibility. Below is a comparison of arylboronic acids with other common alternatives.

Precursor ClassKey AdvantagesKey DisadvantagesTypical Reaction ConditionsRadiochemical Conversion (RCC)
Arylboronic Acids/Esters High stability, commercial availability, broad functional group tolerance, effective for electron-rich arenes.[4][5]Potential for competitive protodeboronation (replacement of boron with hydrogen).[7]60-130°C, 15-30 min, Copper catalyst.[6][7]Moderate to High (9-99%).[7][8]
Diaryliodonium Salts Highly reactive, enabling rapid labeling under mild conditions.Often unstable, requiring multi-step synthesis; limited to specific structural motifs.[9]Room temp to 80°C, 5-15 min.Variable, can be high but precursor instability is a major issue.[1][9]
Arylstannanes Versatile and effective for a range of substrates.Toxicity of tin reagents, purification can be challenging to remove tin byproducts.[6]80-120°C, 10-20 min, Copper or Palladium catalyst.Good to Excellent.
Aryl Sulfonium Salts Good leaving groups, can be effective for electron-rich systems.Precursor synthesis can be complex; potential for side reactions.100-150°C, 15-30 min.Moderate to Good.

Causality Behind Precursor Choice: The data clearly indicates that while highly reactive precursors like iodonium salts exist, their instability makes them unsuitable for routine clinical production.[9] Arylboronic acids and their pinacol esters strike an optimal balance of stability and reactivity.[6][10] The stability allows for easier handling, storage, and quality control of the precursor, a critical aspect in GMP (Good Manufacturing Practice) environments. The primary challenge to overcome with boronic acids is suppressing the undesired protodeboronation side reaction, which can be managed by optimizing reaction conditions such as solvent, base, and temperature.[7]

Experimental Protocols and Methodologies

A trustworthy protocol is a self-validating one. The following methodologies are based on established and peer-reviewed procedures, providing a robust starting point for developing a specific labeling protocol.

Workflow for PET Radiotracer Synthesis

The overall process from isotope production to the final product requires meticulous coordination and specialized equipment.

G cluster_0 ¹⁸F⁻ Production cluster_1 Radiochemistry Module cluster_2 Quality Control cyclotron Cyclotron ¹⁸O(p,n)¹⁸F trap Anion Exchange Cartridge Trap cyclotron->trap ¹⁸F⁻ in [¹⁸O]H₂O elute Elution (e.g., K₂CO₃/K₂₂₂) trap->elute Trap ¹⁸F⁻ dry Azeotropic Drying (MeCN, heat) elute->dry Elute ¹⁸F⁻ reaction Labeling Reaction (Precursor + Catalyst) dry->reaction Anhydrous [¹⁸F]KF purify Purification (Semi-Prep HPLC) reaction->purify Crude Product qc QC Tests (Radio-TLC, HPLC, pH, Sterility) purify->qc Purified Radiotracer final Final Formulation (Sterile Saline) qc->final Release

Caption: General workflow for ¹⁸F-radiotracer production.

Protocol 1: Copper-Mediated ¹⁸F-Fluorination of this compound

This protocol is adapted from established methods for the copper-mediated fluorination of arylboronic acids and esters.[5][7][11]

Objective: To synthesize [¹⁸F]1-Ethoxy-2,3-difluorobenzene from its boronic acid precursor.

Materials:

  • This compound (precursor)

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Potassium carbonate (K₂CO₃)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂py₄)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous tert-Butanol (t-BuOH)

  • QMA (quaternary methyl ammonium) anion-exchange cartridge

  • C18 Sep-Pak cartridge

  • Sterile water for injection

  • Ethanol

Procedure:

  • Trapping and Drying of [¹⁸F]Fluoride:

    • Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂CO₃ (2 mg) and K₂₂₂ (10 mg) in 1 mL of MeCN/Water (4:1).

    • Azeotropically dry the mixture by heating under a stream of nitrogen at 110°C until fully dry. Repeat twice with the addition of 1 mL of anhydrous MeCN. This step is critical as water will quench the reaction.

  • Radiofluorination Reaction:

    • Prepare a solution of this compound (5-10 mg) and Cu(OTf)₂py₄ (10-15 mg) in 1 mL of anhydrous t-BuOH.

    • Add this solution to the dried [¹⁸F]KF/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 110°C for 20 minutes. The choice of a polar, aprotic solvent and elevated temperature facilitates the copper-mediated reaction.[6]

  • Purification:

    • After cooling, quench the reaction with 4 mL of water.

    • Pass the crude mixture through a C18 Sep-Pak cartridge. The desired product will be retained on the cartridge while the unreacted polar fluoride and salts will pass through.

    • Wash the cartridge with water to remove any remaining impurities.

    • Elute the final product from the cartridge with 1 mL of ethanol.

  • Quality Control:

    • Determine the Radiochemical Purity (RCP) and Radiochemical Yield (RCY) using radio-TLC and analytical radio-HPLC.

Catalytic Cycle of Copper-Mediated Fluorination

The mechanism involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, which facilitates the challenging C-F bond formation.

G ArBOH2 Ar-B(OH)₂ ArCuII L₂CuII(Ar)(OTf) ArBOH2->ArCuII Transmetalation CuII L₂CuII(OTf)₂ CuII->ArCuII ArCuIII_F L₂CuIII(Ar)(F)(OTf) ArCuII->ArCuIII_F Oxidation (Promoter/Air) ArCuIII_F->CuII Reforms Catalyst ArF Ar-¹⁸F (Product) ArCuIII_F->ArF Reductive Elimination F18 [¹⁸F]⁻ F18->ArCuIII_F

Caption: Simplified catalytic cycle for Cu-mediated fluorination.

Beyond PET: Boron's Natural Isotopic Signature in Mass Spectrometry

While this guide focuses on ¹⁸F-labeling, it is important to recognize the broader utility of boronic acids in isotopic studies. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This natural isotopic distribution creates a characteristic doublet in a mass spectrum, with a mass difference of approximately 1 Da and a predictable 1:4 intensity ratio.[12][13]

This unique signature can be exploited in proteomics and metabolomics. By designing boronic acid-based chemical probes that react with specific functional groups (e.g., cis-diols in glycoproteins or ribonucleotides), researchers can:

  • Rapidly Identify Labeled Species: The characteristic isotopic pattern allows for easy differentiation of labeled molecules from the complex background matrix in a mass spectrum.[12]

  • Aid in Structural Elucidation: The fragmentation pattern of the boron-containing tag can help in identifying the site of modification.

This approach does not require the synthesis of expensive, isotopically enriched precursors but rather leverages the natural properties of the element, offering a cost-effective labeling strategy for discovery-based studies.[12]

Conclusion and Future Outlook

This compound and its congeners represent a cornerstone of modern radiopharmaceutical science. Their stability, accessibility, and amenability to copper-mediated ¹⁸F-fluorination have unlocked a vast chemical space for the development of novel PET tracers, particularly for electron-rich aromatic systems that were previously intractable.

The comparative data clearly positions arylboronic acids as superior precursors for routine and scalable radiotracer production when compared to more reactive but unstable alternatives like diaryliodonium salts. As research continues, further refinements in catalyst design and reaction conditions will likely emerge, aiming to suppress side reactions like protodeboronation and further broaden the substrate scope.[7] Concurrently, the clever use of boron's natural isotopic signature in mass spectrometry highlights the versatility of this class of compounds beyond PET imaging. For researchers in drug development, a deep understanding of these methodologies is not just beneficial—it is essential for innovation and discovery.

References

A Technical Guide to the Electronic Effects of Ethoxy and Fluoro Substituents for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular design, particularly within medicinal chemistry and materials science, the judicious selection of substituents is paramount to tailoring the physicochemical and biological properties of a lead compound. Among the vast arsenal of functional groups available to the modern chemist, the ethoxy (-OCH₂CH₃) and fluoro (-F) groups are frequently employed to modulate electronic landscapes. While both are considered to be of a manageable steric footprint, their electronic contributions are nuanced and distinct, arising from a delicate interplay of inductive and resonance effects. This guide provides an in-depth, objective comparison of these two critical substituents, supported by quantitative data and detailed experimental protocols to empower researchers in their decision-making processes.

The Duality of Electronic Influence: Induction vs. Resonance

The net electronic effect of any substituent is a composite of two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[1][2]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a consequence of the differing electronegativities of the atoms constituting the bond.[1][2] A more electronegative atom will polarize the σ-bond, drawing electron density towards itself. This is a through-bond effect that diminishes with distance.[1]

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pairs of electrons across a conjugated system.[1][2] It is a through-space effect that is most pronounced in aromatic and other unsaturated systems.

The ethoxy and fluoro groups present a fascinating contrast in the balance of these two effects, which is the primary determinant of their influence on a molecule's reactivity and properties.

Head-to-Head Comparison: Ethoxy vs. Fluoro

The ethoxy group, an ether functionality, and the fluoro group, the lightest of the halogens, exert contrasting electronic influences on aromatic systems. The oxygen of the ethoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be donated into an adjacent π-system, resulting in a strong electron-donating resonance effect (+M).[3] In most aromatic contexts, this resonance donation is the dominant effect, making the ethoxy group an overall electron-donating group and an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4][5]

Conversely, fluorine is the most electronegative element, and as such, it exhibits a very strong electron-withdrawing inductive effect (-I).[6] While fluorine also possesses lone pairs that can, in principle, participate in resonance (+M), the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the aromatic carbon atoms means this resonance donation is significantly weaker than its inductive withdrawal.[7] Consequently, the fluoro group is considered an overall electron-withdrawing group and a deactivating group in electrophilic aromatic substitution. Interestingly, despite being deactivating, it is still considered an ortho-, para-director because the resonance donation, though weak, preferentially stabilizes the cationic intermediate at these positions.[4]

The following diagram illustrates the interplay of inductive and resonance effects for the ethoxy and fluoro groups on a benzene ring.

G cluster_ethoxy Ethoxy Group (-OCH₂CH₃) cluster_fluoro Fluoro Group (-F) Ethoxy Inductive Effect (-I) Strongly electronegative oxygen pulls σ-electron density. Net_E Overall Effect: Electron-Donating (Activating) Ethoxy->Net_E Dominant Resonance_E Resonance Effect (+M) Oxygen lone pairs donate into the π-system. Resonance_E->Net_E Fluoro Inductive Effect (-I) Highly electronegative fluorine strongly pulls σ-electron density. Net_F Overall Effect: Electron-Withdrawing (Deactivating) Fluoro->Net_F Dominant Resonance_F Resonance Effect (+M) Fluorine lone pairs weakly donate into the π-system. Resonance_F->Net_F

Caption: Inductive vs. Resonance Effects of Ethoxy and Fluoro Groups.

Quantitative Analysis of Electronic and Steric Parameters

To move beyond a qualitative description, we can employ a variety of experimentally derived parameters to quantify and compare the electronic and steric effects of the ethoxy and fluoro groups.

ParameterSymbolEthoxy (-OCH₂CH₃)Fluoro (-F)Interpretation
Hammett Constant (para) σₚ-0.24+0.06Negative σₚ for ethoxy indicates strong electron donation at the para position. Positive σₚ for fluoro indicates net electron withdrawal at the para position.
Hammett Constant (meta) σₘ+0.10+0.34Both are electron-withdrawing at the meta position (resonance is not a factor), with fluoro being significantly more so.
Swain-Lupton Field/Inductive F0.290.45Both have a positive F, indicating an inductive electron-withdrawing effect, with fluoro's being stronger.
Swain-Lupton Resonance R-0.42-0.25Both have a negative R, indicating resonance electron donation. The larger negative value for ethoxy confirms its stronger resonance donation.
Taft Steric Parameter Eₛ-0.55-0.46Both have similar, relatively small steric hindrance. The slightly more negative value for ethoxy suggests it is marginally bulkier.[8]
Hansch-Leo Hydrophobicity π+0.38+0.14Both increase lipophilicity relative to hydrogen. The ethoxy group contributes more to hydrophobicity.

Note: Hammett, Swain-Lupton, and Hansch-Leo parameter values are compiled from various sources. The Taft steric parameter for ethoxy is for the related ethyl group and serves as a close approximation.

Experimental Workflows for Quantifying Electronic Effects

The following protocols provide detailed methodologies for experimentally determining key parameters that reflect the electronic influence of substituents.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a substituted phenol or the conjugate acid of a substituted aniline is a direct measure of the electronic effect of the substituent on the acidic or basic center. An electron-withdrawing group will stabilize the conjugate base of a phenol, making it a stronger acid (lower pKa). Conversely, an electron-donating group will destabilize the conjugate base, making it a weaker acid (higher pKa).

Objective: To determine the pKa of 4-ethoxyphenol and 4-fluorophenol to quantify the electronic effects of the ethoxy and fluoro substituents.

Materials:

  • 4-ethoxyphenol

  • 4-fluorophenol

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (100 mL)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4.00, 7.00, and 10.00.[9]

  • Sample Preparation: Accurately weigh a sample of the substituted phenol to prepare a 20 mL solution of approximately 1 mM concentration in deionized water. Add the necessary amount of 0.15 M KCl to maintain a constant ionic strength.[9]

  • Initial pH Adjustment: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[9]

  • Titration: Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the buret.

  • Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[9] Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) from the curve or by calculating the first derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point.[10]

  • Replication: Perform the titration in triplicate for each compound to ensure reproducibility.[9]

Expected Results:

  • 4-Fluorophenol: pKa ≈ 9.95

  • 4-Ethoxyphenol: pKa ≈ 10.2

The lower pKa of 4-fluorophenol compared to phenol (pKa ≈ 10.0) reflects the net electron-withdrawing nature of the fluoro group. The slightly higher pKa of 4-ethoxyphenol indicates the net electron-donating character of the ethoxy group.

G start Start: Calibrate pH Meter prep Prepare 1mM Phenol Solution with 0.15M KCl start->prep acidify Acidify to pH ~2 with 0.1M HCl prep->acidify titrate Titrate with 0.1M NaOH in small increments acidify->titrate record Record pH and Volume after stabilization titrate->record loop pH < 12? record->loop loop->titrate Yes plot Plot pH vs. Volume loop->plot No analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka end End: Report pKa pka->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol 2: ¹⁹F NMR Analysis of Substituted Fluorobenzenes

¹⁹F NMR spectroscopy is an exceptionally sensitive probe of the local electronic environment of the fluorine atom. The chemical shift of a ¹⁹F nucleus is highly dependent on the electron density around it. By comparing the ¹⁹F chemical shift of a fluorobenzene derivative to that of a reference compound, one can infer the electronic effect of the substituent.

Objective: To measure the ¹⁹F chemical shifts of 4-ethoxyfluorobenzene and 4-difluorobenzene to compare the electronic influence of the ethoxy and fluoro groups on the fluorine atom.

Materials:

  • 4-ethoxyfluorobenzene

  • 1,4-difluorobenzene

  • Deuterated chloroform (CDCl₃) as the solvent

  • NMR tubes

  • NMR spectrometer equipped for ¹⁹F detection

Procedure:

  • Sample Preparation: Prepare NMR samples by dissolving a small amount of each compound in CDCl₃ in separate NMR tubes.

  • Spectrometer Setup:

    • Load the standard ¹⁹F detection parameters on the spectrometer.

    • Tune the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum for each sample. A proton-decoupled sequence is often used to simplify the spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Referencing:

    • Process the acquired free induction decay (FID) with a Fourier transform.

    • Phase the resulting spectrum.

    • Reference the spectrum. An external reference such as CFCl₃ (set to 0.0 ppm) can be used, or an internal reference if appropriate. It is crucial to be consistent with the referencing method.

  • Data Analysis:

    • Identify the resonance corresponding to the fluorine atom of interest in each spectrum.

    • Compare the chemical shifts. An upfield shift (more negative ppm) indicates increased electron density (shielding), while a downfield shift (more positive ppm) indicates decreased electron density (deshielding).

Expected Results:

  • In 1,4-difluorobenzene, the two fluorine atoms will have the same chemical shift, which serves as a reference point.

  • In 4-ethoxyfluorobenzene, the electron-donating ethoxy group will increase the electron density at the para-position (where the fluorine is located) through resonance. This will cause the ¹⁹F signal to be shifted upfield (more shielded) compared to a reference like fluorobenzene. This shift provides a direct measure of the electron-donating capacity of the ethoxy group.

G start Start: Prepare Samples in CDCl₃ setup Spectrometer Setup: - Load ¹⁹F parameters - Tune probe - Lock on CDCl₃ start->setup acquire Acquire 1D ¹⁹F NMR Spectrum (proton-decoupled) setup->acquire process Process Data: - Fourier Transform - Phasing acquire->process reference Reference Spectrum (e.g., external CFCl₃) process->reference analyze Analyze Chemical Shifts: - Upfield shift = Shielding - Downfield shift = Deshielding reference->analyze compare Compare shifts to infer electronic effects analyze->compare end End: Report Findings compare->end

Caption: Experimental Workflow for ¹⁹F NMR Analysis.

Implications for Drug Design and Development

The choice between an ethoxy and a fluoro substituent can have profound consequences for a drug candidate's profile.

  • Target Interactions: The stronger electron-donating nature of the ethoxy group can enhance the hydrogen bond accepting capacity of a nearby atom, or it can participate in favorable dipole-dipole interactions within a protein binding pocket. The electron-withdrawing fluoro group, in contrast, can act as a weak hydrogen bond acceptor and can alter the acidity or basicity of neighboring functional groups, which can be critical for optimizing binding affinity.[6]

  • Metabolic Stability: A common strategy in drug design is to block sites of metabolic oxidation. The strong C-F bond makes the fluoro group an excellent choice for this purpose, as it is resistant to cleavage by metabolic enzymes like cytochrome P450s.[6] The ethoxy group, while generally stable, can be subject to O-dealkylation.

  • Physicochemical Properties: As indicated by the Hansch-Leo π values, both groups increase lipophilicity, which can influence cell permeability and oral absorption. The ethoxy group has a more pronounced effect on increasing lipophilicity. The electronic effects of these substituents also directly impact the pKa of ionizable groups in the molecule, which in turn affects solubility, absorption, and distribution.

Conclusion

The ethoxy and fluoro groups, while seemingly simple, offer a rich palette of electronic modulation for the discerning chemist. The ethoxy group is a potent resonance donor, serving as a strong activating group in aromatic systems. The fluoro group, dominated by its powerful inductive withdrawal, is a deactivating yet ortho-, para-directing substituent. A thorough understanding of their respective electronic and steric profiles, quantified by parameters such as Hammett constants and pKa values, is essential for rational molecular design. The experimental protocols outlined herein provide a robust framework for researchers to quantify these effects in their own systems, enabling the data-driven optimization of molecules for applications ranging from pharmaceuticals to advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. 2-Ethoxy-6-fluorophenylboronic acid (CAS 957062-68-9) is a valuable building block in medicinal chemistry and materials science. However, its safe handling and disposal are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

Hazard Profile and Immediate Safety

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound, like many of its class, is classified as an irritant.

GHS Hazard Classification:

  • Skin Irritation, Category 2: Causes skin irritation.[1][2]

  • Eye Irritation, Category 2/2A: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[3][4]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these classifications lies in the acidic nature of the boronic acid group and the reactivity of the fluoro-substituted phenyl ring.

Personal Protective Equipment (PPE)

Adequate PPE is the first line of defense. The following table outlines the minimum required PPE when handling this compound, especially during disposal operations where the risk of exposure can be higher.

EquipmentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust particles and splashes.[4][5][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[1][5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA-approved respirator.Required if handling large quantities, if dust is generated, or if ventilation is inadequate.[5][6]
First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound is a solid organic chemical. While not explicitly listed as a hazardous waste by the EPA in 40 CFR Part 261, it is best practice to manage all chemical waste as hazardous unless it has been formally characterized otherwise.[8] Disposal into sanitary sewers or regular trash is strictly prohibited.[9][10][11]

The key to safe waste accumulation is segregation to prevent dangerous reactions.

Chemical Incompatibilities:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Bases: As an acid, it will undergo a strong exothermic neutralization reaction.

  • Strong Acids: May lead to decomposition.[4][7]

Therefore, waste containers with this compound must be kept separate from these incompatible chemical classes.

Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for safely handling and disposing of this compound waste in a laboratory setting.

Disposal of Unused or Expired Product in Original Container
  • Do Not Open: If the product is old, expired, or no longer needed, leave it in its original container. Do not deface the manufacturer's label.[12]

  • Inspect Container: Ensure the container is sealed and the exterior is clean and free of contamination.[10]

  • Label for Disposal: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name ("this compound"), CAS number, and the date.[8][9]

  • Store Safely: Place the labeled container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.[12]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company to arrange for pickup.[1][8]

Disposal of Small Spills and Contaminated Materials

This protocol applies to minor spills (typically <100g) and materials like contaminated weigh paper, gloves, or paper towels.

  • Ensure Safety: Alert others in the area and ensure the spill is in a well-ventilated location, preferably within a chemical fume hood.[5]

  • Don PPE: Wear all PPE as specified in Table 1.

  • Contain the Spill: Cover the solid spill with a dry, inert absorbent material like vermiculite or sand. Do not use water.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a suitable, sealable container (e.g., a wide-mouth plastic or glass jar).[4][5] Avoid creating dust.[1][5]

  • Collect Contaminated Items: Place all contaminated items, including gloves, paper towels, and weigh paper, into the same waste container or a sealed plastic bag labeled as hazardous waste.[9]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Then, clean the area with soap and water.

  • Seal and Label: Tightly close the waste container. Affix a "Hazardous Waste" label, listing "this compound" and "Spill Debris" as the contents.

  • Store and Dispose: Place the container in the designated hazardous waste area for pickup by EHS or a licensed contractor.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound, from initial identification to final collection.

G Disposal Decision Workflow for this compound start Identify Waste Stream waste_type Determine Waste Type start->waste_type solid_pure Unused/Expired Solid waste_type->solid_pure  Original Container solid_contam Contaminated Debris (Gloves, Paper, Absorbent) waste_type->solid_contam Spill or Lab Debris   labeling Complete & Affix Hazardous Waste Label solid_pure->labeling Keep in original container container Select Appropriate Waste Container (Sealable, Compatible) solid_contam->container container->labeling storage Store in Designated Area (Segregated from Incompatibles) labeling->storage pickup Arrange for Pickup by Licensed Disposal Vendor storage->pickup

Caption: Workflow for proper handling and disposal of this compound waste.

Regulatory Context and Final Disposal

The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal facility.[1][7] The most common and environmentally sound method is controlled incineration at high temperatures with flue gas scrubbing.[11] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

All disposal activities must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and corresponding state and local laws.[13][14] Adherence to these guidelines is not just a matter of best practice; it is a legal requirement.

By following these procedures, researchers can ensure they are managing this valuable chemical reagent responsibly from acquisition through to final disposal, safeguarding themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-6-fluorophenylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。